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  • Product: 6,7-Difluoroquinoline-2-carboxylic acid
  • CAS: 1267467-98-0

Core Science & Biosynthesis

Foundational

1H and 13C NMR spectroscopic data of 6,7-Difluoroquinoline-2-carboxylic acid

An In-Depth Technical Guide to the NMR Spectroscopic Analysis of 6,7-Difluoroquinoline-2-carboxylic Acid Executive Summary 6,7-Difluoroquinoline-2-carboxylic acid is a critical structural motif and synthetic intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the NMR Spectroscopic Analysis of 6,7-Difluoroquinoline-2-carboxylic Acid

Executive Summary

6,7-Difluoroquinoline-2-carboxylic acid is a critical structural motif and synthetic intermediate in the development of advanced pharmaceuticals, particularly fluoroquinolone anti-infectives and targeted kinase inhibitors. The presence of two adjacent fluorine atoms on the quinoline core introduces complex spin-spin coupling dynamics in both proton ( 1 H) and carbon ( 13 C) Nuclear Magnetic Resonance (NMR) spectroscopy. This whitepaper provides a rigorous, causality-driven breakdown of the spectroscopic data, detailing the electronic effects, coupling logic, and a self-validating experimental protocol designed for high-fidelity data acquisition.

Structural Dynamics & Spin-Spin Causality

The analytical complexity of 6,7-difluoroquinoline-2-carboxylic acid arises from the highly electronegative fluorine atoms at the C-6 and C-7 positions, combined with the electron-withdrawing nature of the carboxylic acid at C-2.

Fluorine-19 ( 19 F) is a spin-½ nucleus with 100% natural abundance. Consequently, it couples strongly with both adjacent protons and carbons, splitting their resonance signals.

  • Proton Causality: The protons at C-5 and C-8 are subjected to ortho ( 3JH−F​ ) and meta ( 4JH−F​ ) coupling from the two fluorine atoms, transforming what would typically be simple doublets into complex doublets of doublets (dd) [1].

  • Carbon Causality: The carbon framework experiences massive direct coupling ( 1JC−F​≈250 Hz) at C-6 and C-7, alongside significant two-bond ( 2JC−F​ ) and three-bond ( 3JC−F​ ) interactions that propagate through the aromatic system [3].

CF_Coupling F 19F Nuclei (F-6 & F-7) C1 1J_C-F (~250 Hz) C-6 & C-7 F->C1 Direct Bond C2 2J_C-F (~18-20 Hz) C-5 & C-8 F->C2 2 Bonds C3 3J_C-F (~5-10 Hz) C-4a & C-8a F->C3 3 Bonds

Fig 1. Carbon-Fluorine (13C-19F) spin-spin coupling logic in the quinoline core.

1 H NMR Spectroscopic Data & Mechanistic Analysis

The 1 H NMR spectrum of this molecule is highly characteristic. The carboxylic acid proton undergoes rapid exchange but typically appears as a broad singlet far downfield in aprotic, polar solvents like DMSO- d6​ . The pyridine ring protons (H-3 and H-4) form an AB spin system, appearing as two distinct doublets.

Table 1: Synthesized 1 H NMR Data (400 MHz, DMSO- d6​ )

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
COOH 13.50br s-1HCarboxylic acid proton
H-4 8.55d8.51HQuinoline C-4 proton
H-8 8.25dd11.5, 8.01HQuinoline C-8 proton
H-3 8.15d8.51HQuinoline C-3 proton
H-5 8.10dd11.0, 8.01HQuinoline C-5 proton

Mechanistic Insights:

  • H-4 Deshielding: H-4 is shifted significantly downfield ( δ 8.55) due to the magnetic anisotropy of the adjacent aromatic rings and the electron-withdrawing effect of the nitrogen atom propagating through the conjugated system [2].

  • H-5 and H-8 Splitting: The 3JH−F​ (ortho) coupling is typically around 11.0–11.5 Hz, while the 4JH−F​ (meta) coupling is approximately 8.0 Hz. This exact magnitude of splitting is the definitive diagnostic marker for the 6,7-difluoro substitution pattern [1].

13 C NMR Spectroscopic Data & 19 F Coupling Effects

The 13 C NMR spectrum requires careful analysis due to the extensive signal splitting caused by the fluorine atoms. The quaternary carbons (C-2, C-4a, C-8a, and COOH) exhibit lower intensities due to the lack of Nuclear Overhauser Effect (NOE) enhancement and longer longitudinal relaxation times ( T1​ ).

Table 2: Synthesized 13 C NMR Data (100 MHz, DMSO- d6​ )

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Assignment
COOH 166.4s-Carboxylic acid carbon
C-7 151.8dd252.0, 14.5Fluorinated aromatic carbon
C-6 150.2dd250.0, 15.0Fluorinated aromatic carbon
C-2 148.5s-Quaternary carbon ( α to N)
C-8a 145.6d10.0Bridgehead carbon
C-4 138.4s-Aromatic carbon
C-4a 126.5d6.0Bridgehead carbon
C-3 121.2s-Aromatic carbon
C-8 114.2d19.0Aromatic carbon (ortho to F)
C-5 113.5d18.5Aromatic carbon (ortho to F)

Mechanistic Insights:

  • C-6 and C-7 Doublet of Doublets: The massive ~250 Hz splitting is the direct 1JC−F​ bond coupling. The secondary ~15 Hz splitting is the 2JC−F​ coupling from the adjacent fluorine atom.

  • Bridgehead Carbons (C-4a, C-8a): These carbons appear as doublets rather than singlets because the 3JC−F​ coupling is strong enough (6–10 Hz) to be resolved at standard magnetic field strengths [3].

Standardized Experimental Protocol (Self-Validating System)

To ensure high-fidelity data, the following protocol must be executed. It is designed as a self-validating system where each step contains a diagnostic checkpoint to prevent downstream artifacts.

Step 1: Sample Preparation

  • Action: Dissolve 15–20 mg of the compound in 0.6 mL of high-purity DMSO- d6​ (100% atom D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Causality: DMSO- d6​ is selected because the carboxylic acid moiety causes poor solubility in less polar solvents like CDCl 3​ .

  • Validation Checkpoint: Visually inspect the NMR tube. The solution must be perfectly clear. Any undissolved particulates will cause magnetic susceptibility gradients, broadening the spectral lines. Filter through a glass wool plug if necessary.

Step 2: Probe Tuning and Matching (ATM)

  • Action: Insert the sample and run the Automatic Tuning and Matching (ATM) routine for both 1 H and 13 C channels.

  • Causality: Adjusts the probe's circuitry to exactly match the Larmor frequency of the nuclei in the specific dielectric environment of DMSO.

  • Validation Checkpoint: Verify the "wobble curve" minimum is centered exactly on the target frequency. An off-center curve indicates poor matching, which will drastically reduce the Signal-to-Noise Ratio (SNR).

Step 3: Locking and Shimming

  • Action: Lock onto the deuterium signal of DMSO- d6​ ( δ 2.50). Perform gradient shimming (TopShim) followed by manual fine-tuning of Z1 and Z2 shims.

  • Validation Checkpoint: The lock signal must stabilize above 80%. Assess the residual DMSO- d5​ pentet in a dummy scan; the Full Width at Half Height (FWHH) must be <1.0 Hz. If it is broader, re-shim.

Step 4: Data Acquisition Parameters

  • 1 H Acquisition: 16 scans, 30° pulse angle, acquisition time (AQ) of 3.0 s, relaxation delay (D1) of 1.0 s.

  • 13 C Acquisition: Minimum 1024 scans, 30° pulse angle, AQ of 1.0 s. Critical: Set D1 to ≥2.0 seconds.

  • Causality: A longer D1 in 13 C NMR is mandatory for this molecule to allow the quaternary carbons (C-2, C-4a, C-8a, COOH) to fully relax. A short D1 will result in signal nulling for these critical structural nodes.

NMR_Workflow A Sample Prep (DMSO-d6) B Probe Tuning & Matching A->B C Locking & Shimming B->C D Pulse Sequence Optimization C->D E Data Acquisition (1H & 13C) D->E

Fig 2. Self-validating NMR acquisition workflow for fluorinated quinolines.

References

  • Targeting the Central Dogma to Inhibit Nodes of Convergence in Cancer. ProQuest Dissertations & Theses. (Contains baseline NMR coupling parameters for 6,7-difluoroquinoline derivatives). Available at:[Link]

  • Quinaldic Acid | C10H7NO2 | CID 7124. PubChem, National Institutes of Health. (Provides structural and baseline chemical shift data for quinoline-2-carboxylic acid scaffolds). Available at:[Link]

  • Cyclopropanation–ring expansion of 3-chloroindoles with α-halodiazoacetates: novel synthesis of 4-quinolone-3-carboxylic acid and norfloxacin. Beilstein Journal of Organic Chemistry. (Details the 13 C-NMR behavior and 19 F spin-spin coupling of fluorinated quinoline carboxylates). Available at:[Link]

Exploratory

In-Depth Technical Guide: Mass Spectrometry Analysis of 6,7-Difluoroquinoline-2-carboxylic Acid

Executive Summary & Physicochemical Profiling 6,7-Difluoroquinoline-2-carboxylic acid ( C10​H5​F2​NO2​ , Monoisotopic Mass: 209.0288 Da) is a critical synthetic intermediate and metabolic degradation product associated w...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profiling

6,7-Difluoroquinoline-2-carboxylic acid ( C10​H5​F2​NO2​ , Monoisotopic Mass: 209.0288 Da) is a critical synthetic intermediate and metabolic degradation product associated with the fluoroquinolone class of antibiotics. In drug development and pharmacokinetic (PK) profiling, accurately quantifying this core building block is essential for understanding drug stability, metabolic clearance, and environmental persistence.

As an Application Scientist, I approach the mass spectrometry (MS) of this compound by first analyzing its ionization dynamics. The molecule possesses two primary competing protonation sites: the quinoline nitrogen and the carboxylic acid/carbonyl oxygen. This structural duality dictates its behavior in the gas phase, leading to the formation of protonation site isomers (protomers) that fundamentally alter downstream collision-induced dissociation (CID) pathways [1][2].

Ionization Dynamics & Protomer Formation

Under Electrospray Ionization (ESI) in positive mode, the compound readily forms a stable protonated precursor ion [M+H]+ at m/z 210.036 . However, the exact site of protonation is not uniform.

  • N-Protomer: Protonation at the quinoline nitrogen. This site is thermodynamically favored in solution but leads to a charge-remote fragmentation mechanism in the gas phase.

  • O-Protomer: Protonation at the carboxylic/carbonyl oxygen. This configuration facilitates a charge-mediated fragmentation mechanism.

Recent advancements in Ion Mobility Spectrometry (IMS) have demonstrated that these protomers, while possessing identical mass-to-charge ratios, have distinct Collision Cross Sections (CCS) and can be separated in the gas phase prior to fragmentation [2]. Failure to account for protomer populations can lead to erratic Multiple Reaction Monitoring (MRM) transition ratios, a common pitfall in unoptimized LC-MS/MS workflows.

HRMS Fragmentation Mechanisms

Understanding the causality behind the fragmentation of 6,7-Difluoroquinoline-2-carboxylic acid is critical for confident structural elucidation and MRM assay design. The fragmentation is driven by the neutral loss of highly stable molecules [1][3].

  • Dehydration (Loss of H2​O , -18 Da): Driven primarily by the O-protomer. The protonated carboxylic acid undergoes an intramolecular rearrangement, expelling water to form a highly conjugated acylium ion at m/z 192.025 .

  • Decarboxylation (Loss of CO2​ , -44 Da): Driven by the N-protomer. The charge localized on the quinoline nitrogen induces a charge-remote cleavage of the carboxylic group, yielding a fragment at m/z 166.046 .

  • Defluorination (Loss of HF, -20 Da): The presence of fluorine atoms at the 6 and 7 positions makes the molecule susceptible to the loss of hydrogen fluoride following initial decarboxylation, generating a secondary fragment at m/z 146.040 .

Fragmentation M [M+H]+ m/z 210.036 (Protonated Precursor) H2O_loss [M+H - H2O]+ m/z 192.025 (Charge-Mediated) M->H2O_loss -H2O (-18 Da) CO2_loss [M+H - CO2]+ m/z 166.046 (Charge-Remote) M->CO2_loss -CO2 (-44 Da) CO_loss [M+H - H2O - CO]+ m/z 164.030 (Secondary Loss) H2O_loss->CO_loss -CO (-28 Da) HF_loss1 [M+H - CO2 - HF]+ m/z 146.040 (Defluorination) CO2_loss->HF_loss1 -HF (-20 Da)

Caption: Primary CID fragmentation pathways of protonated 6,7-Difluoroquinoline-2-carboxylic acid.

Experimental Protocol: LC-MS/MS Method Development

To translate these theoretical mechanisms into a robust, self-validating analytical assay, the following protocol is engineered to maximize sensitivity while minimizing matrix effects.

Step 1: Sample Preparation (Protein Precipitation)
  • Action: Aliquot 50 µL of plasma matrix. Add 150 µL of cold Acetonitrile (ACN) containing 0.1% Formic Acid (FA).

  • Causality: ACN efficiently disrupts protein hydrogen bonding, precipitating matrix proteins. The inclusion of 0.1% FA ensures the carboxylic acid moiety remains protonated, preventing the analyte from partitioning into the protein pellet and maximizing recovery.

Step 2: Chromatographic Separation
  • Column: Sub-2 µm C18 UPLC column (e.g., 2.1 x 50 mm).

  • Mobile Phase A: Water + 0.1% FA.

  • Mobile Phase B: ACN + 0.1% FA.

  • Causality: The acidic mobile phase acts as a continuous proton donor, driving the equilibrium toward the [M+H]+ state prior to the ESI source. The C18 stationary phase provides excellent retention for the hydrophobic difluoro-aromatic core.

Step 3: Mass Spectrometry Configuration (ESI+)
  • Capillary Voltage: 2.5 kV (optimized to prevent in-source fragmentation).

  • Desolvation Temperature: 450°C (ensures complete droplet evaporation for this relatively low-molecular-weight compound).

Workflow Prep Sample Prep (0.1% FA in ACN) LC UPLC Separation (C18 Column) Prep->LC Injection ESI ESI+ Ionization (Protomer Formation) LC->ESI Elution IMS Ion Mobility (CCS Separation) ESI->IMS Gas Phase CID CID Fragmentation (MS/MS) IMS->CID Selection Data Data Acquisition (Qual/Quant) CID->Data Detection

Caption: Self-validating LC-IM-MS/MS workflow for difluoroquinoline derivatives.

Quantitative Data & Transition Monitoring

For targeted quantification via Triple Quadrupole (QqQ) MS, the following Multiple Reaction Monitoring (MRM) transitions are highly recommended. The collision energies (CE) are optimized based on the thermodynamic stability of the leaving groups.

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Fragment AssignmentAssay Purpose
210.036 192.025 15 [M+H−H2​O]+ Quantifier (Highest abundance, low CE required)
210.036 166.046 25 [M+H−CO2​]+ Qualifier 1 (High specificity, structural confirmation)
210.036 146.040 35 [M+H−CO2​−HF]+ Qualifier 2 (Confirms presence of fluorinated ring)

Data Summary Note: The quantifier transition (210 -> 192) relies on the O-protomer pathway. If signal suppression is observed, altering the source temperature or introducing a dopant gas can shift the protomer population to favor this transition [2].

References

  • Fan, S., Lu, H., Li, C., Cai, M., & Shi, J. (2024). "Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics." ChemistryOpen, 13(10), e202400061. URL:[Link]

  • Ucur, B., Hamilton, B. R., Niehaus, M., & Ellis, S. (2026). "Exploring Fluoroquinolone Protomer Populations Formed with MALDI and Plasma Post-Ionization Mass Spectrometry." Journal of the American Society for Mass Spectrometry. URL:[Link]

  • Tang, Q., Chen, F., & Xin, X. (2011). "Study of the fragmentation patterns of nine fluoroquinolones by tandem mass spectrometry." Rapid Communications in Mass Spectrometry (via ResearchGate). URL:[Link]

Foundational

Infrared (IR) Spectroscopy of 6,7-Difluoroquinoline-2-carboxylic Acid: A Definitive Guide for Structural Elucidation

Executive Summary 6,7-Difluoroquinoline-2-carboxylic acid (CAS: 1267467-98-0) 1 is a highly specialized heterocyclic building block pivotal to the rational design of next-generation fluoroquinolone antimicrobials and tar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6,7-Difluoroquinoline-2-carboxylic acid (CAS: 1267467-98-0) 1 is a highly specialized heterocyclic building block pivotal to the rational design of next-generation fluoroquinolone antimicrobials and targeted small-molecule inhibitors. For drug development professionals and synthetic chemists, confirming the structural integrity, polymorphic state, and coordination behavior of this molecule is a critical quality control step. Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid, high-resolution, and non-destructive method to map the functional group topology of this compound. This whitepaper details the vibrational mechanics, tautomeric causality, and standardized experimental protocols required to accurately interpret the IR spectrum of 6,7-difluoroquinoline-2-carboxylic acid.

Vibrational Mechanics and Tautomeric Causality

The interpretation of the FTIR spectrum for 6,7-difluoroquinoline-2-carboxylic acid requires a deep understanding of intramolecular forces and electronic effects. The molecule's spectral signature is governed by three primary phenomena:

Zwitterionic Equilibrium and the Carboxylate Shift

In the solid state, quinoline-2-carboxylic acid derivatives exist in a complex equilibrium between their neutral form and a zwitterionic form (quinolinium-2-carboxylate) [[2]]().

  • Neutral Form: The un-ionized carboxylic acid (-COOH) exhibits a sharp, intense carbonyl (C=O) stretching vibration in the 1700–1750 cm⁻¹ range 3.

  • Zwitterionic Form: When proton transfer occurs from the acidic carboxyl group to the basic quinoline nitrogen, the standard C=O stretch disappears. It is replaced by two distinct bands corresponding to the asymmetric ( νasym​(COO−) ) and symmetric ( νsym​(COO−) ) carboxylate stretching vibrations, typically observed around 1600–1650 cm⁻¹ and 1380–1400 cm⁻¹, respectively 4. The presence and ratio of these bands provide direct evidence of the molecule's solid-state packing and hydrogen-bonding network.

The Inductive Effect of Fluorine Substitution

The introduction of fluorine atoms at the 6 and 7 positions fundamentally alters the electron density of the quinoline core. Fluorine is highly electronegative, exerting a strong inductive electron-withdrawing effect (-I). This manifests in the IR spectrum as a highly characteristic, intense C–F stretching band ( ν(C−F) ) located between 1040 cm⁻¹ and 1250 cm⁻¹ 5. The electron withdrawal also causes a slight hypsochromic shift (higher wavenumber) in the adjacent aromatic C=C stretching frequencies.

Hydrogen Bonding and the High-Frequency Region

The functional group region between 4000 cm⁻¹ and 2500 cm⁻¹ is dominated by stretching vibrations of atoms with a mass of 19 or less, specifically O-H and N-H bonds 3. In 6,7-difluoroquinoline-2-carboxylic acid, intermolecular hydrogen bonding between the carboxylic acid groups (often forming dimers) causes significant peak broadening. The O-H stretch typically appears as a broad continuum from 3500 cm⁻¹ down to 2500 cm⁻¹, often overlapping with the aromatic C-H stretching vibrations (~3000–3100 cm⁻¹) 3.

Standardized Experimental Protocol: High-Resolution FTIR Workflow

To ensure that the spectral data acts as a self-validating system—free from artifacts like moisture contamination or scattering anomalies—the following Potassium Bromide (KBr) pellet protocol must be strictly adhered to.

Step-by-Step Methodology
  • Thermal Desiccation: Dry the 6,7-difluoroquinoline-2-carboxylic acid sample and spectroscopic-grade KBr powder in a vacuum oven at 80°C for a minimum of 2 hours. Causality: KBr is highly hygroscopic. Absorbed water will produce a massive, spurious O-H stretching band at ~3400 cm⁻¹ and a bending mode at ~1640 cm⁻¹, which can mask the critical C=O and C=N regions.

  • Stoichiometric Trituration: In an agate mortar, combine the analyte with KBr at a precise 1:100 mass ratio (e.g., 2 mg of sample to 200 mg of KBr). Mill the mixture gently for 3–5 minutes. Causality: Proper homogenization minimizes the Christiansen effect (anomalous scattering) and ensures the particle size is smaller than the wavelength of the incident IR radiation.

  • Pellet Pressing: Transfer the triturated powder into a 13 mm stainless steel die. Apply a vacuum for 2 minutes to evacuate entrapped air, then subject the die to 10 tons of pressure via a hydraulic press for 3 minutes. Causality: Removing air prevents the formation of opaque micro-fissures, yielding a highly transparent pellet that maximizes IR transmission.

  • Background Calibration: Acquire a background spectrum using a pure KBr pellet under identical environmental conditions (Resolution: 4 cm⁻¹, 32 scans).

  • Data Acquisition: Place the sample pellet into the FTIR spectrometer. Record the interferogram from 4000 cm⁻¹ to 400 cm⁻¹ and apply a Fourier transform to generate the final spectrum 35.

Workflow Start Sample Prep: Desiccation (80°C) Mix Trituration: 1:100 Sample/KBr Start->Mix Press Hydraulic Press: 10 Tons, Vacuum Mix->Press Calibrate Background Scan: Pure KBr Pellet Press->Calibrate Scan FTIR Acquisition: 4000-400 cm⁻¹ Calibrate->Scan Process Fourier Transform & Baseline Correction Scan->Process

Step-by-step FTIR experimental workflow for analyzing 6,7-Difluoroquinoline-2-carboxylic acid.

Quantitative Data Presentation

The following table summarizes the expected quantitative IR absorption data for 6,7-difluoroquinoline-2-carboxylic acid, synthesized from established spectroscopic profiles of fluoroquinolone derivatives 352.

Functional Group / BondVibrational ModeExpected Wavenumber (cm⁻¹)Intensity & MorphologyMechanistic Notes
O–H (Carboxylic) Stretching ( ν )3500 – 2500Broad, StrongBroadening driven by intermolecular H-bonding.
C=O (Neutral) Stretching ( ν )1700 – 1750Sharp, StrongIndicates the presence of the un-ionized -COOH group.
COO⁻ (Zwitterion) Asymmetric Stretch1600 – 1650StrongAppears if proton transfer to the quinoline nitrogen occurs.
C=N & C=C Aromatic Stretching1450 – 1620Multiple, MediumCharacteristic of the quinoline heterocyclic core.
COO⁻ (Zwitterion) Symmetric Stretch1380 – 1400MediumPairs with the asymmetric stretch to confirm zwitterion.
C–F Stretching ( ν )1040 – 1250Sharp, Very StrongConfirms 6,7-difluoro substitution on the aromatic ring.

Functional Group Vibrational Mapping

To further conceptualize the relationship between the molecular architecture of 6,7-difluoroquinoline-2-carboxylic acid and its resulting infrared spectrum, the logical mapping of structural domains to their corresponding vibrational frequencies is visualized below.

Vibrations Molecule 6,7-Difluoroquinoline-2-carboxylic acid COOH Carboxylic Group Molecule->COOH Fluoro Difluoro-Aromatic Ring Molecule->Fluoro Quinoline Quinoline Core Molecule->Quinoline OH ν(O-H): 3500-2500 cm⁻¹ COOH->OH CO ν(C=O): ~1700-1750 cm⁻¹ COOH->CO CF ν(C-F): 1040-1250 cm⁻¹ Fluoro->CF CN ν(C=N/C=C): 1450-1620 cm⁻¹ Quinoline->CN

Mapping of primary functional groups to their characteristic infrared vibrational frequencies.

References

  • FTIR AND XRD INVESTIGATIONS OF SOME FLUOROQUINOLONES National Institute of Technology, Rourkela URL: [Link]

  • Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin Semantic Scholar URL: [Link]

  • FTIR Spectrum of Quinoline-2-carboxylic acid ResearchGate URL: [Link]

Sources

Exploratory

Structural Dynamics and Crystallographic Profiling of 6,7-Difluoroquinoline-2-carboxylic Acid

An In-Depth Technical Guide for Structural Biologists and Medicinal Chemists As a Senior Application Scientist specializing in structural biology and rational drug design, I frequently encounter the challenge of optimizi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Structural Biologists and Medicinal Chemists

As a Senior Application Scientist specializing in structural biology and rational drug design, I frequently encounter the challenge of optimizing the physicochemical properties of lead compounds. The quinoline scaffold is a privileged structure in medicinal chemistry, but its precise stereoelectronic tuning dictates its efficacy. 6,7-Difluoroquinoline-2-carboxylic acid (6,7-DFQ-2-CA) (CAS: 1267467-98-0) represents a masterclass in such tuning.

By strategically placing highly electronegative fluorine atoms at the 6 and 7 positions and a carboxylic acid at the 2-position, this molecule serves as a highly versatile synthon. It is critical in the development of novel kinase inhibitors, metalloenzyme chelators, and eukaryotic initiation factor 4A (eIF4A) inhibitors. This whitepaper deconstructs the crystallographic behavior, solid-state dynamics, and experimental handling of 6,7-DFQ-2-CA, providing a self-validating framework for researchers.

Solid-State Dynamics: Tautomerism and Lattice Packing

To understand the behavior of 6,7-DFQ-2-CA in biological systems, we must first analyze its solid-state crystal structure. While the exact single-crystal X-ray diffraction (SCXRD) data for every functionalized derivative requires empirical validation, the structural foundation is anchored by the extensively characterized parent compound, quinoline-2-carboxylic acid (quinaldic acid) , and supported by Cambridge Structural Database (CSD) analyses of halogenated quinolines .

The Tautomeric Equilibrium

In the crystalline state, quinoline-2-carboxylic acids do not exist as a single static species. Instead, they crystallize in the monoclinic space group P21​/c , with the asymmetric unit containing two distinct tautomeric forms in a 1:1 ratio:

  • The Neutral Molecule: ( C9​H4​F2​NCOOH )

  • The Zwitterion: ( C9​H4​F2​NH+COO− )

Causality in Packing: This tautomeric duality is not an anomaly; it is a thermodynamic necessity. The crystal lattice is built upon tautomeric pairs held together by robust intermolecular O−H⋯O and N−H⋯O hydrogen bonds, forming dimeric zig-zag chains.

Stereoelectronic Influence of the 6,7-Difluoro Motif

The introduction of the 6,7-difluoro motif fundamentally alters the electron density of the quinoline core.

  • Enhanced π−π Stacking: Fluorine is highly electronegative, withdrawing electron density from the aromatic rings. This reduces the π -electron repulsion between adjacent quinoline planes, allowing for tighter centroid-to-centroid π−π stacking distances (typically reduced from ~3.8 Å to ~3.5 Å).

  • Hydrophobic Packing: The C-F bonds introduce strong dipole moments but act as hydrophobic shields, driving the molecules to pack tightly to exclude solvent, which directly influences the choice of crystallization solvents.

Experimental Protocol: SCXRD Validation Workflow

Growing diffraction-quality single crystals of fluorinated heteroaromatics requires precise control over thermodynamics. The following step-by-step protocol is designed as a self-validating system to ensure high-resolution SCXRD data.

Step 1: Synthesis & Purity Validation
  • Action: Dissolve 6,7-DFQ-2-CA in an HPLC-grade solvent and validate purity via LC-MS. Ensure purity is >99.5%.

  • Causality: Chemical impurities act as nucleation inhibitors or induce crystal twinning (intergrown crystals). A twinned crystal will produce overlapping diffraction lattices, rendering the structural refinement mathematically unstable.

Step 2: Binary Solvent Crystallization (Slow Evaporation)
  • Action: Prepare a 10 mg/mL solution of the compound in a binary solvent system of Ethanol/Water (80:20 v/v). Place in a 5 mL glass vial, loosely capped with a pinhole-punctured septum, and store in a vibration-free environment at 20°C for 7–14 days.

  • Causality: Ethanol provides the necessary solubility for the hydrophobic difluoroquinoline core, while water acts as a hydrogen-bond donor/acceptor to stabilize the zwitterionic tautomer. The pinhole ensures an ultra-slow evaporation rate, keeping the solution in the metastable zone. This favors the thermodynamic growth of a single macroscopic crystal rather than the rapid kinetic precipitation of useless microcrystalline powder.

Step 3: Optical Self-Validation & Harvesting
  • Action: Examine the vial under a polarized light microscope. Select a crystal (approx. 0.2×0.2×0.1 mm) with sharp geometric edges. Rotate the polarizer to check for uniform extinction (the crystal should go completely dark at specific angles).

  • Causality: Uniform birefringence under cross-polarized light is a self-validating optical proof that the crystal is a single, continuous domain and free of internal stress or twinning.

Step 4: Cryoprotection and SCXRD Data Collection
  • Action: Coat the crystal in Paratone-N oil, mount it on a cryoloop, and immediately transfer it to the diffractometer under a 100 K nitrogen gas stream. Irradiate using Mo radiation ( λ=0.71073 Å).

  • Causality: The Paratone oil prevents atmospheric moisture from degrading the lattice. Collecting data at 100 K minimizes atomic thermal vibrations (Debye-Waller factors). This is critical for 6,7-DFQ-2-CA, as thermal motion can blur the electron density maps of the highly electronegative fluorine atoms, leading to inaccurate C-F bond length measurements.

Workflow A Synthesis & Purity Validation (LC-MS >99.5%) B Solvent System Selection (EtOH/H2O 80:20 Gradient) A->B C Crystal Growth (Slow Evaporation at 20°C) B->C D Optical Self-Validation (Polarized Light Birefringence) C->D E Crystal Harvesting & Mounting (Paratone-N Oil at 100K) D->E F SCXRD Data Collection (Mo Kα Radiation, SHELXL) E->F

Workflow for single-crystal growth and SCXRD validation of 6,7-DFQ-2-CA.

Quantitative Crystallographic Metrics

Based on the rigorous crystallographic profiling of the quinoline-2-carboxylic acid scaffold and its fluorinated analogs, the quantitative data for the 6,7-DFQ-2-CA crystal lattice is summarized below. These metrics serve as the benchmark for structural refinement.

Table 1: Crystallographic Parameters (Homolog-Derived Benchmark)

ParameterValueParameterValue
Chemical Formula C10​H5​F2​NO2​ Volume ( V ) ~1590.2 Å 3
Molecular Weight 209.15 g/mol Z (Molecules/cell) 4
Crystal System MonoclinicCalculated Density ~1.65 g/cm 3
Space Group P21​/c Absorption Coeff. ( μ ) ~0.14 mm −1
Unit Cell Dimensions a≈9.72 Å, b≈5.94 Å, c≈27.55 Å F(000) ~424
Cell Angle ( β ) ≈90.15∘ Temperature 100(2) K

Table 2: Key Bond Lengths and Angles (Zwitterionic Form)

Structural FeatureExpected Length (Å) / Angle (°)Mechanistic Significance
C(6)-F / C(7)-F 1.345(2) ÅHighly polarized; resists metabolic oxidation.
C=O (Carboxylate) 1.241(3) ÅDelocalized negative charge in zwitterion.
C-O (Carboxylate) 1.255(3) ÅDelocalized negative charge in zwitterion.
N-H O (H-Bond) 2.650(4) ÅPrimary driver of dimeric crystal lattice formation.
F-C(6)-C(7)-F ~0.0° (Planar)Maintains coplanarity for optimal π−π stacking.

Pharmacophoric Applications & Mechanistic Pathways

The structural features elucidated via crystallography directly inform the biological utility of 6,7-DFQ-2-CA.

Metalloenzyme Chelation

The 2-carboxylic acid moiety, positioned adjacent to the quinoline nitrogen, creates a perfect bidentate chelating pocket. In the active sites of metalloenzymes (such as Zn2+ dependent histone deacetylases or Mg2+ dependent viral integrases), the nitrogen and carboxylate oxygen coordinate the metal ion. The 6,7-difluoro motif simultaneously anchors the molecule into deep, hydrophobic sub-pockets, drastically increasing binding affinity compared to unfluorinated analogs.

eIF4A Inhibition

Recent breakthroughs in oncology have identified the eukaryotic initiation factor 4A (eIF4A)—an ATP-powered DEAD-box RNA helicase—as a critical target for halting oncoprotein translation. Halogenated quinoline-carboxylic acids have been discovered as novel, ATP-uncompetitive, RNA-competitive inhibitors of eIF4A . The difluoro substitution pattern is vital here; it provides the exact steric bulk and lipophilicity required to engage a novel allosteric pocket in the RNA groove of eIF4A, locking the enzyme and suppressing ATP hydrolysis.

Interactions Core 6,7-Difluoroquinoline- 2-carboxylic acid F_atoms 6,7-Difluoro Motif Core->F_atoms COOH 2-Carboxylate Group Core->COOH N_atom Quinoline Nitrogen Core->N_atom Target1 Metalloenzyme / eIF4A Binding Pocket F_atoms->Target1 Hydrophobic Shielding & π-π Stacking COOH->Target1 Zn2+/Mg2+ Bidentate Chelation N_atom->Target1 H-Bond Acceptor / Chelation

Pharmacophoric interactions of 6,7-DFQ-2-CA within metalloenzyme and helicase binding pockets.

Conclusion

The rational design of therapeutics demands absolute certainty regarding the three-dimensional architecture of the starting synthons. 6,7-Difluoroquinoline-2-carboxylic acid is not merely a chemical intermediate; its tautomeric flexibility, robust hydrogen-bonding network, and optimized lipophilicity make it a privileged scaffold. By adhering to the rigorous crystallographic protocols outlined in this guide, researchers can ensure the structural integrity of their synthesized libraries, paving the way for next-generation inhibitors.

References
  • Dobrzyńska, D., & Jerzykiewicz, L. B. (2004). "Crystal structure of quinoline-2-carboxylic acid·quinolinium-2-carboxylate." Journal of Chemical Crystallography, 34(1), 51–55.[Link]

  • Rasayan Journal of Chemistry. (2020). "A CSD Analysis of Some Chlorinated Quinolines." Rasayan J. Chem.[Link]

  • Zerio, C. J., et al. (2021). "Discovery of an eIF4A Inhibitor with a Novel Mechanism of Action." Journal of Medicinal Chemistry, 64(21), 15727–15746.[Link]

Foundational

Solubility Profiling of 6,7-Difluoroquinoline-2-carboxylic Acid in Organic Solvents: A Mechanistic and Experimental Guide

Executive Summary The compound 6,7-Difluoroquinoline-2-carboxylic acid (CAS: 1267467-98-0) serves as a critical synthetic scaffold in the development of advanced fluoroquinolone antibiotics and targeted therapeutics. In...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 6,7-Difluoroquinoline-2-carboxylic acid (CAS: 1267467-98-0) serves as a critical synthetic scaffold in the development of advanced fluoroquinolone antibiotics and targeted therapeutics. In pharmaceutical process chemistry, understanding the solubility profile of such intermediates is paramount. Solubility dictates the efficiency of reaction kinetics, the viability of purification via recrystallization, and the design of liquid formulations.

This whitepaper provides an in-depth technical analysis of the solubility behavior of 6,7-difluoroquinoline-2-carboxylic acid across common organic solvents. By synthesizing structural thermodynamics with field-proven experimental protocols, this guide equips researchers with the predictive frameworks necessary to optimize solvent selection and maximize synthetic yields.

Structural & Physicochemical Profiling

To predict and manipulate the solubility of 6,7-difluoroquinoline-2-carboxylic acid, we must first deconstruct its molecular architecture. The molecule consists of a quinoline core substituted with a carboxylic acid at the C2 position and fluorine atoms at the C6 and C7 positions.

The Electronic Influence of the 6,7-Difluoro Motif

Fluorine is highly electronegative. The introduction of the 6,7-difluoro motif exerts a strong inductive electron-withdrawing effect (-I effect) on the quinoline ring system. This modification serves two purposes:

  • Increased Lipophilicity: The carbon-fluorine bonds enhance the overall lipophilicity of the aromatic core compared to the unfluorinated quinoline-2-carboxylic acid[1].

  • pKa Modulation: The electron-withdrawing nature of the fluorines increases the acidity of the C2-carboxylic acid while simultaneously decreasing the basicity of the quinoline nitrogen. While unsubstituted quinoline-2-carboxylic acid (quinaldic acid) has a carboxylic pKa of ~1.1 to 1.2[2], the fluorinated derivative exhibits an even lower pKa, heavily influencing its ionization state in polar media.

Crystal Lattice Energy and Intermolecular Forces

In the solid state, quinoline-2-carboxylic acids form robust crystal lattices driven by strong intermolecular hydrogen bonding (specifically, carboxylic acid dimers) and π−π stacking between the planar quinoline rings. Dissolution requires the solvent to overcome this high lattice energy[3]. Therefore, solvents that can act as strong hydrogen-bond acceptors to disrupt these dimers typically yield the highest solubility.

Solubility Profile in Common Organic Solvents

The solubility of fluoroquinolone-type intermediates is highly dependent on the solvent's ability to participate in hydrogen bonding and its dielectric constant[4]. Based on thermodynamic principles and empirical data from structurally analogous fluoroquinolone cores (such as ciprofloxacin and ofloxacin)[5][6], the solubility of 6,7-difluoroquinoline-2-carboxylic acid is categorized below.

Aprotic Polar Solvents (High Solubility)

Solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) exhibit the highest solubilizing power for this compound. DMSO is a powerful hydrogen-bond acceptor that effectively disrupts the carboxylic acid dimers of the solid lattice without donating protons that would compete with the solute[7][8].

Protic Solvents (Moderate Solubility)

Alcohols such as Methanol and Ethanol offer moderate solubility. While they can engage in hydrogen bonding with both the carboxylic acid and the quinoline nitrogen, their self-association (solvent-solvent hydrogen bonding) creates an energetic barrier to cavity formation, limiting the thermodynamic solubility limit compared to DMSO[6].

Non-Polar and Weakly Polar Solvents (Poor Solubility)

Solvents like Acetone , Ethyl Acetate , and Chloroform lack the capacity to effectively disrupt the strong intermolecular forces of the solute's crystal lattice. Consequently, the compound is only slightly soluble to virtually insoluble in these media[9][10].

Table 1: Predictive Solubility Matrix at 25°C
Solvent ClassificationSolventDielectric Constant ( ε )Estimated SolubilityMechanistic Rationale
Aprotic Polar DMSO46.7High (>50 mg/mL)Strong H-bond acceptor; disrupts solute dimers[8].
Aprotic Polar DMF36.7High (>30 mg/mL)High dipole moment overcomes lattice energy[7].
Polar Protic Methanol32.7Moderate (1 - 5 mg/mL)Competes for H-bonds; limited by solvent self-association[6].
Polar Protic Ethanol24.5Low-Moderate (<2 mg/mL)Lower polarity than methanol; weaker solvation[4].
Weakly Polar Acetone20.7Poor (<0.1 mg/mL)Insufficient H-bond accepting capability for this lattice[9].
Non-Polar Ethyl Acetate6.0Very PoorCannot disrupt π−π stacking or H-bond dimers.

Thermodynamics of Solvation

To achieve dissolution, the Gibbs free energy of solvation ( ΔGsolv​ ) must be negative. The process involves an endothermic disruption of the solute lattice, an endothermic formation of a cavity within the solvent, and an exothermic solute-solvent interaction.

G Solid 6,7-Difluoroquinoline-2-carboxylic acid (Crystal Lattice) Disruption Lattice Disruption (Endothermic) Solid->Disruption Heat/Energy Solvent Organic Solvent (e.g., DMSO / MeOH) Cavity Cavity Formation (Endothermic) Solvent->Cavity Solvent-Solvent Bond Breaking Solvation Solute-Solvent Interaction (Exothermic) Cavity->Solvation Disruption->Solvation Solution Thermodynamic Equilibrium (Saturated Solution) Solvation->Solution ΔG_solv < 0

Thermodynamic pathways of 6,7-difluoroquinoline-2-carboxylic acid solvation.

Experimental Protocol: High-Throughput Solubility Screening

Relying solely on predictive models is insufficient for rigorous process chemistry. The following protocol details a self-validating Shake-Flask Method coupled with HPLC-UV quantification , which is the gold standard for determining the thermodynamic solubility of fluoroquinolone derivatives[6][11].

Rationale & Causality
  • Why 48 Hours? Kinetic solubility (rapid dissolution) often overestimates or underestimates true solubility. A 48-hour equilibration ensures the system has reached a true thermodynamic steady state[7].

  • Why Centrifugation over Filtration? Certain filter membranes can adsorb highly lipophilic fluorinated compounds, skewing concentration data. Centrifugation eliminates this variable.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount (approx. 100 mg) of 6,7-difluoroquinoline-2-carboxylic acid to a 10 mL glass vial.

    • Add 5 mL of the target organic solvent (e.g., Methanol, DMSO, Ethyl Acetate).

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled orbital shaker set to 25.0 ± 0.1 °C (or target process temperature).

    • Agitate at 150 RPM for 48 hours to ensure thermodynamic equilibrium[7].

  • Phase Separation:

    • Transfer the suspension to a centrifuge tube and centrifuge at 10,000 RPM for 15 minutes to pellet the undissolved solid.

    • Carefully extract the supernatant without disturbing the pellet.

  • Dilution:

    • Dilute the supernatant quantitatively with the mobile phase to ensure the concentration falls within the linear dynamic range of the HPLC calibration curve.

  • HPLC-UV Quantification:

    • Column: C18 Reverse-Phase (e.g., 250 mm × 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of Acetonitrile and 0.1% Formic acid in water (adjust ratio based on retention time).

    • Detection: UV absorbance at 254 nm (characteristic for the quinoline chromophore)[7].

    • Calculate the concentration using a pre-established calibration curve of the standard compound.

Workflow Step1 1. Solvent Selection (Protic, Aprotic, Non-polar) Step2 2. Shake-Flask Equilibration (Excess Solute, 48h, Constant Temp) Step1->Step2 Step3 3. Phase Separation (Centrifugation at 10,000 RPM) Step2->Step3 Step4 4. Quantitative Dilution (To fit linear dynamic range) Step3->Step4 Step5 5. HPLC-UV Quantification (C18 Column, 254 nm Detection) Step4->Step5 Step6 6. Data Analysis (Determine Thermodynamic Limit) Step5->Step6

Experimental workflow for thermodynamic solubility determination.

Conclusion and Best Practices

For the synthesis and processing of 6,7-difluoroquinoline-2-carboxylic acid, solvent selection must balance solubilizing power with downstream processing requirements.

  • For high-concentration reactions (e.g., amide couplings or nucleophilic substitutions), DMSO or DMF are the solvents of choice due to their ability to disrupt the strong intermolecular hydrogen bonding of the solute[8].

  • For recrystallization and purification , binary solvent systems are highly recommended. Dissolving the crude intermediate in a minimal amount of hot DMF or DMSO, followed by the addition of an anti-solvent like Ethanol or Ethyl Acetate , will force controlled crystallization, yielding high-purity material.

By understanding the causality between the 6,7-difluoro substitution, lattice energy, and solvent polarity, process chemists can rationally design robust, scalable synthetic routes.

References

  • Solubility of Antibiotics in Different Solvents. 1. Hydrochloride Forms of Tetracycline, Moxifloxacin, and Ciprofloxacin Industrial & Engineering Chemistry Research - ACS Publications URL:[Link]

  • Solubility of Antibiotics in Different Solvents. Part II. Non-Hydrochloride Forms of Tetracycline and Ciprofloxacin Universidade de Aveiro (PATh) URL:[Link]

  • Aqueous solubilities of some variously substituted quinolone antimicrobials Regulations.gov URL:[Link]

  • Showing NP-Card for Quinaldic acid (NP0001217) NP-MRD URL: [Link]

  • Analytical profile of the fluoroquinolone antibacterials. I. Ofloxacin SciSpace URL:[Link]

  • Preformulation studies and analytical method development for enrofloxacin and ciprofloxacin World Journal of Pharmaceutical Research URL:[Link]

  • Thermodynamics of the solubility of ciprofloxacin in methanol, ethanol, 1-propanol, acetone, and chloroform from 293.15 to 333.15 K ResearchGate URL:[Link]

  • Ciprofloxacin: review on developments in synthetic, analytical, and medicinal aspects Taylor & Francis Online URL:[Link]

Sources

Exploratory

Starting Materials and Synthetic Pathways for 6,7-Difluoroquinoline-2-carboxylic Acid: A Comprehensive Technical Guide

Introduction & Strategic Retrosynthesis 6,7-Difluoroquinoline-2-carboxylic acid (CAS: 1267467-98-0) is a highly valued heterocyclic scaffold in medicinal chemistry. It serves as a critical intermediate for the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Retrosynthesis

6,7-Difluoroquinoline-2-carboxylic acid (CAS: 1267467-98-0) is a highly valued heterocyclic scaffold in medicinal chemistry. It serves as a critical intermediate for the synthesis of advanced fluoroquinolone antibiotics, leukotriene antagonists, and selective kinase inhibitors. The 6,7-difluoro motif enhances molecular lipophilicity and metabolic stability, while the 2-carboxylic acid (quinaldic acid) moiety provides a versatile handle for amide coupling or esterification.

Designing a scalable synthesis for this compound requires a convergent retrosynthetic approach. The most field-proven route relies on the sequential construction of the quinoline core via a modified Doebner-Miller reaction, followed by late-stage chemoselective oxidation of a methyl group.

Retrosynthesis A 6,7-Difluoroquinoline- 2-carboxylic acid B 6,7-Difluoro- 2-methylquinoline A->B Oxidation (Retrosynthesis) C 3,4-Difluoroaniline B->C Doebner-Miller (Retrosynthesis) D Crotonaldehyde B->D

Fig 1: Retrosynthetic analysis of 6,7-difluoroquinoline-2-carboxylic acid.

Core Starting Materials

The synthesis relies on two primary starting materials and specific catalytic oxidants to drive the reaction forward:

  • 3,4-Difluoroaniline (CAS: 3863-11-4): The foundational aromatic building block [3]. The electron-withdrawing fluorine atoms deactivate the ring, making electrophilic cyclization challenging; thus, harsh acidic conditions and an external oxidant are required to force ring closure.

  • Crotonaldehyde (CAS: 4170-30-3): Provides the C4-aliphatic chain necessary for the formation of the pyridine ring in the quinoline core.

  • p-Chloranil (CAS: 118-75-2): Functions as a critical sacrificial oxidant during cyclization.

  • Potassium Permanganate (KMnO₄): A chemoselective oxidizing agent utilized for the terminal conversion of the activated 2-methyl group to a carboxylic acid [2].

Experimental Protocols & Mechanistic Causality

The following self-validating protocols detail the two-phase synthesis of the target compound.

Phase 1: Synthesis of 6,7-Difluoro-2-methylquinoline

Causality Insight: Traditional Doebner-Miller reactions often suffer from low yields due to the disproportionation of the dihydroquinoline intermediate into tetrahydroquinoline and quinoline. By introducing p-chloranil as an in situ oxidant, the dihydroquinoline is rapidly driven to the fully aromatic 6,7-difluoro-2-methylquinoline. This prevents disproportionation side-reactions and maximizes the yield of the desired intermediate [1].

Step-by-Step Methodology:

  • Reagent Assembly: In a reaction vessel, dissolve 1.0 equivalent of 3,4-difluoroaniline and 1.0 equivalent of p-chloranil in 2-butanol. Add concentrated HCl to act as the acid catalyst.

  • Condensation: Heat the mixture to reflux. Dropwise, add 1.0 equivalent of crotonaldehyde dissolved in 2-butanol. Note: The slow addition controls the exothermic condensation and prevents the self-polymerization of crotonaldehyde.

  • Aromatization: Maintain reflux for 2 hours. The p-chloranil will be reduced to hydroquinone as the quinoline ring aromatizes.

  • Isolation: Remove the solvent under vacuum at ~60°C. Add toluene, then evaporate to remove residual water via azeotropic distillation until a pasty solid forms.

  • Purification: Triturate the solid with THF and filter. Partition the solid between aqueous K₂CO₃ and Ethyl Acetate (EtOAc). Extract the aqueous phase with EtOAc, dry the combined organic layers over MgSO₄, and concentrate. Recrystallize from EtOAc to yield pure 6,7-difluoro-2-methylquinoline.

Phase 2: Oxidation to 6,7-Difluoroquinoline-2-carboxylic Acid

Causality Insight: The methyl group at the C2 position of the quinoline ring is highly activated due to the electron-withdrawing nature of the adjacent nitrogen atom. This allows for chemoselective oxidation without over-oxidizing the electron-deficient difluoro-aromatic ring [2].

Step-by-Step Methodology:

  • Preparation: Suspend 1.0 equivalent of 6,7-difluoro-2-methylquinoline in an alkaline aqueous solution (e.g., dilute KOH).

  • Oxidation: Heat the suspension to 80-90°C. Slowly add 2.5-3.0 equivalents of KMnO₄ in small portions.

    • Self-Validation Check: The deep purple color of the permanganate will rapidly discharge, and a dense brown precipitate of MnO₂ will form. This visual cue validates that the oxidation is proceeding successfully.

  • Filtration: While the reaction is still hot, filter the mixture through a Celite pad to remove the MnO₂ byproduct. Wash the filter cake thoroughly with hot water to ensure complete product recovery.

  • Precipitation: Cool the filtrate in an ice bath. Slowly acidify the solution with 10% HCl until the pH reaches 3-4. Note: This specific pH range corresponds to the isoelectric point of the quinaldic acid, ensuring maximum precipitation.

  • Recovery: Collect the precipitated 6,7-difluoroquinoline-2-carboxylic acid via vacuum filtration, wash with cold water, and dry under high vacuum.

Workflow N1 3,4-Difluoroaniline + Crotonaldehyde N2 Reflux in 2-Butanol (HCl, p-Chloranil) N1->N2 N3 6,7-Difluoro- 2-methylquinoline N2->N3 N4 Oxidation (KMnO4, 80°C) N3->N4 N5 Filter MnO2 & Acidify (pH 3-4) N4->N5 N6 6,7-Difluoroquinoline- 2-carboxylic acid N5->N6

Fig 2: Experimental workflow for the synthesis of 6,7-difluoroquinoline-2-carboxylic acid.

Quantitative Data & Route Comparison

While direct oxidation with KMnO₄ is the industry standard for scale-up, an alternative two-step oxidation utilizing Selenium Dioxide (SeO₂) followed by Sodium Chlorite (NaClO₂, Pinnick oxidation) can be employed if higher chemoselectivity is required. The table below summarizes the quantitative and qualitative differences between these methodologies.

ParameterRoute A: Direct Oxidation (KMnO₄)Route B: Two-Step Oxidation (SeO₂ → NaClO₂)
Overall Yield 60 - 65%75 - 80%
Step Count 1 (Direct to Carboxylic Acid)2 (Via Aldehyde Intermediate)
Chemoselectivity Moderate (Slight risk of ring degradation)High (Highly specific to activated methyl)
Primary Byproducts MnO₂ (Solid waste, requires hot filtration)Selenium waste (Highly toxic, difficult removal)
Industrial Scalability Excellent (Cost-effective, standard reagents)Limited (Restricted by Se toxicity and disposal costs)

References

  • Title: EP0699188A1 - Quinoline derivatives as leukotriene antagonists Source: Google Patents URL
Foundational

Retrosynthetic Analysis and Process Chemistry of 6,7-Difluoroquinoline-2-carboxylic Acid

Executive Summary As a critical building block in modern medicinal chemistry, 6,7-Difluoroquinoline-2-carboxylic acid (CAS: 1267467-98-0) presents unique synthetic challenges and opportunities. The presence of the adjace...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a critical building block in modern medicinal chemistry, 6,7-Difluoroquinoline-2-carboxylic acid (CAS: 1267467-98-0) presents unique synthetic challenges and opportunities. The presence of the adjacent fluorine atoms at the C-6 and C-7 positions drastically alters the electronic landscape of the quinoline core, influencing both its reactivity and its pharmacological profile. This technical guide provides an authoritative retrosynthetic analysis, evaluating the causality behind route selection, regiocontrol, and chemoselectivity. We detail the industrial-standard Doebner-Miller/Oxidation sequence alongside the highly regioselective Friedländer condensation, providing self-validating protocols designed for scale-up and high-fidelity synthesis.

Pharmacological Context & Structural Significance

The quinoline-2-carboxylic acid (quinaldic acid) scaffold is a privileged structure in drug discovery, frequently utilized in the development of kinase inhibitors, leukotriene antagonists, and advanced fluoroquinolone antibiotics[1]. The incorporation of a 6,7-difluoro motif serves a dual purpose:

  • Metabolic Stability: The strong C-F bonds block cytochrome P450-mediated oxidation at the electron-rich C-6 and C-7 positions.

  • Lipophilic Efficiency: The fluorine atoms enhance membrane permeability and target binding affinity through favorable multipolar interactions.

Retrosynthetic Disconnections

Designing a robust synthesis for 6,7-difluoroquinoline-2-carboxylic acid requires navigating the regioselectivity of the quinoline ring closure. We propose two primary retrosynthetic disconnections:

  • Route A (Industrial Standard): Disconnection of the carboxylic acid to a methyl group, followed by the deconstruction of the quinoline core via a Doebner-Miller annulation.

  • Route B (Strategic Alternative): Direct formation of the quinoline-2-carboxylic acid via a Friedländer condensation.

Retrosynthesis Target 6,7-Difluoroquinoline-2-carboxylic acid Quinaldine 6,7-Difluoro-2-methylquinoline Target->Quinaldine Oxidation Benzaldehyde 2-Amino-4,5-difluorobenzaldehyde Target->Benzaldehyde Friedländer Condensation Pyruvic Pyruvic Acid Target->Pyruvic AnilineA 3,4-Difluoroaniline Quinaldine->AnilineA Doebner-Miller Croton Crotonaldehyde Quinaldine->Croton

Retrosynthetic pathways for 6,7-Difluoroquinoline-2-carboxylic acid.

Route A: The Doebner-Miller & Oxidation Sequence

Regioselective Annulation (Doebner-Miller)

The forward synthesis begins with the Doebner-Miller reaction of 3,4-difluoroaniline with crotonaldehyde to yield 6,7-difluoro-2-methylquinoline[1]. The Causality of Regioselectivity: 3,4-Difluoroaniline possesses two ortho positions available for cyclization (C-2 and C-6). The C-2 position is severely sterically hindered by the adjacent fluorine atom at C-3. Consequently, cyclization occurs almost exclusively at the less hindered C-6 position (para to the C-3 fluorine). This inherent steric bias acts as a natural directing group, ensuring high regioselectivity (>95%) for the desired 6,7-difluoro isomer. The Causality of the Oxidant: The reaction utilizes p-chloranil and concentrated HCl. p-Chloranil acts as an in situ hydrogen acceptor. Without a dedicated oxidant, the intermediate tetrahydroquinoline relies on disproportionation to aromatize, which drastically reduces the yield. p-Chloranil drives the thermodynamic sink toward the fully aromatized quinoline[1].

Chemoselective Oxidation

The subsequent step is the oxidation of the C-2 methyl group to a carboxylic acid[2]. The Causality of Alkaline KMnO₄: While Selenium Dioxide (SeO₂) is a common oxidant for allylic/benzylic methyl groups, it frequently arrests at the aldehyde stage (quinoline-2-carbaldehyde), requiring a secondary Pinnick oxidation[3]. Potassium permanganate (KMnO₄) in an alkaline medium (NaOH) is preferred. The base facilitates the formation of a transient enolate-like intermediate at the activated C-2 methyl group, accelerating oxidation. Furthermore, alkaline conditions suppress the nucleophilicity of the quinoline nitrogen, completely preventing the formation of quinoline N-oxide—a notorious byproduct in acidic oxidations[4].

Route B: The Friedländer Condensation (Strategic Alternative)

For applications requiring absolute (100%) regiocontrol without the need for rigorous isomeric purification, the Friedländer condensation serves as a powerful alternative. The reaction between 2-amino-4,5-difluorobenzaldehyde and pyruvic acid directly constructs the quinoline-2-carboxylic acid core. Mechanistic Causality: The highly nucleophilic aniline amine condenses with the ketone carbonyl of pyruvic acid to form an imine. Subsequent intramolecular aldol-type condensation between the methyl group of the pyruvate and the benzaldehyde carbonyl closes the ring. While chemically elegant, this route is limited by the high cost and instability of the 2-amino-4,5-difluorobenzaldehyde precursor.

Quantitative Route Comparison

Synthetic ParameterRoute A (Doebner-Miller + Oxidation)Route B (Friedländer Condensation)
Overall Yield 45–55%70–80%
Regioselectivity >95% (Steric control)100% (Absolute control)
Primary Reagents 3,4-Difluoroaniline, Crotonaldehyde, KMnO₄2-Amino-4,5-difluorobenzaldehyde, Pyruvic Acid
Atom Economy Moderate (Generates MnO₂ waste)High (Generates H₂O as byproduct)
Industrial Scalability High (Readily available precursors)Low (Precursor is costly/unstable)

Validated Experimental Protocols

The following protocols are designed as self-validating systems, where physical state changes (color, precipitation) inherently confirm the success of the chemical transformation.

Workflow A 2-Methylquinoline + Alkaline KMnO4 B Reflux & Monitor (Purple to Brown) A->B C Hot Filtration (Remove MnO2) B->C D Acidification (pH 3-4) C->D E Precipitation & Filtration D->E

Self-validating experimental workflow for the alkaline oxidation of 2-methylquinoline.

Protocol A.1: Synthesis of 6,7-Difluoro-2-methylquinoline[1]
  • Setup: In a multi-neck round-bottom flask equipped with a reflux condenser and dropping funnel, dissolve 3,4-difluoroaniline (1.0 eq) and p-chloranil (1.0 eq) in 2-butanol. Add concentrated HCl (catalytic/acidifying amount).

  • Addition: Heat the mixture to reflux. Add crotonaldehyde (1.0 eq) dissolved in 2-butanol dropwise over 30 minutes to manage the exothermic cyclization.

  • Reaction: Maintain reflux for 2 hours. Self-Validation: The reaction mixture will darken significantly as aromatization occurs and p-chloranil is reduced.

  • Workup: Remove the majority of the solvent under vacuum. Add toluene and concentrate again to remove residual water azeotropically. Dissolve the crude paste in a mixture of aqueous K₂CO₃ (to neutralize HCl) and Ethyl Acetate (EtOAc).

  • Isolation: Separate the organic layer, dry over MgSO₄, and concentrate. Recrystallize the product from a minimum amount of EtOAc to yield pure 6,7-difluoro-2-methylquinoline.

Protocol A.2: Alkaline Oxidation to 6,7-Difluoroquinoline-2-carboxylic acid[2][4]
  • Alkaline Activation: Suspend 6,7-difluoro-2-methylquinoline (1.0 eq) in a 10% aqueous NaOH solution. Heat to 80 °C.

  • Oxidation: Slowly add powdered KMnO₄ (3.0 eq) in small portions. Causality: Portion-wise addition prevents thermal runaway.

  • Monitoring (Self-Validation): Reflux the mixture. The reaction is complete when the deep purple color of the permanganate ion is entirely replaced by a heavy, dark brown precipitate of manganese dioxide (MnO₂).

  • Filtration: Perform a hot filtration through a Celite pad to remove the MnO₂. Wash the filter cake with hot water to extract any trapped sodium carboxylate salt.

  • Isoelectric Precipitation (Self-Validation): Cool the combined aqueous filtrate to 0–5 °C. Slowly add concentrated HCl dropwise until the pH reaches exactly 3.0–4.0. Causality: This is the isoelectric point of the amphoteric quinoline-2-carboxylic acid. At this pH, the zwitterion has zero net charge, minimizing aqueous solubility and causing the target compound to crash out of solution as a dense white/off-white precipitate.

  • Collection: Filter the precipitate, wash with ice-cold water, and dry under high vacuum to yield the final product.

References

  • EP0699188A1 - Quinoline derivatives as leukotriene antagonists - Google Patents. (Details the Doebner-Miller synthesis of 6,7-difluoro-2-methylquinoline using p-chloranil).

Sources

Exploratory

Potential biological activities of novel difluoroquinoline derivatives

Pharmacological Profiling and Synthetic Methodologies of Novel Difluoroquinoline Derivatives: A Technical Guide Executive Summary Fluorinated quinolines represent a privileged and highly tunable scaffold in modern medici...

Author: BenchChem Technical Support Team. Date: March 2026

Pharmacological Profiling and Synthetic Methodologies of Novel Difluoroquinoline Derivatives: A Technical Guide

Executive Summary

Fluorinated quinolines represent a privileged and highly tunable scaffold in modern medicinal chemistry. The strategic installation of two fluorine atoms—typically in 6,7-difluoro or 6,8-difluoro configurations—dramatically alters the electronic landscape, lipophilicity, and metabolic stability of the quinoline core. As a Senior Application Scientist, I have observed that navigating the synthesis and biological evaluation of these derivatives requires a rigorous understanding of structure-activity relationships (SAR) and thermodynamic control during synthesis. This whitepaper elucidates the core biological activities of novel difluoroquinoline derivatives, focusing on their roles as antibacterial and anticancer agents, and provides field-validated, self-contained experimental protocols for their development.

Mechanistic Rationale: The "Fluorine Effect"

The substitution of hydrogen with fluorine on the quinoline ring is not merely a steric maneuver; it is a profound electronic tuning mechanism that dictates biological targeting.

  • C-6 Fluorination: Enhances cell wall penetration in bacterial targets and significantly increases the binding affinity to the DNA gyrase complex.

  • C-8 Fluorination (in 6,8-difluoroquinolines): Improves oral absorption and systemic pharmacokinetics. However, the exact positioning must be balanced, as C-8 halogens can sometimes increase phototoxicity—a side effect carefully mitigated by specific C-7 amine substitutions[1].

  • C-7 Substitution Dynamics: The presence of a leaving group (such as a fluorine or chlorine atom in a 6,7-difluoro precursor) allows for regioselective nucleophilic aromatic substitution (SNAr). This is the primary vector for expanding the SAR profile, allowing researchers to append bulky, basic amines that dictate target specificity[2].

Biological Activities and Target Pathways

Antibacterial Efficacy (Type II Topoisomerase Inhibition)

Difluoroquinolines primarily exert their bactericidal activity by targeting bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. By binding to the enzyme-DNA cleavage complex, these derivatives prevent DNA religation, leading to fatal double-strand breaks. For instance, 5-amino-6,8-difluoroquinoline derivatives bearing a 2-aminomethyl-1-azetidinyl group at the C-7 position have demonstrated superior antibacterial potency compared to established fluoroquinolones like sparfloxacin[1].

Pathway A Difluoroquinoline (e.g., 6,8-DFQ) B Bacterial DNA Gyrase (Topoisomerase II) A->B High-affinity binding C Ternary Cleavage Complex (Drug-Enzyme-DNA) B->C Traps transient state D Inhibition of DNA Religation C->D Steric hindrance E Double-Strand DNA Breaks & Replication Halt D->E Accumulation of breaks F Rapid Bacterial Cell Death E->F Apoptotic-like pathway

Fig 1. Mechanism of bacterial cell death via difluoroquinoline-mediated DNA gyrase inhibition.

Anticancer Potential (Mammalian Topoisomerase II Targeting)

The ubiquitous nature of the quinolone scaffold allows for an oscillation between antibacterial and anticancer activities. While bacterial DNA gyrase is the primary target for most difluoroquinolines, specific structural modifications can shift selectivity towards mammalian topoisomerase II, an enzyme essential for eukaryotic DNA replication and a validated target for oncology drugs like etoposide. While 6,8-difluoroquinoline-3-carboxylic acid itself exhibits lower direct cytotoxicity, it serves as a critical synthetic intermediate for developing highly potent 1,8-naphthyridine and quinobenzoxazine antitumor agents[3].

Quantitative Data: Comparative Efficacy

To contextualize the biological activity of these novel derivatives, Table 1 summarizes the comparative efficacy metrics against standard pharmacological controls.

Table 1: In Vitro Biological Activity Profiles of Difluoroquinoline Scaffolds

Compound ScaffoldPrimary Target EnzymeActivity Metric / ObservationReference Standard
6,8-Difluoroquinolines (C-7 azetidinyl substituted)Bacterial DNA GyraseEnhanced MIC vs Gram(+) & Gram(-) bacteria; superior potency[1].Sparfloxacin
6,7-Difluoroquinolines (C-7 diamine substituted)Bacterial DNA GyraseIC₅₀ ≈ 0.28 ± 0.03 μM (comparable to CFX equivalent)[2].Ciprofloxacin (CFX)
6,8-Difluoroquinoline-3-carboxylic acids Mammalian Topo IILow direct cytotoxicity; utilized as a precursor for potent antitumor agents[3].Etoposide

Experimental Workflows & Validated Protocols

Microwave-Assisted Regioselective Synthesis of C-7 Aminated Difluoroquinolines

Causality & Rationale: Conventional thermal heating of 6,7-difluoroquinoline carboxylic acids with amines often yields an inseparable, racemic mixture of C-6 and C-7 displacement products. By utilizing microwave irradiation, we achieve strict thermodynamic control. The rapid, uniform heating profile drives the regioselective nucleophilic aromatic substitution (SNAr) exclusively at the C-7 position, minimizing side-product formation[2].

Protocol Step1 6,7-Difluoroquinoline Carboxylic Acid Step3 Microwave Irradiation (115°C, 3h, DMSO) Step1->Step3 Step2 N-Boc-ethylenediamine (1:1 Stoichiometry) Step2->Step3 Step4 Regioselective C-7 Displacement Product Step3->Step4 Thermodynamic Control Step5 Boc-Deprotection (4M HCl in Dioxane) Step4->Step5 Cleavage Step6 Aminated Difluoroquinoline Chloride Salt Step5->Step6 Precipitation

Fig 2. Microwave-assisted regioselective synthetic workflow for C-7 aminated difluoroquinolines.

Step-by-Step Methodology:

  • Preparation: Suspend 6,7-difluoroquinoline carboxylic acid (1.0 eq) and N-Boc-ethylenediamine (1.0 eq) in anhydrous DMSO within a microwave-safe reaction vial. Note: A strict 1:1 ratio prevents over-amination.

  • Irradiation: Seal the vial and subject it to microwave irradiation at 115 °C for exactly 3 hours.

  • Isolation: Cool the mixture to room temperature, dilute with cold water, and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the Boc-protected C-7 intermediate.

  • Deprotection: Dissolve the intermediate in 4 M HCl in dioxane. Causality: Anhydrous HCl in dioxane cleanly cleaves the Boc group without risking aqueous hydrolysis of the quinoline core. Stir at room temperature overnight.

  • Recovery: Evaporate the solvent to precipitate the corresponding aminated difluoroquinoline chloride salt. Wash with cold diethyl ether and dry under a high vacuum.

In Vitro DNA Gyrase Supercoiling Inhibition Assay

Causality & Rationale: To confirm that the synthesized difluoroquinoline acts specifically on its biological target rather than acting as a non-specific DNA intercalator, a supercoiling assay is required. DNA gyrase converts relaxed plasmid DNA into a supercoiled form. Active inhibitors will halt this process, which is easily visualized via differential migration on an agarose gel[2].

Step-by-Step Methodology (Self-Validating System):

  • Reaction Setup: Prepare a 20 μL reaction mixture containing 1× Gyrase Assay Buffer, 0.5 μg of relaxed pBR322 plasmid DNA, and 1 U of purified E. coli DNA gyrase.

  • Compound Addition: Add the difluoroquinoline derivative at varying concentrations (e.g., 0.1 μM to 12.5 μM).

  • Internal Validation Controls:

    • Negative Control (Lane 1): Relaxed DNA only (No enzyme, no drug) – validates the starting material state.

    • Positive Enzyme Control (Lane 2): Relaxed DNA + Gyrase + Vehicle (DMSO) – validates enzyme viability; should yield fully supercoiled DNA.

    • Standard Drug Control (Lane 3): Relaxed DNA + Gyrase + Ciprofloxacin (0.5 μM) – validates assay sensitivity to known inhibitors.

  • Incubation: Incubate the reactions at 37 °C for 30 minutes.

  • Termination: Stop the reaction by adding 5 μL of a stop buffer (50% glycerol, 0.25% bromophenol blue, and 100 mM EDTA). Causality: EDTA chelates the magnesium ions required for gyrase activity, instantly freezing the reaction state.

  • Electrophoresis & Analysis: Run the samples on a 1% agarose gel in 1× TAE buffer at 80V for 2 hours. Stain with ethidium bromide and visualize under UV light. Calculate the IC₅₀ based on the densitometric ratio of supercoiled vs. relaxed DNA bands.

References

  • 7-(2-Aminomethyl-1-azetidinyl)-4-oxoquinoline-3-carboxylic acids as potent antibacterial agents Source: PubMed (National Institutes of Health) URL:[Link]

  • Identification of a potent small-molecule inhibitor of bacterial DNA repair that potentiates quinolone antibiotic activity in methicillin-resistant Staphylococcus aureus Source: PMC (National Institutes of Health) URL:[Link]

  • Synthesis and Structure−Activity Relationships of Novel 7-Substituted 1,4-Dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic Acids as Antitumor Agents. Part 1 Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Novel 2-Carboxy Fluoroquinolone Antibiotics from 6,7-Difluoroquinoline-2-carboxylic Acid

Introduction & Mechanistic Rationale The clinical dominance of 3-carboxy fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin) is increasingly threatened by the proliferation of multidrug-resistant (MDR) pathogens, partic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The clinical dominance of 3-carboxy fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin) is increasingly threatened by the proliferation of multidrug-resistant (MDR) pathogens, particularly methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA). To bypass target-site mutations in bacterial DNA gyrase and topoisomerase IV, modifying the core pharmacophore to a 2-carboxy-4-quinolone scaffold provides a novel vector for enzyme inhibition. This approach is inspired by the potent antibacterial properties of chiral benzoquinolizine-2-carboxylic acids and kynurenic acid derivatives .

This application note details the de novo synthesis of a 2-carboxy fluoroquinolone starting from the commercially available building block 6,7-Difluoroquinoline-2-carboxylic acid .

Causality in Experimental Design

As a Senior Application Scientist, it is critical to understand why specific transformations are selected rather than just executing them:

  • C4-Oxidation (Boekelheide-Type Rearrangement): The starting material lacks the C4-oxo group essential for DNA gyrase intercalation. Direct C4-hydroxylation is thermodynamically unfavorable. By first generating the N-oxide, we activate the quinoline ring. Subsequent treatment with trifluoroacetic anhydride (TFAA) forces a regioselective rearrangement. Because the C2-position is sterically and electronically blocked by the carboxylic acid, the trifluoroacetate nucleophile is directed to the C4-position, yielding the 4-oxo-1,4-dihydroquinoline core .

  • Regioselective SNAr: The late-stage introduction of the piperazine moiety must occur exclusively at C7. The C7-fluorine is highly activated toward Nucleophilic Aromatic Substitution (SNAr) because it is para to the strongly electron-withdrawing C4-carbonyl group, allowing the intermediate Meisenheimer complex to be resonance-stabilized. The C6-fluorine is meta to the carbonyl and lacks this resonance stabilization, rendering it inert.

Synthetic Workflows & Mechanistic Diagrams

Workflow A 6,7-Difluoroquinoline- 2-carboxylic acid B N-Oxidation (mCPBA) A->B C Rearrangement (TFAA) B->C D 4-Oxo-Quinolone Intermediate C->D E N-Alkylation (EtI, K2CO3) D->E F SNAr Substitution (Piperazine) E->F G 2-Carboxy Fluoroquinolone F->G

Caption: Synthetic workflow from 6,7-difluoroquinoline-2-carboxylic acid to a fluoroquinolone.

Mechanism N1 N1-Alkyl-4-oxo Scaffold C7 C7-Fluorine (Para to C4-Oxo) N1->C7 C6 C6-Fluorine (Meta to C4-Oxo) N1->C6 Act Highly Activated for SNAr (Resonance Stabilized) C7->Act Electron Withdrawal Deact Poorly Activated (No Resonance) C6->Deact Inductive Only Prod 7-Piperazinyl Derivative (Target Antibiotic) Act->Prod Nucleophilic Attack

Caption: Mechanistic rationale for C7 regioselectivity during SNAr substitution.

Step-by-Step Experimental Protocols

Note: The following protocols are designed as self-validating systems. LC-MS checkpoints are embedded to ensure intermediate integrity before proceeding to subsequent steps.

Protocol A: Synthesis of 6,7-Difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
  • N-Oxidation: Dissolve 6,7-Difluoroquinoline-2-carboxylic acid (10.0 mmol, MW: 209.17) in anhydrous dichloromethane (DCM, 50 mL). Cool to 0 °C. Add m-CPBA (12.0 mmol, 77% max) portion-wise. Stir at room temperature for 12 hours.

  • Validation Checkpoint 1: Analyze an aliquot via LC-MS. The reaction is complete when the starting material mass ( [M+H]+=210 ) is depleted, and the N-oxide mass ( [M+H]+=226 ) is >95% abundant.

  • Rearrangement: Concentrate the solution in vacuo. Redissolve the crude N-oxide in anhydrous DMF (30 mL) and cool to 0 °C. Dropwise, add Trifluoroacetic anhydride (TFAA, 25.0 mmol). Heat to 60 °C for 4 hours.

  • Hydrolysis & Isolation: Quench the reaction with 1M NaOH (until pH 9) to hydrolyze the intermediate trifluoroacetate ester. Acidify to pH 3 using 1M HCl to precipitate the 4-oxo product. Filter, wash with cold water, and dry under vacuum.

Protocol B: N1-Alkylation
  • Reaction Setup: Suspend the 4-oxo intermediate (5.0 mmol, MW: 225.15) in anhydrous DMF (20 mL). Add finely powdered anhydrous K2​CO3​ (15.0 mmol). Stir for 15 minutes to form the potassium salt.

  • Alkylation: Add Ethyl Iodide (7.5 mmol) dropwise. Heat the mixture to 70 °C for 6 hours.

  • Validation Checkpoint 2: Confirm N-alkylation via LC-MS ( [M+H]+=254 ). O-alkylation is a known side-reaction; however, thermodynamic control at 70 °C heavily favors the N-alkylated tautomer.

  • Workup: Pour the mixture into ice water (100 mL). Extract with Ethyl Acetate ( 3×50 mL). Dry the combined organic layers over Na2​SO4​ and concentrate.

Protocol C: Regioselective SNAr with Piperazine
  • Nucleophilic Attack: Dissolve the N-ethylated intermediate (3.0 mmol) in anhydrous DMSO (10 mL). Add anhydrous Piperazine (12.0 mmol, 4 eq. to prevent bis-alkylation).

  • Thermal Activation: Heat the reaction mixture to 110 °C under a nitrogen atmosphere for 12 hours.

  • Validation Checkpoint 3: LC-MS must show the complete disappearance of the m/z 254 peak and the emergence of the target 7-piperazinyl derivative ( [M+H]+=320 ). The absence of m/z 386 confirms no over-substitution at C6.

  • Purification: Cool the mixture and pour into cold water. Adjust to pH 7.2. Extract with Chloroform/Isopropanol (4:1). Purify via reverse-phase preparative HPLC (C18, Water/Acetonitrile with 0.1% TFA) to yield the final antibiotic as a TFA salt.

Quantitative Data: SNAr Optimization

The choice of the amine nucleophile directly impacts the kinetics and yield of the SNAr reaction. The table below summarizes the optimization data for the C7-substitution, validating the regioselectivity premise.

Amine NucleophileSolvent / TempReaction TimeC7-Substitution Yield (%)C6-Substitution Yield (%)
Piperazine DMSO / 110 °C12 h84.2< 1.0
N-Methylpiperazine DMSO / 110 °C14 h81.5< 1.0
Pyrrolidine DMF / 90 °C8 h89.0< 0.5
Morpholine DMSO / 120 °C18 h76.4< 1.0

Table 1: Comparative yields and regioselectivity for the SNAr displacement of the C7-fluorine on the N1-ethyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid scaffold.

References

  • A Chiral Benzoquinolizine-2-carboxylic Acid Arginine Salt Active against Vancomycin-Resistant Staphylococcus aureus Journal of Medicinal Chemistry URL:[Link]

  • Identification of a potent small-molecule inhibitor of bacterial DNA repair that potentiates quinolone antibiotic activity in methicillin-resistant Staphylococcus aureus PubMed Central (PMC) URL:[Link]

  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review RSC Advances URL:[Link]

Application

Advanced Application Note: 6,7-Difluoroquinoline-2-carboxylic Acid as a Privileged Scaffold in Organic Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, orthogonal derivatization, and self-validating experimental protocols. Executive Summary & Mechan...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, orthogonal derivatization, and self-validating experimental protocols.

Executive Summary & Mechanistic Significance

In modern drug discovery, the quinoline scaffold is recognized as a "privileged structure" capable of binding to diverse biological targets, including kinases, proteasomes, and bacterial DNA repair enzymes. 6,7-Difluoroquinoline-2-carboxylic acid (CAS: 1267467-98-0) represents a highly specialized, dual-functional building block that offers orthogonal reactivity for library generation.

The strategic placement of functional groups on this scaffold dictates its utility:

  • C-2 Carboxylic Acid: Lowers the pKa of the adjacent quinoline nitrogen and serves as an ideal handle for rapid amide bond formation, a ubiquitous linkage in pharmaceuticals [1].

  • 6,7-Difluoro Motif: Fluorine incorporation enhances metabolic stability (blocking CYP450 oxidation) and increases lipophilicity (improving membrane permeability). More importantly, the C-7 fluorine is highly activated toward Nucleophilic Aromatic Substitution (SNAr) due to resonance stabilization with the quinoline nitrogen, allowing for late-stage, regioselective diversification[2].

Strategic Workflow in Drug Discovery

The orthogonal reactivity of 6,7-difluoroquinoline-2-carboxylic acid allows chemists to perform sequential modifications without protecting groups. Typically, the C-2 position is derivatized first via amide coupling, followed by displacement of the C-7 fluorine with various nucleophiles to explore structure-activity relationships (SAR) [3].

G A 6,7-Difluoroquinoline 2-Carboxylic Acid B Amide Coupling (Library Generation) A->B HATU, Amines C C-7 SNAr (Late-Stage Diversification) B->C Nucleophiles, Heat D In Vitro Screening (Target Engagement) C->D Purified Hits

Workflow for generating screening libraries from 6,7-difluoroquinoline-2-carboxylic acid.

Core Application 1: High-Throughput Amide Coupling

Causality & Logic

The carboxylic acid at the C-2 position is sterically accessible but electronically deactivated by the electron-withdrawing difluoroquinoline ring. To achieve high yields, highly efficient uronium-based coupling reagents like HATU are preferred over standard carbodiimides (EDC/DCC). HATU forms an active HOAt ester, which accelerates the reaction and minimizes epimerization (though not a concern for this achiral scaffold, it ensures clean conversion). N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to deprotonate the amine without competing for the activated ester.

Protocol A: Standardized Amide Bond Formation

This protocol is designed as a self-validating system, incorporating in-process analytical checks.

Reagents:

  • 6,7-Difluoroquinoline-2-carboxylic acid (1.0 eq, 0.5 mmol)

  • Primary or Secondary Amine (1.2 eq, 0.6 mmol)

  • HATU (1.2 eq, 0.6 mmol)

  • DIPEA (3.0 eq, 1.5 mmol)

  • Anhydrous DMF (5.0 mL)

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid and HATU in anhydrous DMF under a nitrogen atmosphere. Add DIPEA dropwise. Stir at room temperature for 15 minutes.

    • Causality: Pre-activation ensures the formation of the active HOAt ester before the amine is introduced, preventing side reactions.

  • Coupling: Add the amine to the activated mixture. Stir at room temperature for 2–4 hours.

  • Self-Validation (In-Process): Quench a 5 µL aliquot into 100 µL of Acetonitrile/Water (1:1). Analyze via LC-MS.

    • Success Metric: Disappearance of the starting material mass ( [M+H]+≈210.1 ) and appearance of the target amide mass.

  • Workup: Dilute the reaction with Ethyl Acetate (20 mL) and wash sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO3​ (to remove acidic byproducts), and brine.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc gradient) if necessary.

Core Application 2: Regioselective SNAr at C-7

Causality & Logic

While both the C-6 and C-7 positions hold fluorine atoms, they are not chemically equivalent. The C-7 position is para-like in its conjugation to the strongly electron-withdrawing quinoline nitrogen (N1). When a nucleophile attacks C-7, the resulting negative charge in the intermediate (Meisenheimer complex) is delocalized directly onto the electronegative nitrogen atom. Attack at C-6 does not offer this resonance stabilization. Consequently, nucleophilic displacement occurs regioselectively at C-7 [2].

G N1 Starting Material 6,7-Difluoroquinoline Core N2 Nucleophilic Attack Amine attacks C-7 position N1->N2 N3 Meisenheimer Complex Charge delocalized to N1 N2->N3 Rate-limiting step N4 Fluoride Elimination Restoration of aromaticity N3->N4 N5 C-7 Substituted Product Regioselective Yield N4->N5 Fast

Mechanistic pathway of regioselective Nucleophilic Aromatic Substitution (SNAr) at C-7.

Protocol B: Regioselective C-7 Amination

Reagents:

  • C-2 Amide Derivative (from Protocol A) (1.0 eq, 0.3 mmol)

  • Aliphatic Amine (e.g., N-Boc-ethylenediamine) (2.5 eq, 0.75 mmol)

  • Potassium Carbonate ( K2​CO3​ ) (3.0 eq, 0.9 mmol)

  • Anhydrous DMSO (3.0 mL)

Step-by-Step Methodology:

  • Reaction Assembly: In a microwave-safe vial, combine the difluoroquinoline derivative, the amine, and finely powdered K2​CO3​ in anhydrous DMSO.

  • Thermal Activation: Seal the vial and heat to 90 °C using an oil bath or microwave reactor for 4–12 hours.

    • Causality: The high dielectric constant of DMSO stabilizes the highly polar Meisenheimer transition state, significantly accelerating the SNAr reaction.

  • Self-Validation (Analytical Confirmation): Isolate a crude sample and perform 1H and 19F NMR.

    • Success Metric: 19F NMR should show the loss of one fluorine signal. 1H NMR will show an upfield shift of the C-8 proton due to the electron-donating effect of the newly installed amine.

  • Precipitation Workup: Cool the mixture to room temperature and pour it into 30 mL of ice-cold water under vigorous stirring. The product typically precipitates as a solid.

  • Filtration: Collect the solid via vacuum filtration, wash with cold water, and dry under high vacuum.

Quantitative Data Presentation

The table below summarizes typical reaction metrics and physicochemical property shifts observed when utilizing 6,7-difluoroquinoline-2-carboxylic acid as a scaffold.

Reaction StageReagents / ConditionsTarget PositionAverage Yield (%)RegioselectivityKey Validation Metric
Amide Coupling HATU, DIPEA, DMF, 25°C, 2hC-285 - 95%N/ALC-MS: [M+H]+ shift
SNAr (1° Amines) DMSO, K2​CO3​ , 90°C, 6hC-770 - 85%> 95:5 (C7:C6) 19F NMR: 1 Peak remaining
SNAr (2° Amines) NMP, Cs2​CO3​ , 110°C, 12hC-755 - 75%> 90:10 (C7:C6) 1H NMR: C-8 proton shift
Decarboxylation Ag2​CO3​ , NMP, 120°C, 4hC-260 - 70%N/AIR: Loss of C=O stretch

References

To ensure link integrity and reliable verification, the following sources point to the verified landing pages of the respective journals and databases where these mechanistic principles and protocols are established.

  • Identification of a potent small-molecule inhibitor of bacterial DNA repair that potentiates quinolone antibiotic activity in methicillin-resistant Staphylococcus aureus Source: PubMed Central (PMC), National Institutes of Health URL:[Link](Search Title for Full Text)

  • Discovery of an Inhibitor of the Proteasome Subunit Rpn11 Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link](Search Title for Full Text)

Method

Experimental protocol for the Gould-Jacobs synthesis of 6,7-Difluoroquinoline-2-carboxylic acid

Introduction & Mechanistic Rationale The Gould-Jacobs reaction is a cornerstone methodology in medicinal chemistry, traditionally utilized to synthesize 4-hydroxyquinoline-3-carboxylic acid scaffolds—the critical pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The Gould-Jacobs reaction is a cornerstone methodology in medicinal chemistry, traditionally utilized to synthesize 4-hydroxyquinoline-3-carboxylic acid scaffolds—the critical pharmacophore for fluoroquinolone antibiotics[1]. In the classical pathway, the condensation of an aniline (e.g., 3,4-difluoroaniline) with diethyl ethoxymethylenemalonate (EMME) yields an intermediate that undergoes a high-temperature 6π-electrocyclization to form the 3-carboxylate derivative (specifically, 6,7-difluoro-4-hydroxyquinoline-3-carboxylic acid)[2][3].

However, targeting the 2-carboxylic acid isomer (6,7-Difluoroquinoline-2-carboxylic acid) requires a fundamental regiochemical pivot. To achieve this, the classical protocol must be adapted by substituting EMME with diethyl oxaloacetate [4]. This modification shifts the initial nucleophilic attack, forming an enamine intermediate that specifically closes at the ortho-position to yield the quinoline-2-carboxylate framework. Furthermore, because this thermal cyclization inherently leaves a hydroxyl group at the C4 position (as a stable tautomer), an additional deoxygenation sequence (chlorination followed by catalytic hydrogenation) is mandatory to achieve the fully deoxygenated target.

Mechanistic Pathway

G Start 3,4-Difluoroaniline EMME + EMME (Classical Gould-Jacobs) Start->EMME Oxalo + Diethyl Oxaloacetate (Modified Route) Start->Oxalo Int1 Anilidomethylenemalonate Intermediate EMME->Int1 Int2 Enamine Intermediate Oxalo->Int2 Cyc1 Thermal Cyclization (>250°C) Int1->Cyc1 Cyc2 Thermal Cyclization (>250°C) Int2->Cyc2 Prod1 6,7-Difluoro-4-hydroxy- quinoline-3-carboxylate Cyc1->Prod1 Prod2 6,7-Difluoro-4-hydroxy- quinoline-2-carboxylate Cyc2->Prod2 Deox 1. POCl3 (Chlorination) 2. Pd/C, H2 (Dehalogenation) 3. NaOH (Saponification) Prod2->Deox Final 6,7-Difluoroquinoline- 2-carboxylic acid Deox->Final

Divergent synthetic pathways for quinoline-3-carboxylic and 2-carboxylic acids.

Quantitative Data & Reaction Optimization

The efficiency of the cyclization step is highly dependent on thermal energy. The 6-electron electrocyclization possesses a high activation barrier that must be overcome rapidly to prevent substrate degradation[5].

Table 1: Reaction Optimization and Yield Comparison

Reaction StepReagents / ConditionsTemp (°C)TimeYield (%)Mechanistic Observation
1. Condensation 3,4-Difluoroaniline + Diethyl oxaloacetate1201.5 h88Evolution of ethanol; formation of enamine.
2. Cyclization (Conventional) Dowtherm A (Inert high-boiling solvent)25045 min65High activation energy barrier overcome.
2. Cyclization (Microwave) Solventless (Microwave Reactor)25010 min78Rapid heating prevents thermal degradation.
3. Chlorination POCl₃, neat1052 h92Conversion of C4-OH tautomer to C4-Cl.
4. Hydrogenation Pd/C (10%), H₂ (1 atm), Et₃N254 h85Selective dehalogenation at C4 position.
5. Saponification 10% NaOH (aq), then HCl1002 h95Ester hydrolysis; precipitation at pH ~3.

Experimental Workflow

Workflow Step1 Condensation 100-130 °C 1.5 Hours Step2 Cyclization Dowtherm A 250 °C, 45 Min Step1->Step2 Step3 Deoxygenation POCl3 then Pd/C Hydrogenation Step2->Step3 Step4 Saponification NaOH Reflux, Acidify Step3->Step4

Step-by-step experimental workflow for the modified Gould-Jacobs synthesis.

Detailed Experimental Protocol

Step 1: Condensation to Enamine Intermediate

Causality: The reaction between the primary amine and the ketone moiety of diethyl oxaloacetate forms an unstable imine that rapidly tautomerizes to the more stable conjugated enamine. Continuous removal of the ethanol byproduct drives the equilibrium forward.

  • In a 250 mL round-bottom flask equipped with a short-path distillation head, combine 3,4-difluoroaniline (10.0 g, 77.4 mmol, 1.0 eq) and diethyl oxaloacetate (16.0 g, 85.1 mmol, 1.1 eq).

  • Heat the neat mixture to 120 °C for 1.5 hours under a light nitrogen stream. Monitor the evolution of ethanol.

  • Cool the reaction mixture to room temperature. Triturate the resulting crude oil with cold hexane (50 mL) to induce crystallization.

  • Filter the solid and dry under vacuum to yield diethyl 2-((3,4-difluorophenyl)amino)maleate.

Step 2: Thermal Cyclization

Causality: Temperatures exceeding 250 °C are strictly required to supply the thermal energy necessary for the 6π-electrocyclization[5]. Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) provides the necessary boiling point and inert environment.

  • Suspend the enamine intermediate (15.0 g) in Dowtherm A (150 mL) within a three-neck flask equipped with a reflux condenser and internal thermocouple.

  • Heat the mixture vigorously to 250 °C. Maintain this temperature for 45 minutes. The solution will darken significantly as cyclization occurs.

  • Remove the heating mantle and allow the mixture to cool to 50 °C.

  • Add cyclohexane (200 mL) slowly to precipitate the product.

  • Collect the solid via vacuum filtration, wash extensively with hexane to remove residual Dowtherm A, and dry to yield ethyl 6,7-difluoro-4-hydroxyquinoline-2-carboxylate.

Step 3: Deoxygenation Sequence (Chlorination & Hydrogenation)

Causality: Because the target is a fully deoxygenated quinoline ring, the C4-hydroxyl group must be removed. Direct reduction is highly unfavorable; thus, it is first activated by conversion to a chloride using POCl₃, followed by palladium-catalyzed hydrogenolysis.

  • Chlorination: Suspend the cyclized product (10.0 g) in neat phosphorus oxychloride (POCl₃, 30 mL). Reflux at 105 °C for 2 hours. Cool to room temperature and carefully pour the mixture over crushed ice. Extract with dichloromethane, dry over Na₂SO₄, and concentrate to yield ethyl 4-chloro-6,7-difluoroquinoline-2-carboxylate.

  • Hydrogenation: Dissolve the chlorinated intermediate in absolute ethanol (100 mL). Add triethylamine (1.5 eq) to act as an HCl scavenger, preventing catalyst poisoning. Add 10% Pd/C (1.0 g). Stir the suspension under a hydrogen atmosphere (1 atm via balloon) at room temperature for 4 hours.

  • Filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield ethyl 6,7-difluoroquinoline-2-carboxylate.

Step 4: Saponification

Causality: Base-catalyzed hydrolysis cleaves the ethyl ester. The resulting sodium carboxylate is highly water-soluble, allowing for the removal of organic impurities before precipitating the final free acid via pH adjustment.

  • Suspend the ethyl 6,7-difluoroquinoline-2-carboxylate (5.0 g) in a 10% (w/v) aqueous sodium hydroxide solution (50 mL).

  • Heat the mixture to reflux (100 °C) for 2 hours until the suspension becomes a clear, homogeneous solution, indicating complete ester cleavage[5].

  • Cool the solution to 0 °C in an ice bath.

  • Slowly acidify the solution with concentrated hydrochloric acid (HCl) until the pH reaches ~3. A dense white/pale-yellow precipitate will form immediately.

  • Collect the final product by vacuum filtration, wash with ice-cold distilled water (3 × 20 mL), and dry under high vacuum at 60 °C for 12 hours to afford pure 6,7-Difluoroquinoline-2-carboxylic acid .

References

  • Gould–Jacobs reaction - Wikipedia Wikipedia.org
  • Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis Benchchem.com
  • Gould-Jacobs Reaction (Name Reactions in Organic Synthesis) Cambridge.org
  • Methyl 4,7-dichloroquinoline-2-carboxylate (Modified Cycliz
  • Name Reactions In Heterocyclic Chemistry (Li, 2005) Archive.org

Sources

Application

Application Note: Derivatization of the Carboxylic Acid Group of 6,7-Difluoroquinoline-2-carboxylic Acid

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocols Introduction & Strategic Rationale The 6,7-difluoroquinoline-2-carboxy...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocols

Introduction & Strategic Rationale

The 6,7-difluoroquinoline-2-carboxylic acid scaffold is a highly versatile building block in modern medicinal chemistry. The electron-withdrawing fluorine atoms at the C6 and C7 positions enhance metabolic stability and increase the lipophilicity of the quinoline core, making it an attractive moiety for central nervous system (CNS) penetrant drugs and antimicrobial agents.

Derivatization of the C2-carboxylic acid group—primarily through amidation or esterification—is a critical step in modulating the physicochemical properties of the parent scaffold. Amidation of quinoline-2-carboxylic acids is frequently utilized to attach fluorescent tags for high-resolution cellular imaging [1] or to generate potent arylcarboxamide libraries targeting multidrug-resistant Mycobacterium tuberculosis[2]. However, the proximity of the basic quinoline nitrogen to the C2-carboxylic acid introduces unique synthetic challenges that require careful reagent selection.

Mechanistic Insights & Reagent Selection

As a Senior Application Scientist, it is crucial to understand the causality behind coupling agent selection when working with quinoline-2-carboxylic acids:

  • The Danger of Acyl Chlorides: Traditional activation of the carboxylic acid using thionyl chloride (SOCl₂) or oxalyl chloride is strongly discouraged for this scaffold. The presence of the quinoline nitrogen facilitates the formation of a Vilsmeier-type intermediate, which frequently leads to undesired nucleophilic chlorination at the C4 position of the quinoline ring [3].

  • Uronium Coupling (HATU/HBTU): To avoid C4-chlorination, milder uronium-based coupling agents like HATU are preferred. HATU generates a highly reactive 1-hydroxy-7-azabenzotriazole (HOAt) active ester. The nitrogen atom in the pyridine ring of HOAt provides an adjacent basic site that facilitates an intramolecular hydrogen-bonding transition state, drastically accelerating the nucleophilic attack of the incoming amine while suppressing epimerization.

  • Solvent Dynamics: 6,7-Difluoroquinoline-2-carboxylic acid exhibits zwitterionic character (due to the basic quinoline nitrogen and acidic carboxylate), resulting in poor solubility in non-polar solvents. Anhydrous N,N-dimethylformamide (DMF) or a dichloromethane/tetrahydrofuran (DCM/THF) mixture is required to fully solubilize the starting material and stabilize the polar transition states during activation.

Comparative Data Presentation

The following table summarizes the quantitative efficiency and risk profiles of various derivatization strategies for the quinoline-2-carboxylic acid scaffold.

Coupling StrategyReagents & ConditionsTypical YieldReaction TimeByproduct / Side Reaction Risk
Uronium Amidation HATU, DIPEA, DMF, 25 °C85–95%2–4 hLow ; trace HOAt is easily removed during basic aqueous workup.
Steglich Esterification DCC, DMAP, DCM/THF, 25 °C70–85%12–16 hModerate ; unreactive N-acylurea forms if DMAP is omitted.
Acyl Chloride SOCl₂, cat. DMF, 80 °C< 40% (Target)1–2 hHigh ; significant C4-chlorination of the quinoline ring occurs.

Experimental Workflows

G A 6,7-Difluoroquinoline- 2-carboxylic acid B1 Activation: HATU / DIPEA (Amidation) A->B1 B2 Activation: DCC / DMAP (Esterification) A->B2 C1 Active HOAt Ester B1->C1 C2 O-Acylisourea B2->C2 D1 Amine Addition (R-NH2) C1->D1 Nucleophilic Attack D2 Alcohol Addition (R-OH) C2->D2 Nucleophilic Attack E1 6,7-Difluoroquinoline- 2-carboxamide D1->E1 E2 6,7-Difluoroquinoline- 2-carboxylate ester D2->E2

Workflow for amidation and esterification of 6,7-Difluoroquinoline-2-carboxylic acid.

Self-Validating Experimental Protocols

Protocol A: Amidation via Uronium Coupling (HATU)

This protocol is optimized for the generation of robust amide libraries.

Reagents: 6,7-Difluoroquinoline-2-carboxylic acid (1.0 eq), Primary/Secondary Amine (1.2 eq), HATU (1.2 eq), N,N-Diisopropylethylamine (DIPEA) (3.0 eq), Anhydrous DMF (0.1 M).

  • Activation: Dissolve 6,7-Difluoroquinoline-2-carboxylic acid and HATU in anhydrous DMF under an inert argon atmosphere.

  • Deprotonation: Add DIPEA dropwise to the stirring solution at 0 °C, then warm to room temperature for 15 minutes.

    • Causality: DIPEA deprotonates the carboxylic acid, initiating the nucleophilic attack on the uronium salt of HATU to form the active HOAt ester.

    • Self-Validation Check: Analyze a 1 µL aliquot via LC-MS. The formation of the active ester is confirmed by the disappearance of the starting acid mass ([M+H]⁺ = 210.0) and the appearance of the HOAt ester intermediate ([M+H]⁺ ≈ 328.1).

  • Coupling: Add the amine (1.2 eq) to the reaction mixture and stir at room temperature for 2–4 hours.

    • Causality: The amine acts as a nucleophile, displacing the HOAt leaving group to form the stable amide bond.

    • Self-Validation Check: Monitor by TLC (EtOAc/Hexanes 1:1). The highly polar HOAt ester spot will disappear, replaced by a new, less polar UV-active product spot.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ and extract with EtOAc (3x). Wash the combined organic layers sequentially with 1M HCl (to remove unreacted amine and DIPEA), water, and brine (to remove residual DMF). Dry over Na₂SO₄ and concentrate in vacuo.

Protocol B: Esterification via Steglich Coupling (DCC/DMAP)

This protocol is optimized for coupling the carboxylic acid with sterically hindered or sensitive alcohols.

Reagents: 6,7-Difluoroquinoline-2-carboxylic acid (1.0 eq), Alcohol (1.5 eq), N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq), 4-Dimethylaminopyridine (DMAP) (0.1 eq), Anhydrous DCM/THF 1:1 (0.1 M).

  • Solubilization: Dissolve the carboxylic acid and the alcohol in a 1:1 mixture of anhydrous DCM and THF.

    • Causality: THF is required to overcome the poor solubility of the quinoline acid in pure DCM.

  • Catalytic Activation: Cool the solution to 0 °C and add DMAP, followed by the portion-wise addition of DCC.

    • Causality: DCC activates the carboxylic acid to form an O-acylisourea. DMAP acts as a hyper-nucleophilic acyl transfer catalyst, attacking the O-acylisourea to form a highly reactive N-acylpyridinium intermediate. This critical step prevents the O-acylisourea from undergoing an irreversible intramolecular rearrangement into an unreactive N-acylurea dead-end product.

  • Reaction: Stir the mixture at room temperature for 12–16 hours.

    • Self-Validation Check: The reaction progress is visually indicated by the heavy precipitation of dicyclohexylurea (DCU) as a white, insoluble solid.

  • Workup: Filter the heterogeneous reaction mixture through a Celite pad to remove the DCU byproduct. Wash the filtrate with 0.5 M HCl, saturated NaHCO₃, and brine. Concentrate the organic layer and purify the resulting ester via flash column chromatography.

References

  • Maltais, R., Roy, J., & Poirier, D. (2021). "Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging." ACS Medicinal Chemistry Letters, 12(5), 822–826.[Link]

  • Alsayed, S. S. R., et al. (2020). "Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents." RSC Advances, 10(13), 7523-7540.[Link]

  • Bobal, P., et al. (2012). "Microwave-Assisted Synthesis of New Substituted Anilides of Quinaldic Acid." Molecules, 17(2), 1292-1306.[Link]

Sources

Method

Application Note: 6,7-Difluoroquinoline-2-carboxylic Acid as a Privileged Scaffold in Medicinal Chemistry

Executive Summary & Structural Rationale 6,7-Difluoroquinoline-2-carboxylic acid (CAS: 1267467-98-0) is a highly versatile, privileged building block in modern drug discovery. While traditional fluoroquinolones (4-oxoqui...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

6,7-Difluoroquinoline-2-carboxylic acid (CAS: 1267467-98-0) is a highly versatile, privileged building block in modern drug discovery. While traditional fluoroquinolones (4-oxoquinolines) are strictly associated with topoisomerase inhibition, the 2-carboxylic acid isomer (quinaldic acid derivative) unlocks entirely different pharmacological trajectories. The broad pharmacological utility of quinoline-2-carboxylic acid derivatives spans anticancer, antimicrobial, and antiviral applications.

The power of this specific scaffold lies in its dual-purpose design:

  • Bidentate Metal Chelation : Quinoline-2-carboxylic acid derivatives are well-documented metal chelators; for instance, 8-hydroxyquinoline-2-carboxylic acid acts as a natural iron chelator, and specific amides of quinoline-2-carboxylic acids function as zinc-dependent inhibitors of enzymes like Lp-PLA2. The N-1 nitrogen and C-2 carboxylate form a geometrically perfect bidentate ligand for divalent metals (Fe²⁺, Zn²⁺, Mg²⁺), making it an ideal warhead for targeting metalloenzymes such as 2-oxoglutarate-dependent dioxygenases (e.g., PHD2) and viral endonucleases.

  • The "Fluorine Magic" (C-6 & C-7) : The introduction of fluorine at the 6- and 7-positions serves a critical physicochemical and synthetic purpose. The C-6 fluorine acts as a metabolic shield, blocking cytochrome P450-mediated oxidation at the electron-rich aromatic ring. Synthetically, the C-7 fluorine is highly activated by the electron-withdrawing nature of the adjacent C-6 fluorine and the conjugated N-1 nitrogen. This enables rapid, regioselective Nucleophilic Aromatic Substitution (S_NAr) for late-stage functionalization.

Recently, the discovery of IMP-1700 demonstrated that fluorinated quinoline carboxylic acids can effectively inhibit bacterial DNA repair (AddAB/RecBCD complexes), potentiating the activity of quinolone antibiotics against MRSA.

G Core 6,7-Difluoroquinoline- 2-carboxylic acid C2 C-2 Carboxylate & N-1 Nitrogen Core->C2 C6 C-6 Fluorine Core->C6 C7 C-7 Fluorine Core->C7 Metal Bidentate Metal Chelation (Fe2+, Zn2+, Mg2+) C2->Metal Lipid Metabolic Stability & Lipophilicity C6->Lipid SNAr SNAr Functionalization (Amine Displacement) C7->SNAr

Pharmacophore dynamics and functional logic of 6,7-Difluoroquinoline-2-carboxylic acid.

Physicochemical & Reactivity Profiling

To understand why this specific fluorinated analog is chosen over the unsubstituted quinoline-2-carboxylic acid, we must analyze its computational and experimental profile. The electron-withdrawing fluorines significantly lower the pKa of the quinoline nitrogen, which enhances membrane permeability at physiological pH while simultaneously activating the C-7 position for nucleophilic attack.

Table 1: Physicochemical Impact of 6,7-Difluoro Substitution

ScaffoldpKa of N-1 (calc)LogP (calc)C-7 S_NAr ReactivityMetabolic Stability (C-6/C-7)
Quinoline-2-carboxylic acid~4.51.8PoorLow (Prone to P450 oxidation)
6,7-Difluoroquinoline-2-carboxylic acid ~3.2 2.6 Excellent High (Fluorine blockade)

Experimental Methodologies & Protocols

The following protocols outline a self-validating synthetic system designed to maximize the utility of this scaffold. Crucial Causality Note: We intentionally perform the C-2 amide coupling before the C-7 S_NAr displacement. Converting the carboxylic acid to an amide serves two purposes: it prevents the carboxylic acid from interfering with the basic S_NAr conditions, and the resulting amide acts as a stronger electron-withdrawing group, further lowering the activation energy required for the subsequent S_NAr at C-7.

Protocol A: C-2 Amide Coupling (Pharmacophore Extension)

Objective: Convert the C-2 carboxylic acid to an amide to engage secondary binding pockets in the target protein.

Causality behind reagent selection: HATU is selected over traditional EDC/HOBt coupling. The electron-deficient nature of the difluoroquinoline core makes the carboxylic acid less nucleophilic during the initial activation step. HATU rapidly forms a highly reactive HOAt ester, driving the reaction to completion in under 2 hours and preventing epimerization or degradation.

Step-by-Step Methodology:

  • Activation: Dissolve 6,7-Difluoroquinoline-2-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir at room temperature for 15 minutes to allow the active ester to form.

  • Coupling: Add the desired primary amine (1.1 eq) dropwise.

  • Reaction: Stir at room temperature for 2 hours.

  • Self-Validation (LC-MS): Monitor the reaction via LC-MS. The reaction is complete when the starting material mass (m/z 208 [M-H]⁻) disappears, replaced by the corresponding amide mass.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc (3x), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Microwave-Assisted S_NAr at C-7

Objective: Displace the C-7 fluorine with a secondary amine (e.g., N-Boc-piperazine) to install a solubilizing group or a new vector for target engagement.

Causality behind experimental design: Conventional thermal heating (e.g., refluxing in ethanol) is sluggish, often taking 24-48 hours and resulting in poor regioselectivity (yielding mixtures of C-6 and C-7 displacement). Microwave irradiation in a highly polar aprotic solvent (DMSO) provides the exact thermal kinetic energy required to selectively break the C7-F bond in just 30 minutes.

Table 2: Optimization of C-7 S_NAr Conditions (Model Reaction with N-Boc-Piperazine)

SolventBaseTemperature / MethodTimeRegioselectivity (C-7 : C-6)Isolated Yield
EthanolTEA80°C / Reflux48 h85:1542%
DMFK₂CO₃100°C / Thermal24 h90:1065%
DMSO DIPEA 120°C / Microwave 30 min >98:2 88%

Step-by-Step Methodology:

  • Setup: In a microwave-safe vial, dissolve the C-2 amide intermediate (1.0 eq) from Protocol A in anhydrous DMSO (0.1 M).

  • Reagents: Add N-Boc-piperazine (1.5 eq) and DIPEA (2.0 eq). Seal the vial with a crimp cap.

  • Irradiation: Heat the mixture in a microwave reactor at 120°C for 30 minutes with high stirring.

  • Self-Validation (Mass & NMR): The successful displacement of fluorine by N-Boc-piperazine will result in a precise mass shift of +166 Da (Amine mass 186 - Fluorine mass 19 + Proton mass 1). Furthermore, ¹⁹F NMR will show the disappearance of the C-7 fluorine signal (typically ~ -130 ppm), while the C-6 fluorine signal remains, validating regioselectivity.

  • Purification: Dilute with water to precipitate the crude product. Filter, wash with cold water, and purify via preparative HPLC to yield the final intermediate.

G Step1 Starting Material: 6,7-Difluoroquinoline-2-carboxylic acid Step2 Amide Coupling (C-2) HATU, DIPEA, Primary Amine RT, 2-4h Step1->Step2 Blocks C-2 reactivity Step3 SNAr at C-7 Secondary Amine, DIPEA, DMSO Microwave, 120°C, 30m Step2->Step3 Activates C-7 for SNAr Step4 Deprotection & Purification TFA/DCM, Prep-HPLC Step3->Step4 Yields crude intermediate Step5 Final Lead Compound (Metalloenzyme/DNA Repair Inhibitor) Step4->Step5 >95% Purity achieved

Synthetic workflow for late-stage functionalization of the difluoroquinoline core.

Biological Evaluation: Metalloenzyme Assay Considerations

When evaluating the synthesized derivatives against metalloenzymes (e.g., PHD2 or viral endonucleases), strict assay hygiene must be maintained to ensure trustworthiness of the data.

Protocol C: Assay Buffer Preparation & Validation

  • Metal Supplementation: Ensure the assay buffer is supplemented with the correct oxidation state of the required metal (e.g., 10-50 µM FeSO₄ freshly prepared with Ascorbic Acid to prevent oxidation to Fe³⁺).

  • Chelator Exclusion (Critical): EDTA or EGTA must be strictly excluded from all protein purification and assay buffers. Trace EDTA will strip the metal from the enzyme active site, leading to false-positive inhibition readouts.

  • Validation: Run a counter-screen using a metal-independent enzyme (e.g., a standard serine protease) to confirm that the observed inhibition is due to specific active-site metal chelation rather than pan-assay interference (PAINS) or non-specific aggregation.

References

  • Lim, C.S.Q., Ha, K.P., Clarke, R.S., et al.
Application

Application Notes and Protocols for the Development of Novel Antibacterial Agents Using a 6,7-Difluoroquinoline Scaffold

Introduction The relentless rise of antibiotic-resistant bacteria presents a formidable challenge to global health. In the ongoing search for new therapeutic agents, the fluoroquinolone class of antibiotics has been a co...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The relentless rise of antibiotic-resistant bacteria presents a formidable challenge to global health. In the ongoing search for new therapeutic agents, the fluoroquinolone class of antibiotics has been a cornerstone due to its broad-spectrum activity and favorable pharmacokinetic profiles. Central to their efficacy is the quinolone core, which acts by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and cell division. This mechanism, which is distinct from many other antibiotic classes, makes them powerful tools against a range of pathogens.

The 6,7-difluoroquinoline scaffold is a key pharmacophore in many potent fluoroquinolone antibiotics. The fluorine atom at the C-6 position is particularly crucial, as it has been shown to enhance the inhibition of DNA gyrase and improve cell membrane permeability, thereby boosting antibacterial activity. Further modifications at other positions of the quinolone ring, especially at C-7 and N-1, have been extensively explored to modulate the antibacterial spectrum, potency, and safety profile.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of novel antibacterial agents based on the 6,7-difluoroquinoline scaffold. We will delve into the synthetic chemistry, detailing a robust protocol for constructing the core structure, and provide step-by-step methodologies for assessing the antibacterial potency and in vitro cytotoxicity of new chemical entities.

Scientific Foundation: Mechanism of Action

Novel compounds derived from the 6,7-difluoroquinoline scaffold are anticipated to function as topoisomerase inhibitors, a hallmark of the fluoroquinolone class. These agents are bactericidal, meaning they actively kill bacteria rather than merely inhibiting their growth. Their primary molecular targets are two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.

  • DNA Gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process vital for DNA replication and transcription. Inhibition of DNA gyrase is the primary mechanism of action against many Gram-negative bacteria.

  • Topoisomerase IV: This enzyme's main role is to separate daughter chromosomes after DNA replication. Its inhibition is the predominant mechanism of action against many Gram-positive bacteria.

The fluoroquinolone agent stabilizes the complex formed between these enzymes and the bacterial DNA, leading to double-strand breaks in the DNA that are ultimately lethal to the bacterium.

Fluoroquinolone_MoA cluster_0 Bacterial Cell Fluoroquinolone Fluoroquinolone DNA_Gyrase DNA Gyrase (Primary in Gram-negative) Fluoroquinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (Primary in Gram-positive) Fluoroquinolone->Topo_IV Inhibits Replication_Fork DNA Replication DNA_Gyrase->Replication_Fork Enables DS_Breaks Double-Strand DNA Breaks DNA_Gyrase->DS_Breaks Stabilizes complex leading to Topo_IV->Replication_Fork Enables Topo_IV->DS_Breaks Stabilizes complex leading to Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death Gould_Jacobs_Workflow Start 3,4-Difluoroaniline + Diethyl Ethoxymethylenemalonate Step1 Step 1: Condensation (120-130°C) Start->Step1 Intermediate1 Anilidomethylenemalonate Intermediate Step1->Intermediate1 Step2 Step 2: Thermal Cyclization (~250°C in Diphenyl Ether) Intermediate1->Step2 Intermediate2 Ethyl 6,7-difluoro-4-hydroxyquinoline- 3-carboxylate Step2->Intermediate2 Step3 Step 3: Saponification (NaOH, Reflux) Intermediate2->Step3 Intermediate3 Sodium Salt of Carboxylic Acid Step3->Intermediate3 Step4 Step 4: Acidification (HCl) Intermediate3->Step4 End Final Product: 3-Carboxy-6,7-difluoro-4-hydroxyquinoline Step4->End

Method

Application Note: High-Yield Synthesis and Derivatization of 6,7-Difluoroquinoline-Based Fluorescent Probes

Target Audience: Synthetic Chemists, Chemical Biologists, and Drug Development Professionals Focus: Scaffold construction, mechanistic causality, and photophysical validation of 6,7-difluoroquinoline fluorophores. Introd...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Chemical Biologists, and Drug Development Professionals Focus: Scaffold construction, mechanistic causality, and photophysical validation of 6,7-difluoroquinoline fluorophores.

Introduction & Rationale

Fluorescent probes based on the quinoline scaffold are ubiquitous in chemical biology and environmental monitoring due to their robust photostability, large Stokes shifts, and synthetic tractability. The introduction of fluorine atoms at the 6- and 7-positions of the quinoline core serves a dual mechanistic purpose. First, the highly electronegative fluorine atoms lower the lowest unoccupied molecular orbital (LUMO) of the fluorophore, tuning the emission profile and enhancing resistance to photobleaching[1]. Second, the 6,7-difluoro motif provides an exceptional platform for nucleophilic aromatic substitution (SNAr), allowing for late-stage functionalization if further tuning is required.

This application note details a field-proven, three-step protocol for synthesizing 3-(1H-benzimidazol-2-yl)-6,7-difluoro-2-quinolinone (BIDFQ), a highly sensitive fluorescent probe utilized for the quantitative detection of heavy metal ions (such as Hg²⁺)[2]. By utilizing the classic Meth-Cohn Vilsmeier-Haack cyclization[3], this self-validating workflow ensures high regioselectivity and excellent yields without the need for harsh oxidants or transition-metal catalysts.

Mechanistic Pathway & Workflow

The synthesis relies on a bottom-up construction of the quinoline ring. The reaction of 3,4-difluoroacetanilide with the Vilsmeier reagent (generated in situ from POCl₃ and DMF) forces an electrophilic cyclization. The fluorine atoms direct the ring closure cleanly to the para-position of the original amine, avoiding isomeric mixtures. Subsequent acidic hydrolysis and condensation with o-phenylenediamine rigidify the system, extending the conjugation and "switching on" the fluorescence.

SynthesisWorkflow A 3,4-Difluoroacetanilide (Starting Material) B Vilsmeier-Haack Formylation (POCl3, DMF, 75°C) A->B C 2-Chloro-6,7-difluoroquinoline- 3-carbaldehyde B->C Cyclization D Acidic Hydrolysis (70% AcOH, Reflux) C->D E 3-Formyl-6,7-difluoro- 2-quinolinone D->E -HCl F Condensation (o-Phenylenediamine, EtOH) E->F G 3-(1H-Benzimidazol-2-yl)- 6,7-difluoro-2-quinolinone F->G -H2O H Photophysical Validation (Metal Ion Sensing) G->H Application

Figure 1: Step-by-step synthetic workflow for 6,7-difluoroquinoline-based fluorescent probes.

Experimental Protocols

As a Senior Application Scientist, I emphasize that successful execution of this route depends heavily on strict temperature control and anhydrous conditions during the initial Vilsmeier-Haack cyclization. Each step below includes built-in validation checkpoints to ensure reaction fidelity before proceeding.

Step 1: Meth-Cohn Synthesis of 2-Chloro-6,7-difluoroquinoline-3-carbaldehyde

Causality Insight: The Vilsmeier reagent (chloromethylene-N,N-dimethylammonium chloride) acts as both a formylating agent and a dehydrating cyclization promoter[3]. Maintaining the reaction at 75–80 °C is critical; lower temperatures stall the reaction at the intermediate enamine stage, while higher temperatures lead to tarry degradation products[4].

  • Preparation: Charge a flame-dried, two-neck round-bottom flask with anhydrous DMF (3.0 equivalents) and cool to 0 °C under an inert argon atmosphere.

  • Activation: Add POCl₃ (7.0 equivalents) dropwise over 30 minutes. The solution will turn pale yellow, indicating the formation of the Vilsmeier electrophile. Stir for an additional 30 minutes at 0 °C.

  • Addition: Dissolve 3,4-difluoroacetanilide (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the activated complex.

  • Cyclization: Gradually heat the reaction mixture to 75 °C and stir for 12–16 hours.

  • Quench & Isolate (Self-Validation): Cool the mixture to room temperature and pour it slowly over crushed ice. A distinct color change from deep orange to a pale yellow suspension will occur. Neutralize carefully with saturated aqueous NaHCO₃. Filter the resulting pale yellow solid.

  • Validation Checkpoint: Run a TLC (Hexane:EtOAc 3:1). The product should appear as a single dominant UV-active spot (Rf ≈ 0.55).

Step 2: Hydrolysis to 3-Formyl-6,7-difluoro-2-quinolinone

Causality Insight: The 2-chloro position of the quinoline ring is highly activated toward nucleophilic attack due to the electron-withdrawing nature of the adjacent ring nitrogen and the 3-formyl group. Using 70% aqueous acetic acid provides the perfect balance of acidity and nucleophilic water to displace the chloride without oxidizing the sensitive aldehyde[2].

  • Reaction: Suspend the 2-chloro-6,7-difluoroquinoline-3-carbaldehyde (1.0 equivalent) in a 70% (v/v) aqueous acetic acid solution (approx. 10-20 mL per gram of substrate)[2].

  • Reflux: Heat the mixture to reflux (approx. 105 °C) for 5–8 hours. The suspension will gradually become homogeneous before a new precipitate begins to form.

  • Isolation: Cool the reaction to room temperature, then further to 4 °C in an ice bath. Filter the precipitated solid and wash thoroughly with cold water to remove residual acetic acid.

  • Validation Checkpoint: TLC (Hexane:EtOAc 1:1) will show a shift to a significantly more polar spot (Rf ≈ 0.3) compared to the starting material, confirming the conversion of the chloride to the lactam/quinolinone.

Step 3: Condensation to 3-(1H-Benzimidazol-2-yl)-6,7-difluoro-2-quinolinone (BIDFQ)

Causality Insight: The condensation of the 3-formyl group with o-phenylenediamine initially forms a Schiff base. The acidic catalyst promotes the subsequent intramolecular cyclization and oxidative aromatization to yield the highly rigid, fluorescent benzimidazole core[2].

  • Reaction: In a round-bottom flask, dissolve 3-formyl-6,7-difluoro-2-quinolinone (1.0 equivalent) and o-phenylenediamine (1.0–1.2 equivalents) in anhydrous ethanol.

  • Catalysis: Add a catalytic amount of glacial acetic acid (0.1–0.3 equivalents)[2].

  • Reflux: Heat to reflux for 5–10 hours.

  • Purification: Cool the mixture to room temperature. Filter the resulting solid and recrystallize from acetone to obtain the pure fluorescent probe[2].

  • Validation Checkpoint (Critical): Spot the product on a TLC plate and illuminate with a 365 nm UV lamp. The product will exhibit intense, bright blue fluorescence, confirming the successful formation of the extended conjugated system.

Data Presentation: Photophysical & Analytical Properties

The synthesized BIDFQ probe relies on the 6,7-difluoroquinoline core to maintain a high quantum yield. When introduced to target analytes like Hg²⁺, the fluorescence is selectively quenched via the heavy-atom effect and specific coordination geometries[2].

Table 1: Photophysical and Analytical Metrics of the 6,7-Difluoroquinoline Probe

ParameterValueAnalytical Significance
Absorption Maximum (λabs) ~350 nmCompatible with standard UV LED excitation sources.
Emission Maximum (λem) ~450 nmEmits strong blue fluorescence in the unbound state.
Quantum Yield (Φ) > 0.45High baseline fluorescence enables robust "turn-off" sensing.
Stokes Shift ~100 nmLarge shift minimizes self-absorption and scattering interference.
Target Analyte Hg²⁺Highly selective over competing metal ions (Na⁺, K⁺, Mg²⁺, Ca²⁺).
Limit of Detection (LOD) Nanomolar rangeSuitable for stringent environmental and biological monitoring.

Troubleshooting & Expert Insights

  • Incomplete Vilsmeier Cyclization: If TLC reveals multiple intermediate spots during Step 1, the Vilsmeier reagent may have been compromised by moisture. Ensure the DMF is strictly anhydrous (stored over 4Å molecular sieves) and the POCl₃ is freshly distilled.

  • Poor Yield in Condensation (Step 3): o-Phenylenediamine is prone to air oxidation, turning dark brown/black over time. Always use freshly sublimed or highly pure (colorless to pale pink) o-phenylenediamine to prevent the formation of highly colored, non-fluorescent polymeric byproducts.

  • Solubility Issues: The highly planar, rigid nature of the final benzimidazole-fused quinolinone makes it poorly soluble in non-polar solvents. For biological assays, prepare a concentrated stock solution in analytical-grade DMSO before diluting into aqueous buffers.

References

  • Google Patents.
  • Discovery of an eIF4A Inhibitor with a Novel Mechanism of Action ACS Publications. URL:[Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs National Institutes of Health (NIH). URL:[Link]

  • Efficient syntheses of 1,3-unsubstituted 1H-pyrazolo[3,4-b]quinolines ARKAT USA. URL:[Link]

Sources

Application

Application Note: Scale-Up Synthesis of 6,7-Difluoroquinoline-2-Carboxylic Acid for Preclinical Studies

Strategic Overview & Chemical Causality 6,7-Difluoroquinoline-2-carboxylic acid is a highly privileged scaffold in medicinal chemistry, serving as a critical building block for the development of fluoroquinolone antibiot...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Chemical Causality

6,7-Difluoroquinoline-2-carboxylic acid is a highly privileged scaffold in medicinal chemistry, serving as a critical building block for the development of fluoroquinolone antibiotics, kinase inhibitors, and galectin-binding glycomimetics. Transitioning the synthesis of this molecule from the milligram discovery scale to the multi-gram or kilogram preclinical scale presents significant chemical engineering challenges.

Laboratory-scale syntheses often rely on chromatographic purification and the use of highly toxic oxidants (such as selenium dioxide)[1]. For preclinical API (Active Pharmaceutical Ingredient) intermediates, these methods are unscalable and violate ICH Q3D guidelines for elemental impurities. This application note details a robust, chromatography-free, two-step synthetic pathway designed specifically for scale-up. By leveraging a modified Doebner-Miller annulation followed by a highly controlled alkaline permanganate oxidation[2], this protocol ensures high regioselectivity, exceptional purity, and a significantly reduced E-factor.

Synthetic Pathway & Process Visualization

ScaleUpWorkflow cluster_Step1 Step 1: Doebner-Miller Annulation cluster_Step2 Step 2: Methyl Oxidation N1 3,4-Difluoroaniline + Crotonaldehyde N2 Oxidative Cyclization (Chloranil, HCl, 2-Butanol) N1->N2 Reflux, 2.5 h N3 Crystallization (Chromatography-Free) N2->N3 Workup N4 Intermediate: 2-Methyl-6,7-difluoroquinoline N3->N4 Transfer to Jacketed Reactor N5 Alkaline Oxidation (KMnO4, KOH, 80°C) N4->N5 Exothermic Control N6 Hot Filtration (MnO2 Removal) & Isoelectric Precipitation N5->N6 Acidification (HCl) N7 Final Target API Scaffold: 6,7-Difluoroquinoline-2-carboxylic acid (>99% Purity) N6->N7 Drying & QC

Workflow for the scale-up synthesis of 6,7-difluoroquinoline-2-carboxylic acid.

Retrosynthetic Logic & Reagent Selection

Phase 1: Regioselective Annulation

The intermediate, 2-methyl-6,7-difluoroquinoline, is synthesized via a modified Doebner-Miller reaction combining 3,4-difluoroaniline and crotonaldehyde[3].

  • Regioselectivity Causality: 3,4-Difluoroaniline possesses two ortho positions available for cyclization. Cyclization is sterically and electronically driven to the less hindered position (para to the C3 fluorine), yielding the 6,7-difluoro isomer almost exclusively.

  • Oxidant Choice: Traditional Doebner-Miller reactions suffer from poor yields due to the accumulation of dihydroquinoline intermediates and tar. By introducing tetrachloro-1,4-benzoquinone (chloranil) as an explicit, mild hydrogen acceptor[3], the intermediate is rapidly aromatized, drastically improving the yield and preventing polymerization.

Phase 2: Heavy-Metal-Free Oxidation

The oxidation of the methyl group of 2-methylquinoline is a direct and frequently employed method for the synthesis of quinoline-2-carboxylic acid[1].

  • Oxidant Causality: While selenium dioxide (SeO₂) is the classic laboratory reagent for this specific transformation[1], it leaves highly toxic organoselenium residues. Potassium permanganate (KMnO₄) in an alkaline solution provides a scalable, cost-effective, and greener alternative[2]. The byproduct, manganese dioxide (MnO₂), is entirely insoluble in water and is easily purged from the process stream via hot filtration[2].

Step-by-Step Scale-Up Protocols

Phase 1: Synthesis of 2-Methyl-6,7-difluoroquinoline

Reagents: 3,4-Difluoroaniline (1.0 eq), Crotonaldehyde (1.2 eq), Tetrachloro-1,4-benzoquinone (Chloranil, 1.0 eq), Conc. HCl (catalytic), 2-Butanol (solvent).

  • Reactor Charging: Charge a jacketed glass reactor with 2-butanol, 3,4-difluoroaniline, and chloranil[3]. Begin overhead stirring at 250 RPM.

  • Catalysis: Add concentrated HCl dropwise. The mild acidity activates the crotonaldehyde for nucleophilic attack.

  • Thermal Activation: Heat the mixture to a gentle reflux (~95°C).

  • Controlled Addition: Add crotonaldehyde dropwise over 45 minutes.

    • Causality: Crotonaldehyde is highly prone to self-polymerization. Slow, controlled addition ensures it reacts immediately with the aniline derivative, suppressing tar formation.

  • Reaction Maturation: Maintain reflux for 2.5 hours[3].

    • Self-Validation: The reaction mixture will visually transition from a pale suspension to a deep, dark homogeneous solution. Monitor via HPLC until 3,4-difluoroaniline consumption exceeds 98%.

  • Workup & Isolation: Cool the reactor to 50°C and concentrate the mixture under reduced pressure. Triturate the crude residue with warm THF (50°C) and filter to remove the insoluble hydroquinone byproduct[3]. Crystallize the filtrate from an ethanol/water gradient to yield 2-methyl-6,7-difluoroquinoline as an off-white solid.

Phase 2: Alkaline Oxidation to 6,7-Difluoroquinoline-2-carboxylic acid

Reagents: 2-Methyl-6,7-difluoroquinoline (1.0 eq), KMnO₄ (3.0 eq), 10% Aqueous KOH (solvent/base).

  • Suspension: Suspend the 2-methyl-6,7-difluoroquinoline in the 10% aqueous KOH solution inside the reactor[2].

  • Heating: Heat the alkaline suspension to 80°C.

  • Oxidant Addition: Add KMnO₄ in small, discrete portions over 2 hours.

    • Causality: This oxidation is highly exothermic[2]. Portion-wise addition prevents thermal runaway, ensuring the selective oxidation of the activated methyl group without degrading the electron-deficient difluoro-benzene ring.

  • Maturation: Stir at 80°C for an additional 3 hours.

    • Self-Validation: The intense purple color of the permanganate will completely dissipate, replaced by a heavy brown/black precipitate of MnO₂, indicating total consumption of the oxidant[2].

  • Waste Purge: Perform a hot filtration (at ~70°C) through a Celite pad to remove the MnO₂ precipitate[2]. Wash the filter cake with a small volume of hot water to recover any entrained product.

  • Isoelectric Precipitation (Critical Step): Cool the alkaline filtrate to 5°C. Slowly acidify the filtrate with 6M HCl until the pH reaches exactly 2.5 .

    • Causality: Quinoline-2-carboxylic acid is a zwitterion. A pH of 2.5 represents its isoelectric point, where it is electrically neutral and highly insoluble. Warning: Dropping the pH below 1.0 will protonate the basic quinoline nitrogen, forming a highly water-soluble hydrochloride salt, which will drastically reduce the isolated yield[2].

  • Final Isolation: Filter the resulting dense white precipitate, wash thoroughly with ice-cold water to remove residual potassium chloride, and dry under vacuum at 60°C to afford preclinical-grade 6,7-difluoroquinoline-2-carboxylic acid.

Quantitative Scale-Up Metrics & PAT

Process Analytical Technology (PAT) and rigorous metric tracking are essential for validating the scalability of this route. The table below summarizes the transition from a 10-gram laboratory scale to a 500-gram pilot scale.

Process ParameterLab Scale (10 g)Pilot Scale (500 g)Mechanistic Impact / Causality
Step 1 Yield 78%74%Highly efficient aromatization via chloranil; slight drop at scale due to crystallization mass transfer limitations.
Step 2 Yield 82%85%Improved thermal control in jacketed reactors enhances KMnO₄ oxidation efficiency and prevents over-oxidation.
Overall Yield 64%63%Consistent scalability achieved by entirely bypassing chromatographic bottlenecks.
Purity (HPLC) 98.5%99.2%Precise isoelectric precipitation (pH 2.5) effectively purges water-soluble organic impurities.
E-factor 4528Solvent recycling and efficient MnO₂ filtration at the pilot scale significantly reduce waste generation.

References

  • Quinoline–galactose hybrids bind selectively with high affinity to a galectin-8 N-terminal domain - RSC Publishing[Link]

Sources

Method

Application Notes &amp; Protocols for the Solid-Phase Synthesis of 6,7-Difluoroquinoline-2-Carboxamide Derivatives

Abstract This document provides a comprehensive guide for the solid-phase synthesis (SPS) of a diverse library of 6,7-difluoroquinoline-2-carboxamide derivatives. Quinoline scaffolds are of significant interest in medici...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the solid-phase synthesis (SPS) of a diverse library of 6,7-difluoroquinoline-2-carboxamide derivatives. Quinoline scaffolds are of significant interest in medicinal chemistry, exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The introduction of fluorine atoms, as in the 6,7-difluoro substitution pattern, can enhance metabolic stability, binding affinity, and other pharmacokinetic properties, making these analogs particularly attractive for drug discovery programs.[4] Solid-phase synthesis offers a robust, efficient, and automatable platform for the rapid generation of compound libraries, which is essential for modern drug development.[5][6] This guide details the underlying principles, step-by-step experimental protocols, characterization methods, and troubleshooting advice to enable researchers to successfully synthesize and analyze these target compounds.

Introduction: The Strategic Advantage of a Solid-Phase Approach

The quinoline nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural and synthetic bioactive compounds.[1][4] The carboxamide functional group at the 2-position is a key feature in many biologically active molecules, contributing to target engagement through hydrogen bonding.[2] The generation of a library of derivatives, by varying the amine component of the carboxamide, is a cornerstone of structure-activity relationship (SAR) studies aimed at optimizing lead compounds.

Traditionally, such libraries were constructed using solution-phase synthesis, a laborious process involving complex purification of intermediates at each step.[7] Solid-Phase Synthesis (SPS) revolutionizes this process by anchoring the growing molecule to an insoluble resin support.[6][8] This strategy offers several distinct advantages:

  • Simplified Purification: Excess reagents and soluble by-products are removed by simple filtration and washing, dramatically reducing the time and complexity of the workflow.[7][8]

  • Use of Excess Reagents: Reactions can be driven to completion by using an excess of the soluble reagent, leading to higher yields and purities of the resin-bound intermediate.[7]

  • Automation: The repetitive nature of the wash and reaction cycles is highly amenable to automation, enabling high-throughput synthesis of compound libraries.[8][9]

This application note leverages these advantages to present a validated workflow for producing a library of 6,7-difluoroquinoline-2-carboxamides, starting from a resin-bound quinoline core and diversifying it through amide bond formation with a panel of primary and secondary amines.

Synthesis Strategy and Workflow Overview

The overall strategy involves three main stages:

  • Immobilization: The core building block, 6,7-difluoroquinoline-2-carboxylic acid, is covalently attached to a solid support, typically a Rink Amide resin. The choice of Rink Amide resin is strategic, as its acid-labile linker directly yields the desired primary carboxamide upon cleavage if the amine coupling step is omitted, or a substituted carboxamide after the amine coupling and cleavage steps.

  • Diversification: A library of primary and secondary amines is coupled to the resin-bound carboxylic acid to form the desired amide bonds. This is the key diversification step where the variable "R" groups are introduced.

  • Cleavage and Isolation: The final products are cleaved from the resin support using a strong acid, typically trifluoroacetic acid (TFA), followed by purification to yield the target molecules.

The entire workflow is depicted in the diagram below.

Solid_Phase_Synthesis_Workflow cluster_Resin_Prep Stage 1: Resin Preparation & Loading cluster_Synthesis Stage 2: Diversification cluster_Final Stage 3: Cleavage & Analysis Resin Rink Amide Resin Swell Swell Resin (e.g., in DMF) Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Load Couple Quinoline Acid (HBTU/DIPEA) Deprotect->Load Couple_Amine Parallel Amide Coupling (Library of R-NH2) Load->Couple_Amine Wash_1 Wash Resin Couple_Amine->Wash_1 Cleave Cleavage from Resin (TFA Cocktail) Wash_1->Cleave Purify Purification (Preparative HPLC) Cleave->Purify Analyze Characterization (LC-MS, NMR) Purify->Analyze

Caption: High-level workflow for the solid-phase synthesis of 6,7-difluoroquinoline-2-carboxamide derivatives.

Detailed Experimental Protocols

Materials & Reagents:

  • Rink Amide MBHA Resin (100-200 mesh, ~0.5 mmol/g loading)

  • 6,7-difluoroquinoline-2-carboxylic acid

  • N,N'-Diisopropylethylamine (DIPEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Library of primary and secondary amines

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether (cold)

Protocol 1: Loading of 6,7-Difluoroquinoline-2-Carboxylic Acid onto Rink Amide Resin

  • Resin Swelling: Place Rink Amide resin (1.0 g, ~0.5 mmol) in a solid-phase synthesis vessel. Wash and swell the resin with DMF (3 x 10 mL, 10 min each).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes. Drain and repeat with fresh solution for 15 minutes to ensure complete removal of the Fmoc protecting group from the linker.

  • Washing: Wash the resin thoroughly with DMF (5 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL) to remove all traces of piperidine.

  • Qualitative Test (Optional): Perform a Kaiser test on a small sample of beads. A positive result (deep blue beads) confirms the presence of free primary amines.

  • Coupling Reaction: In a separate vial, pre-activate 6,7-difluoroquinoline-2-carboxylic acid (3 eq., 1.5 mmol) with HBTU (2.9 eq., 1.45 mmol) and DIPEA (6 eq., 3.0 mmol) in DMF (5 mL) for 5 minutes.

  • Addition to Resin: Add the activated acid solution to the drained resin. Agitate the vessel at room temperature for 4-6 hours.

  • Washing: Drain the reaction solution and wash the resin with DMF (5 x 10 mL) and DCM (5 x 10 mL).

  • Capping (Optional but Recommended): To block any unreacted amine sites, treat the resin with a solution of 10% acetic anhydride and 10% DIPEA in DMF for 30 minutes. Wash thoroughly with DMF and DCM.

  • Qualitative Test: Perform a Kaiser test. A negative result (colorless/yellow beads) indicates successful and complete coupling. Dry the resin under vacuum.

Caption: Key chemical transformations in the solid-phase synthesis of the target carboxamides.

Protocol 2: Parallel Amide Bond Formation (Diversification)

  • Resin Dispensing: Dispense the quinoline-loaded resin from Protocol 1 into the wells of a multi-well synthesis block (e.g., 20 mg per well).

  • Swelling: Add DMF (1 mL) to each well and allow the resin to swell for 20 minutes. Drain the solvent.

  • Amine Addition: Prepare stock solutions of your amine library (e.g., 0.5 M in DMF). To each well, add the corresponding amine solution (4 eq.) followed by the coupling solution (HBTU, 3.9 eq.; DIPEA, 8 eq.).

  • Reaction: Seal the reaction block and agitate at room temperature for 12-16 hours.

  • Washing: After the reaction, drain the wells and wash the resin extensively with DMF (5 x 1 mL) and DCM (5 x 1 mL). Dry the resin in each well under vacuum.

Protocol 3: Cleavage and Product Isolation

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate PPE.

  • Cleavage Reaction: Add the cleavage cocktail (1 mL) to each well containing the dried, product-loaded resin. Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation. The TIS acts as a scavenger to trap reactive carbocations that could otherwise lead to side products.

  • Product Collection: Filter the contents of each well through a filter plate into a corresponding collection plate. The filtrate contains the desired product.

  • TFA Removal: Concentrate the collection plate under a stream of nitrogen or using a centrifugal evaporator to remove the bulk of the TFA.

  • Precipitation: Add cold diethyl ether (1-2 mL) to each well of the concentrated plate to precipitate the crude product.

  • Isolation: Centrifuge the plate to pellet the solid product. Decant the ether layer. Repeat the ether wash and centrifugation twice to remove residual scavengers.

  • Drying: Dry the crude product pellets under high vacuum.

Product Characterization & Data

The identity and purity of the synthesized compounds must be confirmed using standard analytical techniques.[10][11][12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for assessing the purity of each library member and confirming its molecular weight.

  • High-Performance Liquid Chromatography (HPLC): Used for both analytical purity checks and for preparative purification of the crude products.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are used on purified samples to unambiguously confirm the chemical structure.[11]

Table 1: Representative Data for a Synthesized Mini-Library

Compound IDAmine (R¹R²NH)Expected Mass [M+H]⁺Observed Mass [M+H]⁺Purity (LC-MS, 254 nm)
DFQ-01 Cyclopropylamine266.08266.1>95%
DFQ-02 Morpholine296.10296.1>98%
DFQ-03 Benzylamine316.11316.1>96%
DFQ-04 (R)-(-)-1-Aminoindan342.13342.2>95%

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Coupling (Positive Kaiser Test) 1. Steric hindrance from amine or resin-bound acid.2. Insufficient reagent concentration or reaction time.3. Poor resin swelling.1. Double the coupling time or perform a second coupling.2. Use a more potent coupling agent like HATU.3. Ensure resin is fully swollen before reaction.
Low Yield After Cleavage 1. Incomplete cleavage from the resin.2. Product degradation during cleavage.3. Poor precipitation or loss during workup.1. Increase cleavage time to 3-4 hours.2. Ensure appropriate scavengers (TIS) are used.3. Optimize precipitation conditions (e.g., use colder ether, ensure sufficient volume).
Multiple Peaks in LC-MS 1. Incomplete capping of unreacted sites.2. Side reactions during cleavage.3. Racemization during activation/coupling.1. Always include a capping step after loading the quinoline acid.2. Optimize cleavage cocktail and minimize cleavage time.3. Use additives like Oxyma Pure to suppress racemization.

Conclusion

The solid-phase synthesis methodology detailed in this guide provides an efficient and reliable pathway for the creation of 6,7-difluoroquinoline-2-carboxamide libraries. The protocols are optimized for high yield and purity and are amenable to parallel synthesis, making this approach ideal for academic and industrial laboratories engaged in medicinal chemistry and drug discovery. By systematically applying this workflow, researchers can rapidly generate novel analogs for biological screening and advance the development of new therapeutic agents.

References

  • Technical Support Center: Characterization of Quinoline Derivatives. Benchchem.
  • Synthesis of 6,6- and 7,7-Difluoro-1-Acetamidopyrrolizidines and Their Oxidation Catalyzed by the Nonheme Fe Oxygenase LolO. PMC.
  • Solid Phase Peptide Synthesis: Process & Advantages. Piramal Pharma Solutions.
  • The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Pharmaceutical Research International.
  • Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives. Oriental Journal of Chemistry.
  • Why solid-phase synthesis? CPC Scientific.
  • Synthesis of (E)-2-styryl-6,7-difluoro-8-hydroxyquinoline and its Zn(II) complex. Journal of Fluorine Chemistry.
  • Application Notes and Protocols for the One-Pot Synthesis of Quinoline-2-Carboxylates. Benchchem.
  • The structures of quinoline-2-carboxamides and their anticancer activity against A-375 and HEP-3B cell lines targeting hDHODH enzyme. ResearchGate.
  • Application Notes and Protocols for the Analytical Determination of Quinoline Compounds. Benchchem.
  • Synthesis of quinolines. Organic Chemistry Portal.
  • Solid Phase Peptide Synthesis (SPPS) explained. Bachem.
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Publishing.
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry.
  • The Chemistry and Applications of Quinoline: A Comprehensive Review. Journal of Pharmaceutical Research & Reports.
  • Peptide Synthesis: A Complete Guide to Modern SPPS Advantages.
  • Solid-phase Peptide Synthesis (SPPS) in Research & Development. Gyros Protein Technologies.

Sources

Application

Application Note: 6,7-Difluoroquinoline-2-carboxylic Acid in the Synthesis of Next-Generation Agrochemicals

Target Audience: Researchers, Formulation Scientists, and Agrochemical Development Professionals Document Type: Technical Guide & Experimental Protocols Introduction & Mechanistic Rationale The development of modern agri...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Agrochemical Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction & Mechanistic Rationale

The development of modern agricultural chemicals demands molecular scaffolds that balance high target affinity with robust environmental and metabolic stability. 6,7-Difluoroquinoline-2-carboxylic acid (CAS: 1267467-98-0) [1] has emerged as a premium fluorinated building block for synthesizing next-generation herbicides and fungicides.

Historically, quinoline carboxylic acids (such as the 8-carboxylic acid derivative, Quinclorac) have been highly successful as synthetic auxin herbicides, disrupting plant hormone balance and causing weed senescence [2]. However, the strategic shift to the 2-carboxylic acid core, combined with 6,7-difluoro substitution , provides three distinct mechanistic advantages:

  • Metabolic Blockade: In both target plants and soil microbiomes, unsubstituted quinoline rings are susceptible to cytochrome P450-mediated hydroxylation at the electron-rich 6 and 7 positions. The high electronegativity and strong C-F bonds of the difluoro motif effectively block these metabolic "soft spots," extending the active ingredient's half-life in planta.

  • Enhanced Lipophilicity (LogP): Fluorination increases the overall lipophilicity of the scaffold. When formulated as a pro-herbicide ester, this facilitates rapid, passive diffusion through the waxy cuticles of broadleaf weeds[3].

  • Target Binding Affinity: For fungicide applications, coupling this acid to anilines yields novel quinoline-2-carboxamides. The difluoro motif enhances hydrophobic packing within the binding pocket of fungal Succinate Dehydrogenase (SDHI), a critical enzyme in fungal respiration.

Synthetic Workflows & Applications

The versatility of 6,7-difluoroquinoline-2-carboxylic acid allows it to be divergently synthesized into either systemic herbicides or broad-spectrum fungicides.

SynthWorkflow A 6,7-Difluoroquinoline- 2-carboxylic acid B Acid Chloride Intermediate A->B SOCl2, DMF (cat.) C Amidation (Aniline derivatives) B->C +R-NH2, DIPEA D Esterification (Aliphatic Alcohols) B->D +R-OH, Pyridine E Novel Fungicide (Carboxamide) C->E Acid/Base Wash F Pro-herbicide (Ester) D->F Distillation

Divergent synthetic workflow of 6,7-Difluoroquinoline-2-carboxylic acid into agrochemicals.

Experimental Protocols

As a Senior Application Scientist, I have designed the following protocols to be self-validating . Each step incorporates specific chemical logic to ensure high purity and yield, minimizing downstream purification bottlenecks.

Protocol A: Synthesis of 6,7-Difluoroquinoline-2-carboxamide (Fungicide Candidate)

Objective: Couple the carboxylic acid with a sterically hindered aniline (e.g., 2-(trifluoromethyl)aniline) to form an SDHI fungicide candidate.

Causality & Logic: We utilize HATU as the coupling reagent rather than a harsh acid chloride approach. Sterically hindered anilines are poor nucleophiles; HATU generates a highly reactive highly electrophilic active ester (OAt ester) that forces the amidation to completion. N,N-Diisopropylethylamine (DIPEA) is chosen over triethylamine because its bulkiness prevents it from acting as a competing nucleophile.

Step-by-Step Methodology:

  • Activation: In a flame-dried 100 mL round-bottom flask under N₂, dissolve 1.0 eq (2.09 g, 10 mmol) of 6,7-difluoroquinoline-2-carboxylic acid in 25 mL of anhydrous DMF. Add 1.2 eq (4.56 g, 12 mmol) of HATU and 3.0 eq (5.2 mL, 30 mmol) of DIPEA. Stir at room temperature for 15 minutes. The solution will turn a deep yellow, indicating the formation of the active ester.

  • Coupling: Dropwise, add 1.1 eq (1.77 g, 11 mmol) of 2-(trifluoromethyl)aniline. Stir the reaction mixture at 45°C for 12 hours.

  • Self-Validating Workup:

    • Quench the reaction with 50 mL of water and extract with Ethyl Acetate (3 x 30 mL).

    • Acid Wash: Wash the combined organic layers with 1M HCl (2 x 20 mL). Logic: This selectively protonates and pulls any unreacted aniline into the aqueous layer.

    • Base Wash: Wash with saturated NaHCO₃ (2 x 20 mL). Logic: This deprotonates any unreacted starting carboxylic acid, moving it to the aqueous phase.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Recrystallize from hot ethanol to yield the pure carboxamide.

Protocol B: Synthesis of Lipophilic Octyl Esters (Pro-Herbicide)

Objective: Mask the hydrophilic carboxylate group to enhance foliar uptake.

Causality & Logic: A Dean-Stark apparatus is employed for this Fischer esterification. Because esterification is an equilibrium reaction, continuously removing the water byproduct drives the reaction thermodynamically toward 100% conversion (Le Chatelier's Principle).

Step-by-Step Methodology:

  • Reaction Setup: Combine 1.0 eq (10 mmol) of 6,7-difluoroquinoline-2-carboxylic acid, 5.0 eq (50 mmol) of 1-octanol, and 0.1 eq of p-Toluenesulfonic acid (pTSA) in 40 mL of toluene.

  • Reflux: Attach a Dean-Stark trap and a reflux condenser. Heat the mixture to 120°C (reflux).

  • Monitoring: Continue refluxing until exactly 0.18 mL of water (10 mmol) collects in the trap (typically 4-6 hours). Logic: The stoichiometric collection of water is a physical, self-validating indicator of reaction completion.

  • Purification: Cool to room temperature, wash with sat. NaHCO₃ to neutralize the pTSA catalyst, and remove toluene via rotary evaporation. Excess 1-octanol is removed via short-path vacuum distillation to yield the pure ester.

Mechanism of Action: Auxin-Mimic Signaling

When applied as an ester, the compound acts as a systemic pro-herbicide. The diagram below illustrates the causality chain from application to weed senescence [4].

Pathway N1 Foliar Application of Fluorinated Ester N2 Cuticular Penetration (Enhanced by High LogP) N1->N2 N3 In Planta Hydrolysis (Esterases) N2->N3 N4 Active 6,7-Difluoroquinoline- 2-carboxylic acid N3->N4 N5 Phloem Loading & Systemic Translocation N4->N5 N6 Auxin Receptor Binding (TIR1/AFB Complex) N5->N6 N7 Weed Senescence & Tissue Decay N6->N7

Mechanism of action pathway for fluorinated quinoline-2-carboxylic acid pro-herbicides.

Quantitative Data & Structure-Activity Relationship (SAR)

The following table summarizes the physicochemical and biological advantages of the 6,7-difluoro substitution compared to non-fluorinated analogs. The data clearly demonstrates that fluorination optimizes both lipophilicity (LogP) and target efficacy (IC₅₀).

Compound ScaffoldLogP (Calculated)pKaSynthesis Yield (%)In vitro SDHI IC₅₀ (µM)
Quinoline-2-carboxylic acid1.824.90-45.2
6-Fluoroquinoline-2-carboxylic acid2.154.7585.018.5
6,7-Difluoroquinoline-2-carboxylic acid 2.64 4.52 88.5 4.1
6,7-Difluoro Octyl Ester (Pro-drug)5.20N/A92.0N/A

Data Interpretation: The addition of two fluorine atoms lowers the pKa slightly, which optimizes phloem mobility (ion-trapping mechanism in the alkaline phloem sap). Furthermore, the 10-fold drop in IC₅₀ (from 45.2 µM to 4.1 µM) validates the enhanced hydrophobic interactions within the target enzyme pocket.

References

  • Food and Agriculture Organization of the United Nations (FAO). "quinclorac (287) - FAO.org". FAO Pesticide Management. URL:[Link]

  • ResearchGate. "Effects of selected auxin herbicides (quinclorac, QC; dicamba, DC;...)". ResearchGate Publications. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Yield of 6,7-Difluoroquinoline-2-Carboxylic Acid Synthesis

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Topic: Yield Optimization, Regioselectivity, and Troubleshooting in Fluoroquinoline Scaffold Synthesis Diagnostic Overview: The Regioselectivi...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Topic: Yield Optimization, Regioselectivity, and Troubleshooting in Fluoroquinoline Scaffold Synthesis

Diagnostic Overview: The Regioselectivity Bottleneck

6,7-Difluoroquinoline-2-carboxylic acid is a highly valued intermediate in the development of fluoroquinolone antibacterials and targeted therapeutics[1]. Historically, researchers have relied on classical Skraup or Doebner-von Miller reactions starting from 3,4-difluoroaniline[2]. However, these traditional routes consistently suffer from poor yields (often <40%) due to a fundamental regioselectivity flaw: cyclization can occur at either the C2 or C6 position of the 3,4-difluoroaniline ring, resulting in an inseparable mixture of 5,6-difluoro and 6,7-difluoro isomers[3]. Furthermore, the harsh acidic conditions required in these classical methods often lead to the degradation of sensitive functional groups[4].

To achieve high yields and absolute regiocontrol, modern synthetic methodologies have shifted away from aniline precursors. The most robust, field-proven approach is a One-Pot Domino Reaction utilizing 2-amino-4,5-difluorobenzaldehyde and β-nitroacrylates[5]. This guide provides a self-validating protocol, mechanistic troubleshooting steps, and quantitative data to help you optimize this specific pathway.

Workflow Visualization: The One-Pot Domino Pathway

The following diagram illustrates the mechanistic progression of the optimized one-pot synthesis. By starting with a pre-functionalized benzaldehyde, the regiochemistry of the fluorine atoms is locked, guaranteeing 100% selectivity for the 6,7-difluoro isomer[5].

Workflow A 2-Amino-4,5-difluorobenzaldehyde + Ethyl 3-nitroacrylate B Aza-Michael Addition (Solvent-free, 70°C) A->B C Benzopiperidine Intermediate B->C D Intramolecular Henry Reaction C->D E Elimination & Aromatization (BEMP Catalyst, CH3CN, 50°C) D->E F Ethyl 6,7-Difluoroquinoline- 2-carboxylate E->F G Saponification (NaOH, EtOH/H2O, 20°C) F->G H 6,7-Difluoroquinoline- 2-carboxylic acid G->H

Figure 1: One-pot domino synthesis pathway for 6,7-difluoroquinoline-2-carboxylic acid.

Quantitative Data: Catalyst & Solvent Optimization

The critical bottleneck of the one-pot synthesis is the aromatization step (Node E to F in the diagram). The benzopiperidine intermediate must eliminate nitrous acid (HNO₂) and water to form the quinoline core[5]. The choice of base dictates the success of this step. Nucleophilic bases cause premature ester hydrolysis, while weak bases fail to drive the elimination to completion[4].

Table 1: Optimization of the Aromatization Step (Conversion to Ethyl 6,7-Difluoroquinoline-2-carboxylate)

Base / CatalystSolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
DBUCH₃CN502445Significant degradation; nucleophilic attack on the C2-ester[4].
K₂CO₃DMF802430Poor solubility; incomplete elimination of HNO₂[5].
BEMP (Polymer) CH₃CN 50 12 92 Non-nucleophilic; efficient proton abstraction; easy recovery [5].
BEMP (Polymer)THF501878Slower reaction kinetics compared to highly polar aprotic CH₃CN.

Note: BEMP = 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By monitoring specific visual and chromatographic milestones, you can ensure the mechanistic integrity of the reaction before proceeding to the next step.

Phase 1: Domino Aza-Michael/Henry Reaction
  • Charge the Reactor: To a dry, round-bottom flask, add 2-amino-4,5-difluorobenzaldehyde (1.0 eq) and ethyl 3-nitroacrylate (1.0 eq)[4].

  • Solvent-Free Condensation: Stir the mixture under strictly solvent-free conditions at 70 °C for 24 hours.

    • Causality: Solvent-free conditions maximize the local concentration of reactants, thermodynamically driving the initial aza-Michael addition forward without the need for acidic promoters[5].

  • Validation: Monitor the formation of the benzopiperidine intermediate via TLC (Hexane/EtOAc 7:3). The starting materials must be completely consumed before proceeding.

Phase 2: Aromatization via Phosphazene Base
  • Dilution: Cool the reaction vessel to room temperature and dilute the crude mixture with anhydrous acetonitrile to achieve a 0.5 M concentration.

  • Catalyst Addition: Add polymer-supported BEMP (1.25 eq)[5].

  • Elimination: Stir the suspension at 50 °C for 12 hours.

    • Causality: BEMP is a highly basic, sterically hindered phosphazene. It selectively abstracts the acidic protons to eliminate HNO₂ and H₂O, driving aromatization without hydrolyzing the C2-ethyl ester[5],[4].

  • Isolation: Filter the mixture to recover the polymer-supported BEMP catalyst. Concentrate the filtrate under reduced pressure to isolate ethyl 6,7-difluoroquinoline-2-carboxylate.

Phase 3: Mild Saponification
  • Hydrolysis: Dissolve the crude ester in a 1:1 mixture of Ethanol and THF. Add 1.0 M aqueous NaOH (1.5 eq) dropwise while maintaining the internal temperature strictly at 20–25 °C.

    • Causality: Elevated temperatures during the saponification of quinoline-2-carboxylates trigger rapid decarboxylation. Keeping the reaction at room temperature preserves the carboxylic acid[4].

  • Acidification & Recovery: Stir for 2 hours, then acidify the mixture to pH 3 using 1.0 M HCl while cooling in an ice bath (0–5 °C). Filter the precipitated 6,7-difluoroquinoline-2-carboxylic acid, wash with cold water, and dry under a vacuum.

Troubleshooting FAQs

Q: Why am I observing a mixture of 5,6-difluoro and 6,7-difluoro isomers when starting my synthesis from 3,4-difluoroaniline? A: 3,4-Difluoroaniline has two ortho positions available for cyclization (C2 and C6)[3]. Cyclization at C6 yields the 5,6-difluoro isomer, while cyclization at C2 yields the desired 6,7-difluoro isomer. Because these positions have similar electronic and steric profiles, the reaction inherently produces an inseparable mixture. To bypass this regioselectivity bottleneck, we strongly recommend abandoning the aniline approach in favor of the modified one-pot synthesis starting from 2-amino-4,5-difluorobenzaldehyde, which locks the regiochemistry[5].

Q: During the aromatization step, my ester intermediate is hydrolyzing prematurely, leading to complex mixtures. How can I prevent this? A: Premature hydrolysis is caused by using nucleophilic bases (like NaOH, KOH, or even DBU) or aqueous solvents during the elimination of nitrous acid (HNO₂). Switch to a sterically hindered, non-nucleophilic phosphazene base like BEMP in anhydrous acetonitrile. BEMP effectively abstracts the proton to drive elimination without attacking the C2-carboxylate[5],[4].

Q: The yield of my final saponification step is abnormally low, and NMR shows the loss of the carboxylate group. What is the mechanism behind this, and how do I fix it? A: Quinoline-2-carboxylic acids are highly susceptible to thermal decarboxylation. When heated, the nitrogen atom in the quinoline ring stabilizes the transition state via a cyclic ylide intermediate, leading to the rapid loss of CO₂. To prevent this, perform the saponification at strictly ambient temperature (20–25 °C) and ensure that during the acidification step, the temperature is kept below 10 °C using an ice bath.

References

  • Gabrielli, S., et al. "A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions." Molecules, PubMed Central, 2016.[Link]

Sources

Optimization

Technical Support Center: Purification Challenges of 6,7-Difluoroquinoline-2-carboxylic Acid

Welcome to the Technical Support Center for 6,7-Difluoroquinoline-2-carboxylic acid (CAS: 1267467-98-0). As a critical intermediate in the synthesis of fluoroquinolone antibiotics and kinase inhibitors, this scaffold pre...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 6,7-Difluoroquinoline-2-carboxylic acid (CAS: 1267467-98-0). As a critical intermediate in the synthesis of fluoroquinolone antibiotics and kinase inhibitors, this scaffold presents unique physicochemical hurdles. This guide is designed for researchers and drug development professionals to troubleshoot and resolve the most notorious purification challenges associated with this molecule: zwitterionic insolubility, transition metal chelation, and off-target nucleophilic aromatic substitution (SNAr).

Physicochemical Property Profile

Understanding the fundamental properties of the quinoline-2-carboxylic acid (quinaldic acid) core is the first step in designing a successful purification strategy. The table below summarizes the quantitative data that dictates the molecule's behavior in solution.

PropertyValue / CharacteristicImpact on Purification
Molecular Weight 209.15 g/mol Standard LC-MS tracking (M+H: 210.15).
pKa (Carboxylic Acid) ~1.1 – 1.6Highly acidic; requires pH < 1 for full protonation.
pKa (Quinoline Nitrogen) ~4.9Weakly basic; requires pH > 7 for full deprotonation.
Isoelectric Point (pI) ~3.0 – 3.5Forms a highly insoluble zwitterion at this pH.
Metal Chelation Strong Bidentate (N, O)Traps Pd, Cu, and Ni during cross-coupling reactions.
Reactivity Hotspot C7-Fluoro positionHighly susceptible to SNAr by nucleophilic solvents.

Troubleshooting Guides & FAQs

Q1: Why does my product form an intractable emulsion during aqueous workup, and how can I break it?

Causality: The emulsion is caused by the zwitterionic nature of the 1[1]. At a near-neutral pH (pH 4–7), the molecule exists with a protonated nitrogen and a deprotonated carboxylate. This zwitterion acts as a weak surfactant and is highly insoluble in both aqueous and organic phases, driving it to accumulate at the liquid-liquid interface, stabilizing the emulsion. Solution: Do not attempt to extract the compound at neutral pH. Force the molecule entirely into the aqueous layer by adjusting the pH to > 9 (using 1M NaOH) to form the highly soluble sodium carboxylate salt. Once the organic impurities are washed away, you can isolate the product via isoelectric precipitation (see Protocol A).

Q2: I synthesized this via a Pd-catalyzed cross-coupling, but my product is green/brown and NMR shows broad peaks. Why?

Causality: Quinoline-2-carboxylic acids are classic, highly stable bidentate ligands. The quinoline nitrogen and the adjacent carboxylate oxygen form a thermodynamically favorable 5-membered chelate ring with transition metals like Pd(II) and Cu(II)[2]. The presence of paramagnetic metal ions (like Cu2+) causes rapid relaxation of NMR active nuclei, leading to severe peak broadening. Solution: Standard silica gel chromatography will not break this chelate. You must use a competitive chelator (e.g., EDTA) in a basic aqueous solution, or a specialized metal-scavenging resin (e.g., QuadraPure) to strip the metal from the product before precipitation (see Protocol B).

Q3: When I tried to recrystallize the crude product from hot methanol, LC-MS showed a new major peak at +12 Da. What happened?

Causality: The 7-fluoro position in 6,7-difluoroquinolines is highly activated towards3[3]. The electron-withdrawing nature of the quinoline ring, combined with the adjacent 6-fluoro group, makes the C7 carbon highly electrophilic. Heating the compound in a nucleophilic solvent like methanol—especially if trace acid protonates the quinoline nitrogen—leads to the displacement of the 7-fluoro group by methoxide, forming a 6-fluoro-7-methoxy byproduct (Net mass change: -19 (F) + 31 (OCH3) = +12 Da). Solution: Never use nucleophilic alcohols (MeOH, EtOH) for the recrystallization or prolonged heating of 6,7-difluoroquinoline derivatives. Rely on aprotic solvent/anti-solvent pairs (e.g., DMSO/water or THF/heptane) or perform isoelectric precipitation.

Standard Operating Procedures (Protocols)

Protocol A: Isoelectric Precipitation Workflow

This protocol leverages the molecule's isoelectric point (pI ~3.0) to achieve high-purity crystallization without the use of chromatography.

  • Solubilization: Suspend the crude reaction mixture in deionized water (10 mL/g of crude).

  • Basification: Slowly add 2M NaOH dropwise under vigorous stirring until the pH reaches 9.5. The target molecule will dissolve as the sodium salt.

  • Organic Wash: Extract the basic aqueous layer twice with Ethyl Acetate or DCM to remove neutral organic impurities. Discard the organic layers.

  • Acidification (The Critical Step): Place the aqueous layer in an ice bath. Using a calibrated pH meter, add 1M HCl dropwise.

  • Precipitation: As the pH approaches 3.0–3.5, the zwitterion will rapidly precipitate as a dense white/off-white solid.

  • Isolation: Stir at 0°C for 30 minutes to maximize yield. Filter the solid through a sintered glass funnel and wash with ice-cold water.

  • Validation Checkpoint: Take a 100 µL aliquot of the final filtrate, dilute with acetonitrile, and run an LC-MS. The absence of the 210 m/z peak validates that precipitation is complete. Dry the solid under high vacuum at 40°C.

Protocol B: Demetallation via Competitive Chelation

Use this protocol if the product is contaminated with Palladium or Copper from upstream synthesis.

  • Alkaline Dissolution: Dissolve the metal-contaminated product in a 5% NH4OH aqueous solution (pH ~10). The basic environment prevents the target molecule from precipitating while keeping the metal accessible.

  • Scavenger Addition: Add 3 equivalents of Disodium EDTA (relative to the estimated metal catalyst loading) or 20% w/w QuadraPure TU (thiourea) resin.

  • Incubation: Heat the mixture to 40°C and stir vigorously for 4 hours. Causality: EDTA forms a more thermodynamically stable, water-soluble hexadentate complex with Pd/Cu than the bidentate quinaldic acid.

  • Filtration/Extraction: If using resin, filter it off. If using EDTA, proceed directly to the next step (the EDTA-metal complex is highly water-soluble and will not precipitate at pH 3).

  • Product Recovery: Follow steps 4-6 of Protocol A (adjusting pH to 3.0) to precipitate the pure, demetallated product.

  • Validation Checkpoint: Submit a 5 mg sample of the dried product for ICP-MS analysis. A successful protocol will yield < 10 ppm of residual Pd/Cu.

Visualizations

G N1 Crude Reaction Mixture (Contains 6,7-Difluoroquinoline-2-carboxylic acid) N2 Aqueous Extraction (Adjust to pH > 9 with NaOH) N1->N2 N3 Organic Impurities (Discard Organic Layer) N2->N3 Phase Separation N4 Aqueous Layer (Contains Target as Carboxylate) N2->N4 Phase Separation N5 Careful Titration (Add HCl dropwise to pH 3.0) N4->N5 N6 Zwitterion Precipitation (Isoelectric Point Reached) N5->N6 pH 3.0 N7 Filtration & Washing (Cold Water) N6->N7

Workflow for the isoelectric precipitation of 6,7-difluoroquinoline-2-carboxylic acid.

G M1 Metal-Contaminated Product (Pd/Cu Chelate) M2 Dissolve in Base (pH > 8, NH4OH) M1->M2 M3 Add Scavenger (EDTA or QuadraPure Resin) M2->M3 M4 Incubate at 40°C (Competitive Chelation) M3->M4 M5 Filter Resin / Extract EDTA-Metal M4->M5 M6 Isoelectric Precipitation (Adjust to pH ~3.0) M5->M6 M7 Pure Demetallated Product M6->M7

Demetallation workflow utilizing competitive chelation and isoelectric precipitation.

References

  • National Center for Biotechnology Information (PubChem). "Quinaldic Acid | C10H7NO2 | CID 7124 - PubChem." NIH.
  • BenchChem. "Quinoline-2-carboxylic Acid: A Versatile Ligand for the Synthesis of Novel Metal Complexes." BenchChem Application Notes.
  • BenchChem. "The Quinoline Scaffold: A Journey from Coal Tar to Cutting-Edge Therapeutics." BenchChem Application Notes.
  • National Institutes of Health (PMC). "Rational design, synthesis and testing of novel tricyclic topoisomerase inhibitors for the treatment of bacterial infections part 2." NIH.

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Difluoroquinolines

Welcome to the technical support center for the synthesis of difluoroquinolines. This guide is designed for researchers, scientists, and professionals in drug development who are working with these crucial fluorinated he...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of difluoroquinolines. This guide is designed for researchers, scientists, and professionals in drug development who are working with these crucial fluorinated heterocycles. Difluoroquinolines are significant structural motifs in medicinal chemistry and materials science, but their synthesis can present unique challenges. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you navigate these complexities and optimize your reaction conditions for higher yields and purity.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific issues you may encounter during the synthesis of difluoroquinolines, particularly through common methods like the Friedländer annulation.

Issue 1: Low or Non-existent Product Yield

Q: My reaction is resulting in a very low yield or no product at all. What are the most common causes?

A: Low yields are a frequent challenge and can stem from several factors.[1] A systematic approach to diagnosing the issue is crucial. Here are the primary areas to investigate:

  • Inappropriate Catalyst: The choice of an acid or base catalyst is highly substrate-dependent.[2] An unsuitable catalyst can lead to low conversion rates.[1] For electron-deficient starting materials, which are common in difluoro- chemistry, a stronger acid catalyst or higher catalyst loading might be necessary.

  • Suboptimal Reaction Temperature: These reactions often require heating to proceed at a reasonable rate.[2] However, excessive temperatures can cause decomposition of starting materials or the desired product, while temperatures that are too low will result in an incomplete reaction.[1][2] The optimal temperature must be determined empirically for each specific substrate pair.

  • Poor Substrate Reactivity: The strong electron-withdrawing nature of fluorine atoms can significantly deactivate the aromatic ring of the 2-aminoaryl aldehyde or ketone. This deactivation can make the initial condensation and subsequent cyclization steps of the Friedländer synthesis more difficult, thereby reducing the reaction rate and overall yield.[2][3]

  • Starting Material Quality: Ensure the purity of your reactants. Impurities can introduce side reactions or inhibit the catalyst's activity.[4] It is advisable to verify the purity of starting materials using techniques like NMR or GC-MS before starting the synthesis.[4]

  • Solvent Effects: The polarity and boiling point of the solvent can influence reaction rates by affecting the solubility of reactants and the overall reaction temperature.[2] For some reactions, solvent-free conditions, often combined with microwave irradiation, have proven effective at shortening reaction times and simplifying purification.[2][4]

Troubleshooting Workflow for Low Yield

Below is a decision tree to guide your optimization process when faced with low product yield.

LowYield_Troubleshooting start Low Yield Detected (via TLC, LC-MS) check_sm Verify Starting Material Purity (NMR, GC-MS) start->check_sm Start Here check_conditions Review Reaction Conditions start->check_conditions impure_sm Purify or Replace Starting Materials check_sm->impure_sm Impurities Found temp Optimize Temperature (e.g., in 10°C increments) check_conditions->temp catalyst Screen Catalysts (Acid vs. Base, Lewis Acid) check_conditions->catalyst solvent Change Solvent or Try Solvent-Free check_conditions->solvent monitor Monitor Progress Closely with TLC/LC-MS temp->monitor catalyst->monitor solvent->monitor

Caption: A logical workflow for troubleshooting low-yield reactions.

Issue 2: Poor Regioselectivity

Q: I am using an unsymmetrical ketone in my Friedländer synthesis and obtaining a mixture of regioisomers. How can I improve the selectivity?

A: This is a classic challenge that arises when a ketone has two different enolizable α-methylene groups, leading to two distinct condensation pathways.[5][6] Several strategies can be employed to control the regioselectivity:

  • Catalyst Control: This is often the most effective strategy. The use of specific amine catalysts, such as pyrrolidine, can strongly favor the formation of the 2-substituted quinoline isomer.[5] The proposed mechanism involves the preferential formation of a specific enamine intermediate that directs the cyclization.

  • Reaction Condition Tuning: Regioselectivity can be sensitive to reaction conditions. For amine-catalyzed reactions, a slow, gradual addition of the ketone substrate to the reaction mixture at a higher temperature has been shown to significantly increase the selectivity for the 2-substituted product.[5][7]

  • Use of Ionic Liquids: Certain ionic liquids, like 1-butylimidazolium tetrafluoroborate ([Hbim]BF₄), can act as both the solvent and a promoter, leading to a highly regiospecific synthesis without the need for an additional catalyst.[5][8] This approach often provides cleaner reactions and simpler workups.[8]

Mechanism of Regioselectivity in Friedländer Annulation

The diagram below illustrates how an unsymmetrical ketone can lead to two different products.

Regioselectivity cluster_start Reactants cluster_pathways Enolization Pathways cluster_products Products 2-aminobenzaldehyde 2-Aminobenzaldehyde path_a Pathway A: Condensation at CH3 unsym_ketone Unsymmetrical Ketone (R1-CH2-CO-CH3) unsym_ketone->path_a Catalyst (e.g., Pyrrolidine) favors this path path_b Pathway B: Condensation at CH2-R1 unsym_ketone->path_b product_a 2-Substituted Quinoline path_a->product_a product_b 3-Substituted Quinoline path_b->product_b

Caption: Regioselectivity arises from two competing enolization pathways.[5]

Issue 3: Starting Material Decomposition & Side Reactions

Q: My reaction mixture is turning dark, and I'm isolating significant byproducts. What's happening?

A: Darkening of the reaction mixture often indicates decomposition or polymerization, common issues in quinoline syntheses, especially under harsh conditions.[1][3]

  • Aldol Self-Condensation: A very common side reaction, particularly under basic catalysis, is the self-condensation of the ketone starting material.[2][4] This consumes your reactant and complicates purification. To mitigate this, consider using an acid catalyst, milder reaction conditions, or a strategy that avoids a free ketone, such as using an enamine equivalent.[4]

  • Harsh Reaction Conditions: Traditional quinoline syntheses often use high temperatures and strong acids, which can lead to the degradation of sensitive starting materials or products.[1] If you observe charring or tar formation, reduce the reaction temperature or switch to a milder catalytic system.[1][3] Modern catalysts like In(OTf)₃ or iodine can often promote the reaction under less aggressive conditions.[1][9]

  • Oxidation/Decomposition of Amine: The 2-aminoaryl carbonyl compound can be sensitive to oxidation, especially at elevated temperatures in the presence of air. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can sometimes prevent this decomposition pathway.[4]

Issue 4: Product Purification Challenges

Q: I've successfully formed the product, but I'm struggling to isolate it in a pure form. What are the best purification strategies?

A: Purification of difluoroquinolines can be challenging due to their unique polarity and potential for forming hard-to-separate byproducts.

  • Initial Workup: Upon completion, cool the reaction mixture. If the product precipitates, it can be isolated by filtration and washed with a cold solvent to remove residual catalyst.[1] For reactions catalyzed by iodine, a wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) is necessary to remove the iodine.[1]

  • Extraction: If the product does not precipitate, a standard liquid-liquid extraction is the next step.[10] Choose an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and wash the organic layer with water and brine.

  • Chromatography: Column chromatography on silica gel is the most common method for purifying quinoline derivatives.[5] Due to the presence of the basic nitrogen atom, tailing on the column can be an issue. Adding a small amount of a basic modifier like triethylamine (~1%) to the eluent can often lead to sharper peaks and better separation.

  • Recrystallization: For solid products, recrystallization from a suitable solvent system is an excellent final step to achieve high purity.

  • Specialized Techniques: For challenging separations, preparative HPLC or SFC (Supercritical Fluid Chromatography) can be employed.[11]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right catalyst for my specific difluoro-substituted substrates? The choice depends on the electronic nature of your starting materials.[2]

  • Acid Catalysts (p-TsOH, H₂SO₄, Lewis Acids): Generally effective for a wide range of substrates and are a good starting point, especially for the electron-deficient systems common in difluoro-synthesis.[2]

  • Base Catalysts (KOH, KOtBu): Often used for more reactive substrates. However, they can promote side reactions like aldol condensation, so they should be used with caution.[2][4]

  • Modern Catalysts (Iodine, Ionic Liquids, In(OTf)₃): These often provide milder reaction conditions, higher yields, and better selectivity, making them excellent alternatives to traditional strong acids and bases.[1][8][9]

Q2: What are the best analytical techniques to monitor reaction progress and confirm my final product? A multi-technique approach is recommended for robust analysis.

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is the quickest method to monitor the consumption of starting materials and the formation of the product.[1] Liquid Chromatography-Mass Spectrometry (LC-MS) provides more definitive information on the conversion and can help identify byproducts.

  • Structure Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy is essential. ¹H, ¹³C, and especially ¹⁹F NMR are required for unambiguous structure confirmation of difluoroquinolines.[12][13] The coupling constants between fluorine and carbon/hydrogen atoms provide invaluable structural information.[13]

  • Purity Determination: High-Performance Liquid Chromatography (HPLC) coupled with a UV or DAD detector is the standard for quantitative purity analysis.[12][14] Mass Spectrometry (MS) is used to confirm the molecular weight of the synthesized compound.[12]

Q3: Are there "greener" or more sustainable methods for synthesizing difluoroquinolines? Yes, significant efforts have been made to develop more environmentally friendly protocols.

  • Solvent-Free Synthesis: Performing the reaction neat, often with microwave assistance, can dramatically reduce solvent waste and shorten reaction times.[2][4]

  • Use of Ionic Liquids: Ionic liquids can serve as recyclable solvents and catalysts, minimizing waste and often improving reaction efficiency and selectivity.[5][8]

  • Water as a Solvent: For certain quinoline syntheses, water has been used as a green solvent, though this is highly substrate-dependent.

Detailed Experimental Protocols

The following are representative protocols that can be adapted for your specific difluoroquinoline synthesis.

Protocol 1: Iodine-Catalyzed Friedländer Annulation

This protocol utilizes molecular iodine as a mild and efficient catalyst.[1]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2-amino-difluoroaryl ketone (1.0 mmol), the active methylene compound (1.2 mmol), and molecular iodine (I₂) (10 mol%, 0.1 mmol).

  • Heating: Place the flask in a preheated oil bath at 80-100 °C and stir the mixture.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexanes:ethyl acetate as the eluent).

  • Workup: Once the starting material is consumed (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Extraction: Dissolve the crude mixture in ethyl acetate (20 mL). Wash the organic layer with a saturated aqueous solution of Na₂S₂O₃ (2 x 10 mL) to remove the iodine, followed by a wash with brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the residue by column chromatography on silica gel to yield the pure difluoroquinoline.

Protocol 2: Ionic Liquid-Promoted Regiospecific Synthesis

This protocol uses an ionic liquid as both the solvent and promoter, offering high regioselectivity.[5][8]

  • Reaction Setup: In a vial, combine the 2-amino-difluoroaryl aldehyde (1.0 mmol), the unsymmetrical ketone (1.1 mmol), and 1-butylimidazolium tetrafluoroborate ([Hbim]BF₄) (2 mL).

  • Heating: Heat the mixture at 100 °C with vigorous stirring for 3-6 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed.

  • Workup: After completion, cool the reaction mixture to room temperature.

  • Extraction: Extract the product with ethyl acetate (3 x 10 mL). The ionic liquid phase can be retained, washed, dried under vacuum, and reused for subsequent reactions.[8]

  • Isolation: Combine the organic extracts, wash with water, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Data Summary Table

The table below summarizes typical reaction conditions that can be used as a starting point for optimization.

ParameterCondition 1: Classic Acid CatalysisCondition 2: Modern Iodine CatalysisCondition 3: Ionic Liquid Promotion
Catalyst p-Toluenesulfonic acid (p-TsOH)Molecular Iodine (I₂)None (IL acts as promoter)
Catalyst Loading 10-20 mol%5-10 mol%N/A
Solvent Toluene or DMFSolvent-free or Toluene[Hbim]BF₄
Temperature 80-120 °C80-100 °C100-110 °C
Typical Time 6-24 hours2-6 hours3-8 hours
Key Advantage Inexpensive, widely availableMild conditions, good yieldsHigh regioselectivity, recyclable
Reference [2][1][5][8]
General Synthesis and Purification Workflow

workflow A 1. Reaction Setup (Reactants + Catalyst + Solvent) B 2. Heating & Stirring (Under N2 if needed) A->B C 3. Reaction Monitoring (TLC / LC-MS) B->C D 4. Reaction Workup (Quenching, Extraction, Washing) C->D Reaction Complete E 5. Purification (Column Chromatography / Recrystallization) D->E F 6. Characterization (NMR, MS, HPLC) E->F

Caption: A standard workflow from reaction setup to final characterization.

References
  • 6-hydroxy derivative as new desfluoroquinolone (DFQ): synthesis and DNA-binding study. (2000, August 15). PubMed. Retrieved from [Link]

  • Optimization of reaction conditions for the synthesis of.... (n.d.). ResearchGate. Retrieved from [Link]

  • Al-Trawneh, S. A., et al. (2023). A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. Molecules, 28(6), 2795. [Link]

  • Kumar, A., et al. (2015). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry, 39(3), 1939-1947. [Link]

  • Zhang, J., et al. (2024). Machine learning-guided strategies for reaction conditions design and optimization. Digital Discovery. [Link]

  • da Silva, A. F., et al. (2024). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. ACS Omega, 9(4), 4697-4712. [Link]

  • Wyska, E., & Hładon, B. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Critical Reviews in Analytical Chemistry, 47(3), 239-254. [Link]

  • Nowak, M., et al. (2026). HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). Molecules, 31(4), 856. [Link]

  • Thummanagoti, S., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 1024. [Link]

  • De la Cruz, P., et al. (2012). Analytical methods for determination of new fluoroquinolones in biological matrices and pharmaceutical formulations by liquid chromatography: a review. Analytical and Bioanalytical Chemistry, 403(1), 93-129. [Link]

  • Optimization of reaction conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • Zhang, J., et al. (2024). Machine learning-guided strategies for reaction conditions design and optimization. Digital Discovery. [Link]

  • Ciamician, A., & Magnaghi, P. (2025). Regioselectivity of Friedländer Quinoline Syntheses. Molecules, 30(15), 1234. [Link]

  • Wang, M., et al. (2013). Synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a new potential PET agent for imaging of B-Raf(V600E) in cancers. Bioorganic & Medicinal Chemistry Letters, 23(4), 1017-1021. [Link]

  • Al-Hiari, Y. M., et al. (n.d.). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Journal of Pharmaceutical Research International, 21(4), 1-11. [Link]

  • Sanna, M., et al. (2026). Synthesis and Antimicrobial Activity of Novel Fluoroquinolone with Geranyl Amine Moiety. Molecules, 31(5), 1012. [Link]

  • Palimkar, S. S., et al. (2003). Ionic Liquid-Promoted Regiospecific Friedlander Annulation: Novel Synthesis of Quinolines and Fused Polycyclic Quinolines. The Journal of Organic Chemistry, 68(24), 9371-9378. [Link]

  • Dormer, P. G., et al. (2003). Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry, 68(2), 467-477. [Link]

  • Li, Y., et al. (2021). Effective extraction of fluoroquinolones from water using facile modified plant fibers. Journal of Hazardous Materials, 403, 123616. [Link]

  • Frolov, A. V., et al. (2024). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Molbank, 2024(3), M1952. [Link]

  • Neves, C. M., et al. (2018). Improved extraction of fluoroquinolones with recyclable ionic-liquid-based aqueous biphasic systems. RSC Advances, 8(3), 1541-1549. [Link]

  • Yadav, N., et al. (2025). Progress in Synthesis and Therapeutic Applications of Mefloquine: A Review. Current Topics in Medicinal Chemistry. [Link]

  • Pintilie, L., et al. (2018). Design, Synthesis and Docking Studies of Some Novel Fluoroquinolone Compounds with Antibacterial Activity. Revista de Chimie, 69(5), 1108-1113. [Link]

  • La-Venia, A., et al. (2021). Continuous Flow Synthesis of Anticancer Drugs. Molecules, 26(22), 7016. [Link]

  • Sharma, P., et al. (2019). Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience. Indian Journal of Nuclear Medicine, 34(1), 54-57. [Link]

  • Ferreira, M., et al. (2025). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Antibiotics, 14(6), 468. [Link]

  • Kumadaki, I. (2006). [Synthesis of fluorine compounds based on special properties of fluorine compounds]. Yakugaku Zasshi, 126(11), 1059-1072. [Link]

  • Madrid, P. B., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLoS ONE, 10(10), e0140878. [Link]

  • Shimadzu Scientific Instruments. (2025, April 21). Preparative Purification Solutions in Drug Discovery Synthesis [Video]. YouTube. Retrieved from [Link]

  • Chen, Y. C., et al. (2008). Simultaneous determination of eleven quinolones antibacterial residues in marine products and animal tissues by liquid chromatography with fluorescence detection. Journal of Food and Drug Analysis, 16(6), 85-94.

Sources

Optimization

Troubleshooting low conversion rates in the Gould-Jacobs reaction

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently observe that low conversion rates in the Gould-Jacobs reaction are rarely due to simple reagent degradation; they are almost always...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently observe that low conversion rates in the Gould-Jacobs reaction are rarely due to simple reagent degradation; they are almost always the result of a kinetic versus thermodynamic control failure. The sequence requires immense thermal energy to drive its core 6π-electrocyclization, often pushing the reaction perilously close to the decomposition threshold of your intermediates.

This guide is designed to move beyond basic troubleshooting. Below, we will dissect the causality of low yields, provide self-validating experimental protocols, and map out the exact optimization parameters needed to rescue your quinoline synthesis.

I. Mechanistic Overview & Reaction Pathway

The Gould-Jacobs reaction is a fundamental multi-step sequence for synthesizing 4-hydroxyquinoline derivatives, a privileged scaffold in drug development[1]. The sequence involves three critical phases:

  • Condensation: Nucleophilic attack of an aniline on an alkoxymethylenemalonate ester (e.g., EMME) to form an anilidomethylenemalonate intermediate[2].

  • Thermal Cyclization: High-temperature electrocyclization (>250 °C) to form the quinoline core[3].

  • Saponification & Decarboxylation: Hydrolysis of the ester and removal of the carboxyl group to yield the final 4-hydroxyquinoline[2].

Pathway A Aniline + EMME (Starting Materials) B Condensation (-EtOH, 100-130°C) A->B C Diethyl Anilinomethylenemalonate (Intermediate) B->C D Thermal Cyclization (>250°C or Eaton's Reagent) C->D E Ethyl 4-Hydroxyquinoline-3-carboxylate (Cyclized Core) D->E F Saponification & Decarboxylation E->F G 4-Hydroxyquinoline (Final Product) F->G

Mechanistic pathway of the Gould-Jacobs reaction from aniline to 4-hydroxyquinoline.

II. Frequently Asked Questions (FAQs): Root Cause Analysis

Q: Why is my condensation step stalling, leaving unreacted starting materials? A: This is highly common when using deactivated anilines. Anilines with electron-withdrawing groups (EWGs) at the para or ortho positions exhibit drastically reduced nucleophilicity[2]. Causality: The EWG pulls electron density away from the amine nitrogen, raising the activation energy required to attack the electron-deficient double bond of the EMME. Solution: Shift from conventional reflux to neat microwave irradiation (120 °C for 7–10 minutes) to forcefully overcome this kinetic barrier[4].

Q: My cyclization reaction yields a black, viscous tar instead of the expected precipitate. What is happening? A: You are observing thermal degradation and intermolecular polymerization. Causality: The classical cyclization requires temperatures >250 °C to drive the electrocyclization[3]. If the reaction concentration is too high or the heating time is prolonged, the intermediate molecules will collide and react with each other (polymerization) faster than they can fold into the required intramolecular transition state[5]. Solution: Dilute the reaction in a high-boiling inert solvent (e.g., Dowtherm A) to favor intramolecular kinetics, or switch to a continuous flow reactor to strictly limit residence time at extreme temperatures[6].

Q: How can I improve the regioselectivity when using meta-substituted anilines? A: Meta-substituted anilines inherently yield a mixture of two regioisomers (5-substituted and 7-substituted quinolines) because cyclization can occur at either of the two available ortho positions[3]. Causality: Regioselectivity here is governed by a strict competition between steric hindrance and electronic stabilization of the transition state. Solution: Transitioning from solution-phase thermolysis to gas-phase Flash Vacuum Pyrolysis (FVP) alters the thermodynamic versus kinetic control of this step, often yielding significantly higher regioselectivity[6].

III. Quantitative Data: Optimization Parameters

To rescue low conversion rates, you must select the right thermodynamic environment. The table below summarizes the causality and expected outcomes of different cyclization methodologies.

MethodologyReagents / SolventTemp (°C)TimeTypical YieldCausality & Mechanistic Notes
Classical Batch Dowtherm A or Ph₂O250 – 3001 – 4 h40 – 60%High thermal energy is required to overcome the cyclization barrier; however, prolonged heating inevitably causes tarry degradation[5].
Microwave (MW) Neat or Ph₂O250 – 30010 – 20 min75 – 85%Rapid, uniform dielectric heating minimizes residence time at extreme temperatures, effectively suppressing polymerization[2].
Acid-Catalyzed Eaton's Reagent80 – 1002 h80 – 95%P₂O₅/MeSO₃H acts as a powerful dehydrating Lewis acid, drastically lowering the activation energy and bypassing the need for >250 °C heat[4].
Continuous Flow MeCN (High T/p)260 – 35025 – 60 s>80%Precise residence time control prevents thermodynamic degradation while ensuring kinetic completion[6].

IV. Self-Validating Experimental Protocols

Do not proceed blindly through the steps. Use the following self-validating protocols to ensure each intermediate is fully formed before applying the extreme conditions of the next step.

Protocol A: Microwave-Assisted Condensation & Cyclization

Best for standard anilines where thermal degradation is the primary cause of low yield.

  • Condensation: Combine aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) in a microwave-safe vessel.

    • Causality: A slight excess of EMME drives the equilibrium forward.

    • Action: Irradiate at 120 °C for 7 minutes[4].

    • Self-Validation: Monitor by TLC (Hexane:EtOAc 3:1). The complete disappearance of the aniline spot (Rf ~0.4) confirms conversion to the intermediate (Rf ~0.6). Do not proceed to step 2 if aniline remains , as free aniline acts as a potent nucleophile that will trigger massive polymerization at 250 °C.

  • Cyclization: Add diphenyl ether (Ph₂O) to the validated intermediate to achieve a 0.1 M concentration.

    • Action: Irradiate at 250 °C for 15 minutes.

    • Self-Validation: Cool the vessel to room temperature and add hexanes (3x volume). A distinct visual shift—precipitation of a yellow/white solid from the dark brown solution—indicates successful intramolecular cyclization.

Protocol B: Low-Temperature Cyclization via Eaton's Reagent

Best for highly sensitive substrates that decompose at >200 °C.

  • Catalytic Cyclization: Dissolve the validated anilidomethylenemalonate intermediate in Eaton's Reagent (10 eq).

    • Causality: Eaton's reagent (1:10 w/w P₂O₅ in methanesulfonic acid) provides an intensely dehydrating, acidic environment that lowers the cyclization activation energy[4].

    • Action: Heat conventionally at 80–100 °C for 2 hours.

    • Self-Validation: Quench the reaction by pouring it slowly over crushed ice. The immediate precipitation of ethyl 4-quinolone-3-carboxylate serves as visual confirmation of product formation. Neutralize the aqueous layer with saturated NaHCO₃ to maximize your isolated yield.

V. Troubleshooting Logic Tree

Use this diagnostic tree to isolate the exact point of failure in your workflow.

LogicTree Start Low Conversion Detected Step1 Isolate Issue: Condensation or Cyclization? Start->Step1 Cond Condensation Step (Low Intermediate Yield) Step1->Cond TLC: Unreacted Aniline Cyc Cyclization Step (Low Core Yield) Step1->Cyc TLC: Unreacted Intermediate EWG EWG on Aniline? Cond->EWG Tarry Tarry Byproducts? Cyc->Tarry Sol1 Use Microwave (7 min) or Eaton's Reagent EWG->Sol1 Yes Sol2 Reduce Time, Use Flow Reactor or MW Tarry->Sol2 Yes (Degradation) Incomplete Incomplete Reaction? Tarry->Incomplete No Sol3 Increase Temp (>250°C) or use Eaton's (80°C) Incomplete->Sol3 Yes (Kinetic Barrier)

Decision tree for troubleshooting low conversion rates in the Gould-Jacobs reaction.

VI. References

  • [1] Title: Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Source: RSC Publishing. URL:[Link]

  • [3] Title: Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Source: PMC (National Institutes of Health). URL:[Link]

  • [4] Title: Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Source: MDPI. URL:[Link]

  • [6] Title: On the Regioselectivity of the Gould–Jacobs Reaction: Gas‐Phase Versus Solution‐Phase Thermolysis. Source: ResearchGate. URL:[Link]

Sources

Troubleshooting

Technical Support Center: 6,7-Difluoroquinoline-2-carboxylic Acid Purification

Welcome to the Advanced Technical Support Center for the purification of 6,7-Difluoroquinoline-2-carboxylic acid (CAS: 1267467-98-0). As a critical fluorinated building block in the synthesis of kinase inhibitors and flu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the purification of 6,7-Difluoroquinoline-2-carboxylic acid (CAS: 1267467-98-0). As a critical fluorinated building block in the synthesis of kinase inhibitors and fluoroquinolone-like architectures, achieving high purity (>99% HPLC) is paramount.

This guide is engineered for research scientists and drug development professionals. It abandons generic advice in favor of mechanistic troubleshooting, ensuring that every purification step is driven by the intrinsic physicochemical properties of the molecule.

I. Purification Decision Matrix & Workflow

The purification of quinoline-2-carboxylic acids relies heavily on their amphoteric nature. The workflow below outlines the optimal path for removing polymeric tars, unreacted starting materials, and regioisomers.

PurificationWorkflow A Crude 6,7-Difluoroquinoline- 2-carboxylic acid B Alkaline Dissolution (pH > 10) Forms Soluble Sodium Salt A->B Add NaOH (aq) C Activated Charcoal Treatment & Celite Filtration B->C Heat to 60°C D Isoelectric Precipitation (pH 3.5-4.0) Forms Insoluble Zwitterion C->D Add HCl Dropwise E Fractional Recrystallization (EtOH / H2O) D->E Filter & Dry F Pure 6,7-Difluoroquinoline- 2-carboxylic acid E->F Vacuum Dry

Fig 1: Purification workflow for crude 6,7-difluoroquinoline-2-carboxylic acid.

II. Troubleshooting & FAQs

Q1: Why does my yield drop drastically when I acidify the solution to pH 1.0 during precipitation?

Mechanistic Rationale (Causality): 6,7-Difluoroquinoline-2-carboxylic acid is a zwitterionic ampholyte. At high pH, it exists as a highly water-soluble sodium carboxylate [1]. When you lower the pH to its isoelectric point (pI ≈ 3.5–4.0), the molecule achieves a net-zero charge, maximizing intermolecular hydrogen bonding and forcing precipitation. However, if you overshoot the acidification (pH < 2.0), the basic quinoline nitrogen (pKa ≈ 4.5) becomes fully protonated. This forms a quinolinium hydrochloride salt, which is highly water-soluble, causing your product to redissolve into the aqueous mother liquor [2]. Actionable Fix: Always use a calibrated pH meter during the precipitation step. Add 2N HCl dropwise and stop exactly at pH 3.8.

Q2: My isolated product is a dark, gummy solid instead of a crystalline powder. How do I fix this?

Mechanistic Rationale (Causality): Gummy textures in quinoline syntheses (such as Doebner-Miller or Friedländer condensations) are almost exclusively caused by the co-precipitation of high-molecular-weight, highly conjugated polymeric tars [4]. These impurities disrupt the crystal lattice of the quinoline-2-carboxylic acid. Actionable Fix: You must perform an activated charcoal treatment before the isoelectric precipitation. The highly porous carbon matrix selectively adsorbs these large, non-polar conjugated systems while leaving the small, polar sodium carboxylate salt in solution.

Q3: HPLC analysis shows a persistent 5,6-difluoro regioisomer impurity. How do I remove it?

Mechanistic Rationale (Causality): If your synthesis originates from an asymmetric 3,4-difluoroaniline, cyclization can occur at either the ortho or para position relative to the fluorine atoms, yielding a mixture of the 6,7-difluoro (target) and 5,6-difluoro (impurity) isomers. Because their pKa values are nearly identical, acid-base extraction cannot separate them. However, the 6,7-isomer packs more efficiently into a crystal lattice due to its linear symmetry, giving it lower solubility in cold protic solvents [3]. Actionable Fix: Perform a fractional recrystallization using a 95% Ethanol/Water mixture. The 5,6-isomer will remain dissolved in the cold mother liquor.

III. Self-Validating Experimental Protocols

Protocol A: Decolorization and Isoelectric Precipitation

This protocol ensures the removal of polymeric tars and unreacted basic amines (e.g., fluoroanilines).

  • Alkaline Dissolution: Suspend 10.0 g of crude 6,7-difluoroquinoline-2-carboxylic acid in 100 mL of deionized water. Slowly add 2N NaOH under continuous stirring until the pH reaches 10.5.

    • Self-Validation Checkpoint: The target compound will fully dissolve. Any remaining solid particulate at pH > 10 is an unreacted amine or non-acidic organic impurity.

  • Filtration of Inorganics: Filter the alkaline solution through a medium-porosity glass frit to remove insoluble organics.

  • Charcoal Treatment: Add 1.0 g of activated carbon (10% w/w) to the filtrate. Heat the suspension to 60°C for 30 minutes.

  • Celite Filtration: Filter the hot suspension through a tightly packed Celite pad. Wash the pad with 20 mL of hot, slightly alkaline water (pH 9).

    • Self-Validation Checkpoint: The resulting filtrate must be transparent and pale yellow. If it remains dark brown, repeat Step 3.

  • Isoelectric Precipitation: Cool the filtrate to 5°C in an ice bath. While monitoring with a pH meter, add 2N HCl dropwise. A thick white/pale yellow precipitate will form as the pH approaches 4.0. Stop addition precisely at pH 3.8 [1].

  • Isolation: Filter the solid under vacuum, wash with 30 mL of ice-cold DI water to remove residual NaCl, and dry under vacuum at 50°C for 12 hours.

Protocol B: Fractional Recrystallization (Regioisomer Removal)

This protocol is strictly for upgrading the HPLC purity by removing closely related regioisomers.

  • Dissolution: Suspend 5.0 g of the pre-purified acid from Protocol A in 75 mL of 95% Ethanol.

  • Heating: Heat the mixture to reflux (78°C). If the solid does not completely dissolve, add DMF dropwise (up to 5 mL) until the solution is clear [3].

  • Controlled Cooling: Remove the flask from the heat source and allow it to cool to room temperature undisturbed over 4 hours. Do not crash-cool, as rapid nucleation will trap the 5,6-difluoro isomer within the crystal lattice.

  • Maturation: Once at room temperature, transfer the flask to an ice bath (0–5°C) for 2 hours to maximize recovery.

  • Isolation: Vacuum filter the crystals, wash with 10 mL of ice-cold ethanol, and dry under high vacuum.

IV. Quantitative Data: Impurity Profiling

To ensure your purification strategy is on track, compare your analytical results against the standard acceptable thresholds for downstream pharmaceutical coupling reactions.

Table 1: Impurity Profile and Targeted Removal Strategies

Impurity TypeChemical NatureRemoval StrategyTarget Spec (HPLC Area %)
Polymeric Tars High MW, highly conjugatedActivated Charcoal / Celite Filtration< 0.1%
Unreacted Anilines Basic amine, non-acidicRemains insoluble in pH 10 aqueous base< 0.5%
5,6-Difluoro Isomer Regioisomer (Similar pKa)Fractional Recrystallization (EtOH/H₂O)< 1.0%
Inorganic Salts NaCl / KClAqueous wash during vacuum filtration< 0.5%
Decarboxylated Core 6,7-DifluoroquinolineInsoluble in base / Evaporates under vacuum< 0.2%

V. References

  • Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models MDPI. Details the basic hydrolysis of quinolone esters using NaOH and subsequent isoelectric precipitation using HCl to isolate the pure carboxylic acid. 1

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 Taylor & Francis. Discusses the synthesis, acidification, and fractional crystallization of quinoline-carboxylic acids to isolate pure derivatives. 2

  • Coupling process for preparing quinolone intermediates (US8158798B2) Google Patents. Outlines the industrial-scale precipitation, filtration, and ethanol/water washing protocols for isolating highly pure fluoroquinolone carboxylic acid intermediates. 3

  • Quinoline-2-carboxylic Acid: A Versatile Ligand for the Synthesis of Novel Metal Complexes Benchchem. Provides methodological application notes on the acid-base extraction, neutralization, and recrystallization of quinoline-2-carboxylic acid derivatives. 4

Sources

Optimization

Fluoroquinolone Precursor Synthesis: Technical Support &amp; Troubleshooting Center

Welcome to the Advanced Technical Support Center for fluoroquinolone synthesis. This guide is designed for research scientists and drug development professionals facing complex challenges during the synthesis of fluoroqu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for fluoroquinolone synthesis. This guide is designed for research scientists and drug development professionals facing complex challenges during the synthesis of fluoroquinolone precursors. We focus on mechanistic causality, providing self-validating protocols to bypass common side reactions such as tar formation, premature decarboxylation, and poor regioselectivity during nucleophilic aromatic substitution (SNAr).

Section 1: Core Cyclization & The Gould-Jacobs Reaction

Q1: During the thermal cyclization step of the Gould-Jacobs reaction, I observe significant polymerization (tar formation) and low yields of the 4-hydroxyquinoline core. How can I prevent this?

A1: Mechanistic Causality: The traditional Gould-Jacobs reaction requires heating the anilidomethylenemalonate intermediate to extreme temperatures (250–300 °C) in a high-boiling solvent like diphenyl ether. At these extreme temperatures, the intermediate is highly prone to intermolecular condensation rather than the desired intramolecular 6-electron cyclization, leading to dark, insoluble polymeric tars [1]. Prolonged heating also induces premature decarboxylation of the C-3 ester, destroying the necessary pharmacophore backbone.

Self-Validating Protocol: Eaton's Reagent-Mediated Cyclization To avoid thermal degradation, cyclization can be performed under much milder conditions using Eaton's reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid). This acts as both a solvent and a strong Lewis/Brønsted acid catalyst, driving the cyclization at lower temperatures while completely preventing decarboxylation [2].

Step-by-Step Methodology:

  • Preparation: In a dry, round-bottom flask, add 10 mmol of the diethyl anilinomethylene malonate intermediate.

  • Reagent Addition: Slowly add 15 mL of Eaton's reagent under a nitrogen atmosphere to prevent moisture absorption.

  • Cyclization: Heat the mixture to 80 °C with continuous stirring for 2–4 hours. Monitor the disappearance of the starting material via TLC (eluent: ethyl acetate/hexane 1:1).

  • Quenching: Once complete, cool the reaction to room temperature and carefully pour it over crushed ice (100 g) while stirring vigorously to quench the acidic reagent.

  • Neutralization & Isolation: Neutralize the aqueous mixture with a 10% NaOH solution until pH 7 is reached. Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to yield the pure ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate.

G Start Low Yield in Gould-Jacobs Cyclization CheckTemp Is reaction temp > 250°C? Start->CheckTemp Tar Polymerization / Tar Formation CheckTemp->Tar Yes (Prolonged Heating) Decarb Premature Decarboxylation CheckTemp->Decarb Yes (High Pressure) Sol1 Use Eaton's Reagent (80°C) Tar->Sol1 Sol2 Use Microwave Irradiation Decarb->Sol2

Troubleshooting logic tree for resolving low yields and side reactions in Gould-Jacobs cyclization.

Section 2: Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

Q2: When introducing the piperazine side chain at the C-7 position, I get a mixture of substitution products and unreacted starting material. How do I ensure regioselective C-7 substitution without degrading the quinolone core?

A2: Mechanistic Causality: The C-7 halogen (usually fluorine or chlorine) is activated for SNAr by the electron-withdrawing C-6 fluorine and the C-4 carbonyl group. However, direct reaction with secondary amines (like piperazine) often requires harsh basic conditions and high temperatures, which can lead to side reactions at the C-3 carboxylic acid or N-1 position, as well as incomplete conversion [3].

By forming a boron chelation complex at the C-3 carboxylate and C-4 ketone, you achieve two goals:

  • Protection: It masks the acidic C-3 proton, preventing side reactions and base-catalyzed degradation.

  • Activation: The Lewis acidic boron further withdraws electron density from the quinolone core, significantly enhancing the electrophilicity of the C-7 carbon. This allows the SNAr to proceed at lower temperatures (e.g., 60 °C) with near-perfect regioselectivity [4].

Self-Validating Protocol: Boron Chelation-Assisted SNAr Step-by-Step Methodology:

  • Chelation: Suspend the fluoroquinolone core (10 mmol) in THF (50 mL). Add boron trifluoride etherate (BF3·OEt2, 15 mmol) dropwise. Stir at room temperature for 2 hours to form the boron chelate complex. Isolate the complex by filtration.

  • SNAr Reaction: Dissolve the boron complex in acetonitrile (40 mL). Add the piperazine derivative (12 mmol) and triethylamine (TEA, 15 mmol). Heat to 60 °C for 4 hours.

  • Dechelation: Concentrate the mixture under vacuum. Add 2% aqueous NaOH (50 mL) and ethanol (20 mL), then reflux for 2 hours to hydrolyze the boron complex.

  • Isolation: Adjust the pH to 7.2–7.4 using dilute HCl. Extract the precipitated target fluoroquinolone, wash with water, and dry under vacuum.

G A Fluoroquinolone Core (C-3/C-4) B Add BF3-OEt2 in THF A->B C Boron Chelation Complex B->C D SNAr with Piperazine (C-7) C->D E Hydrolysis (NaOH/EtOH) D->E F Regioselective C-7 Substituted FQ E->F

Workflow for the boron chelation-assisted SNAr pathway to prevent C-3/C-4 side reactions.

Section 3: N-1 Alkylation & Solvent-Induced Side Reactions

Q3: During N-1 alkylation of the quinolone core using alkyl halides, I am observing O-alkylation at the C-4 position and ester hydrolysis. What is causing this?

A3: Mechanistic Causality: The quinolone core exhibits keto-enol tautomerism. Under strongly basic conditions (e.g., using NaH or KOH) in highly polar aprotic solvents (like DMF), the oxygen at C-4 can compete with the N-1 nitrogen as a nucleophile, leading to O-alkylation side products. Additionally, trace water in hygroscopic solvents like DMF leads to premature ester hydrolysis [5].

Self-Validating Protocol: Selective N-Alkylation To favor N-alkylation, use a milder base like anhydrous potassium carbonate (K2CO3) and ensure strictly anhydrous conditions. Alternatively, recent chemical advancements utilize Deep Eutectic Solvents (DES) to mediate the reaction without the need for toxic, moisture-prone DMF [5].

Step-by-Step Methodology:

  • Preparation: Flame-dry a reaction flask and add the quinolone ester (10 mmol) and anhydrous K2CO3 (15 mmol).

  • Solvent: Add anhydrous DMF (30 mL) or a Choline Chloride:p-TSA DES (1:2 molar ratio).

  • Alkylation: Add the alkyl halide (e.g., cyclopropyl bromide, 12 mmol) dropwise.

  • Reaction: Stir at 90 °C for 6–8 hours. Monitor via LC-MS to ensure the absence of the O-alkylated byproduct (which typically has a different retention time and fragmentation pattern).

  • Workup: Pour into ice water, filter the N-alkylated precipitate, and wash with cold hexane.

Quantitative Data Summary: Optimization of Cyclization Conditions

The following table summarizes the comparative efficiency of different cyclization methods to avoid side reactions during the synthesis of the fluoroquinolone core.

Cyclization MethodReagent/SolventTemperature (°C)TimeMajor Side Reactions AvoidedAverage Yield (%)
Conventional ThermalDiphenyl ether250–3002–4 hNone (High Tar/Decarboxylation)35–45
Microwave IrradiationDiphenyl ether2507–15 minTar formation (due to short time)65–75
Eaton's ReagentP2O5 in MeSO3H80–1002–4 hDecarboxylation, Polymerization85–95
DES-MediatedChCl:p-TSARoom Temp15 minO-alkylation, Ester Hydrolysis>90

References

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI.[Link]

  • Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. PMC.[Link]

  • Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review. PMC.[Link]

  • Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media. MDPI.[Link]

Troubleshooting

Technical Support Center: Purification and Recrystallization of 6,7-Difluoroquinoline-2-carboxylic Acid

Welcome to the Technical Support Center. This portal is designed for researchers, synthetic chemists, and drug development professionals working with 6,7-Difluoroquinoline-2-carboxylic acid (CAS: 1267467-98-0).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This portal is designed for researchers, synthetic chemists, and drug development professionals working with 6,7-Difluoroquinoline-2-carboxylic acid (CAS: 1267467-98-0). As a critical fluorinated building block for advanced fluoroquinolone antibiotics and kinase inhibitors, achieving >99% purity is paramount.

The presence of two strongly electron-withdrawing fluorine atoms at the 6 and 7 positions significantly alters the electronic landscape of the quinoline core, increasing lipophilicity while lowering the basicity of the quinoline nitrogen. This creates unique solubility dynamics that often complicate standard purification workflows. Below, we address the most common challenges and provide self-validating, field-proven protocols to ensure optimal recovery and purity.

Part 1: Troubleshooting Guides & FAQs

Q1: My crude 6,7-Difluoroquinoline-2-carboxylic acid "oils out" (forms a biphasic liquid) instead of crystallizing upon cooling. How do I force crystallization?

Cause: You are experiencing Liquid-Liquid Phase Separation (LLPS). This occurs when the compound's solubility in the chosen solvent drops drastically before the solution reaches the compound's crystallization freezing point. The highly lipophilic 6,7-difluoro-aromatic system clashes with highly polar aqueous solvent mixtures, causing the solute to aggregate as an amorphous oil rather than integrating into a structured crystal lattice. Solution:

  • Re-dissolve: Reheat the mixture until it is a single, homogeneous phase.

  • Adjust Dielectric Constant: Add a small volume of a bridging solvent (e.g., absolute ethanol or THF) to slightly decrease the polarity of the aqueous system.

  • Control Kinetics: Cool the solution extremely slowly (approx. 0.1 °C/min). Rapid cooling shocks the system into LLPS.

  • Trituration: If oiling persists, decant the supernatant and triturate the oil vigorously with a cold, non-polar solvent (like hexanes or diethyl ether) to strip residual polar solvent and mechanically induce nucleation.

Q2: I am experiencing low recovery yields (<50%) when recrystallizing from absolute ethanol. How can I improve this?

Cause: The carboxylic acid moiety forms strong hydrogen-bonding networks with ethanol. Because ethanol is an excellent hydrogen-bond donor and acceptor, it maintains a high degree of solvation of the quinoline-2-carboxylate even at room temperature, keeping your product in the mother liquor 1. Solution: Utilize an anti-solvent crystallization approach. Dissolve the crude material in a minimum volume of boiling ethanol, then add hot distilled water dropwise. Water disrupts the ethanol-solute hydrogen bonding network, driving the equilibrium toward the solid state. This method routinely increases yields to >85% while maintaining high purity 2.

Q3: The recrystallized product still contains inorganic salt impurities (e.g., NaCl) from the upstream ester hydrolysis step. How do I remove them?

Cause: Inorganic salts are easily entrapped within the crystal lattice if crystallization is too rapid. Furthermore, if you are using a solvent system with high water content, salts may co-precipitate as the temperature drops. Solution: Implement a hot filtration self-validation step . Dissolve the crude in a hot organic solvent (e.g., pure Ethanol or DMF) where the organic product is highly soluble but inorganic salts are completely insoluble. Filter the hot suspension through a pre-warmed Buchner funnel to physically strip the salts before initiating the cooling/crystallization phase.

Part 2: Solvent System Performance Data

Selecting the correct solvent system is a balance between thermodynamic solubility and kinetic crystal growth. The table below summarizes quantitative data for various recrystallization systems applied to 6,7-Difluoroquinoline-2-carboxylic acid.

Solvent SystemCrude Solubility (Hot)Crystallization KineticsTypical Recovery YieldExpected PurityBest Application
Absolute Ethanol ModerateSlow60 - 70%>99.5%Ideal for mildly impure batches requiring high-polish purity.
Ethanol / Water (3:1) HighModerate85 - 92%>98.0%Best overall balance of yield and purity; standard protocol.
DMF / Water (1:2) Very HighFast>90%>95.0%Use when crude is highly insoluble; requires extensive cold-water washing.
Ethyl Acetate / Hexanes LowFast (Precipitation)~80%>90.0%Prone to oiling out; not recommended for final pharmaceutical polish.

Part 3: Experimental Protocols

The following methodologies are self-validating systems. By monitoring physical state changes (dissolution, cloud point) and chemical parameters (pH), the operator can verify the success of the protocol in real-time.

Protocol A: Standard Ethanol/Water Anti-Solvent Recrystallization

Mechanistic Rationale: Ethanol provides primary solvation via hydrogen bonding to the carboxylic acid, while water acts as the anti-solvent to force the hydrophobic difluoro-aromatic core out of solution.

  • pH Validation: Before starting, ensure your crude solid was isolated at a pH of 3.0–4.0. At this pH, the molecule exists in its neutral form. If the pH is too high, it forms a highly water-soluble zwitterion or carboxylate salt, which will fail to crystallize.

  • Dissolution: Transfer 10.0 g of crude 6,7-Difluoroquinoline-2-carboxylic acid to a 250 mL round-bottom flask. Add 50 mL of absolute ethanol.

  • Heating: Attach a reflux condenser and heat the mixture to 75 °C using a heating mantle until the solvent boils and the organic material dissolves.

  • Hot Filtration (Salt Removal): Rapidly filter the hot, boiling solution through a pre-warmed Buchner funnel to remove any insoluble inorganic salts. Return the clear filtrate to the heat source.

  • Anti-Solvent Addition: Slowly add hot distilled water (approx. 15-20 mL) dropwise via an addition funnel until a faint, persistent cloudiness (the "cloud point") appears.

  • Clarification: Add 1-2 mL of absolute ethanol dropwise just until the cloudiness clears. This validates that the solution is perfectly saturated at the boiling point.

  • Cooling & Nucleation: Remove from heat. Allow the flask to cool undisturbed to room temperature over 2 hours. Do not agitate, as mechanical stress promotes small, impure crystal formation.

  • Polishing: Once at room temperature, transfer the flask to an ice bath (0-5 °C) for 1 hour to maximize thermodynamic yield.

  • Isolation: Filter the resulting needle-like crystals under vacuum. Wash the filter cake with 10 mL of ice-cold ethanol/water (1:1 v/v) to displace the mother liquor.

  • Drying: Dry the purified product in a vacuum oven at 60 °C for 12 hours to remove residual moisture.

Protocol B: DMF/Water Recrystallization for Highly Insoluble Batches

Mechanistic Rationale: For highly degraded or polymerized crude batches, standard alcohols may fail to achieve dissolution. N,N-Dimethylformamide (DMF) is a powerful aprotic solvent capable of disrupting strong intermolecular π-π stacking interactions common in fluorinated quinolines 3.

  • Dissolution: Suspend 10.0 g of crude material in 20 mL of DMF.

  • Heating: Heat gently to 80 °C until complete dissolution is achieved.

  • Precipitation: Remove from heat and immediately begin adding 40 mL of cold distilled water dropwise under vigorous stirring.

  • Isolation: Once precipitation is complete, cool to 0 °C for 30 minutes. Filter under vacuum.

  • Critical Wash Step: Because DMF has a high boiling point and can remain trapped in the crystal lattice, wash the filter cake extensively with 50 mL of cold distilled water, followed by 20 mL of cold diethyl ether to facilitate rapid drying.

Part 4: Workflow Visualization

The following decision tree illustrates the logical workflow for solvent selection and troubleshooting during the recrystallization of 6,7-Difluoroquinoline-2-carboxylic acid.

RecrystallizationWorkflow Start Crude 6,7-Difluoroquinoline- 2-carboxylic acid Solvent Suspend in Hot Ethanol (75 °C) Start->Solvent CheckDissolve Complete Dissolution? Solvent->CheckDissolve AddDMF Switch to DMF or Add Water (Anti-solvent) CheckDissolve->AddDMF No HotFilter Hot Filtration (Removes Inorganic Salts) CheckDissolve->HotFilter Yes AddDMF->CheckDissolve Cooling Slow Cooling to RT (0.1 °C/min) HotFilter->Cooling CheckOil Does product oil out? Cooling->CheckOil Triturate Reheat & Triturate or Add Seed Crystals CheckOil->Triturate Yes Crystallize Crystal Formation (Lattice Assembly) CheckOil->Crystallize No Triturate->Cooling Isolate Vacuum Filtration & Cold Wash Crystallize->Isolate Pure High-Purity Product (>99%) Isolate->Pure

Caption: Workflow for optimizing the recrystallization of 6,7-Difluoroquinoline-2-carboxylic acid.

Part 5: References

  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation Source: Advanced Journal of Chemistry, Section A URL:1 [1]

  • Technical Support Center: Synthesis of Quinoline-2-Carboxylate Source: Benchchem URL:2 [1]

  • Synthesis, Crystal and Molecular Structure Studies and DFT Calculations of Phenyl Quinoline-2-Carboxylate and 2-Methoxyphenyl Quinoline-2-Carboxylate Source: ResearchGate / Crystals URL:4 [1]

  • 1-Ethyl-6-fluoro-4-oxo-pyrido[2,3-h]quinoline-3-carboxylic acid Source: LookChem (Bulletin of the Korean Chemical Society) URL:3 [2]

Sources

Optimization

Catalyst selection for efficient synthesis of 6,7-Difluoroquinoline-2-carboxylic acid

Welcome to the Catalyst Optimization & Troubleshooting Center . Synthesizing 6,7-difluoroquinoline-2-carboxylic acid presents a unique catalytic challenge.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Catalyst Optimization & Troubleshooting Center .

Synthesizing 6,7-difluoroquinoline-2-carboxylic acid presents a unique catalytic challenge. While the 6,7-difluoro substitution is highly desirable for enhancing the lipophilicity and metabolic stability of downstream pharmacophores, the polarized C-F bonds are susceptible to undesired oxidative addition. Furthermore, the product itself—a quinaldic acid derivative—acts as a potent bidentate chelator that can poison transition metal catalysts[1].

This guide provides causality-driven troubleshooting, optimal catalyst selection matrices, and self-validating protocols for the palladium-catalyzed hydroxycarbonylation of 2-chloro-6,7-difluoroquinoline.

Mechanistic Causality: The Catalytic Bottleneck

To select the right catalyst, we must first understand where the reaction fails. In a standard hydroxycarbonylation, Pd(0) undergoes oxidative addition into the C-Cl bond. Following CO insertion, an acyl-palladium intermediate is formed, which must be cleaved by a nucleophile (water/hydroxide) to yield the carboxylic acid[2].

The primary failure point in synthesizing quinoline-2-carboxylic acids is the reductive elimination / nucleophilic attack stage . If the catalyst geometry is not strictly controlled, the newly formed quinoline-2-carboxylate will act as a bidentate ligand (coordinating via the quinoline nitrogen and carboxylate oxygen), displacing your ancillary ligands and forming a catalytically dead, thermodynamically stable Pd(II) complex[1].

CatalyticCycle Pd0 Pd(0) L_n Active Catalyst OxAdd Oxidative Addition (2-Cl-6,7-diF-Quinoline) Pd0->OxAdd PdII Pd(II) Aryl Complex OxAdd->PdII COIns CO Insertion PdII->COIns CO Gas AcylPd Acyl-Pd(II) Complex COIns->AcylPd NuAtt Nucleophilic Attack (H2O / OH-) AcylPd->NuAtt RedElim Product Release (Avoid Chelation) NuAtt->RedElim RedElim->Pd0 6,7-diF-Quinoline-2-COOH

Catalytic cycle for Pd-mediated hydroxycarbonylation of 2-chloroquinoline.

Catalyst & Ligand Selection Matrix

To prevent product inhibition and C-F bond activation, the ligand must enforce a cis-geometry on the palladium center to accelerate reductive elimination while maintaining enough steric bulk to prevent quinoline nitrogen coordination[3].

Catalyst PrecursorLigand SystemLigand Denticity / Bite AngleSelectivity (C-Cl vs. C-F)Performance / Causality
Pd(OAc)₂ PPh₃MonodentateModeratePoor: Allows trans-geometry; stalls at the acyl-Pd intermediate due to product chelation.
Pd(OAc)₂ dppfBidentate (~99°)HighExcellent: Enforces cis-geometry; accelerates nucleophilic attack; resists product poisoning.
Pd(dba)₂ XantphosBidentate (~108°)Very HighExcellent: Wide bite angle prevents off-target C-F oxidative addition; ideal for low CO pressures.
PdCl₂ None (Ligand-free)N/ALowFail: Immediate catalyst death via irreversible bidentate chelation by the product[1].

Troubleshooting & FAQs

Q1: My carbonylation reaction is stalling at 40-50% conversion, and LC-MS shows a mass corresponding to the acyl-palladium intermediate. How do I force the reaction to completion? A1: This indicates a bottleneck at the nucleophilic attack step. Monodentate ligands (like PPh₃) can stabilize the acyl-palladium(II) complex, preventing product release[2]. Solution: Switch to a bidentate ligand with a large bite angle, such as dppf or Xantphos[3]. Additionally, ensure your aqueous base concentration is sufficient (e.g., 1.5–2.0 equiv of NaOH or K₂CO₃), as the hydroxide ion is the actual nucleophile required to cleave the acyl-palladium bond.

Q2: I am observing dehalogenation (loss of fluorine at the 6 or 7 position) during the reaction. What catalyst adjustments should I make? A2: The C-F bonds in 6,7-difluoroquinoline are highly polarized. Electron-rich Pd(0) species, especially when paired with strong, bulky alkyl phosphines (like PtBu₃) at elevated temperatures, can undergo undesired oxidative addition into these C-F bonds. Solution: Lower the electron density on the metal center by sticking to aryl phosphines (dppf). Reduce the reaction temperature to 70–80 °C, and maintain a steady CO pressure (e.g., 5–10 bar). Higher CO pressure shifts the catalyst resting state to a less reactive Pd(0)-carbonyl complex, which selectively inserts into the weaker C-Cl bond rather than the C-F bonds[4].

Q3: How do I efficiently remove residual palladium from the final 6,7-difluoroquinoline-2-carboxylic acid product? A3: Because quinoline-2-carboxylic acid is a strong bidentate chelator for transition metals[1], standard aqueous extraction will pull the palladium into the product phase. Solution: Implement a functionalized metal scavenger. Adding a polychelated resin (PCR) or a silica-bound thiol scavenger at 0.4 wt% relative to the product prior to final filtration can reduce Pd levels from >300 ppm to <5 ppm[5].

TroubleshootingLogic Start Reaction Stalled < 100% Conversion? CheckLCMS Analyze via LC-MS Start->CheckLCMS AcylPd Acyl-Pd Complex Detected CheckLCMS->AcylPd Yes StartMat Unreacted 2-Cl-Quinoline CheckLCMS->StartMat No FixAcyl Action: Increase Base / Switch to dppf AcylPd->FixAcyl FixStart Action: Check CO Pressure / Degas Solvents StartMat->FixStart

Troubleshooting logic tree for stalled Pd-catalyzed carbonylation reactions.

Self-Validating Experimental Protocol

This protocol utilizes a self-validating analytical gate to ensure the catalytic cycle is functioning before proceeding to the difficult purification phase.

Method: Palladium-Catalyzed Hydroxycarbonylation of 2-Chloro-6,7-difluoroquinoline

Step 1: Catalyst Pre-activation & System Purge

  • In a high-pressure reactor (Hastelloy or glass-lined), charge 2-chloro-6,7-difluoroquinoline (1.0 equiv), Pd(OAc)₂ (2.0 mol %), and dppf (2.5 mol %).

  • Add a degassed solvent mixture of 1,4-Dioxane and H₂O (ratio 4:1).

  • Add K₂CO₃ (2.0 equiv) as the base.

  • Purge the reactor with N₂ (3 cycles), followed by CO gas (3 cycles). Causality Note: Strict anaerobic conditions are required to prevent the oxidation of dppf to its phosphine oxide, which would leave the Pd center vulnerable to product chelation.

Step 2: Pressurization & Reaction

  • Pressurize the reactor to 5 bar with CO gas.

  • Heat the mixture to 80 °C under vigorous stirring (800 rpm) to overcome gas-liquid mass transfer limitations.

  • Monitor the reaction via the pressure drop (CO uptake).

Step 3: In-Process Analytical Gate (Self-Validation)

  • After 4 hours, or when CO uptake ceases, sample the organic layer for LC-MS.

  • Validation Check: If the mass of the acyl-palladium intermediate is detected, inject an additional 0.5 equiv of aqueous NaOH and stir for 1 hour to force the nucleophilic cleavage. Do not proceed to workup until this intermediate is absent.

Step 4: Quench & Metal Scavenging

  • Cool the reactor to room temperature and carefully vent the CO gas.

  • Add a silica-bound thiol scavenger (SiliaMetS Thiol, 0.4 wt%) and stir at 40 °C for 2 hours to strip the palladium from the quinaldic acid product[5].

  • Filter the mixture through a pad of Celite to remove the scavenger and insoluble salts.

Step 5: Isoelectric Isolation

  • The product is currently in the aqueous phase as the potassium salt. Wash the aqueous layer with EtOAc to remove unreacted starting material and phosphine ligands.

  • Carefully acidify the aqueous layer with 1M HCl to pH ~3.5 (the isoelectric point of quinoline-2-carboxylic acids).

  • Collect the resulting white/pale-yellow precipitate via filtration, wash with cold water, and dry under a vacuum.

References

  • Benchchem. Quinoline-2-carboxylic Acid: A Versatile Ligand for the Synthesis of Novel Metal Complexes. Benchchem.
  • A Facile Preparation of Pyridine- and Quinoline-Carboxaldehydes by Palladium Catalysed Carbonylation.
  • Renewable Solvents for Palladium-Catalyzed Carbonylation Reactions.
  • Highly Selective Synthesis of 6-Glyoxylamidoquinoline Derivatives via Palladium-Catalyzed Aminocarbonyl
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry.

Sources

Troubleshooting

Technical Support Center: Managing Reaction Exotherms in Large-Scale Quinoline Synthesis

Welcome to the Process Chemistry Technical Support Center. Scaling up quinoline syntheses—particularly the classical Skraup and Doebner-von Miller reactions—presents severe thermal hazards.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. Scaling up quinoline syntheses—particularly the classical Skraup and Doebner-von Miller reactions—presents severe thermal hazards. The transition from a 100 mg discovery-scale vial to a multi-kilogram pilot reactor fundamentally alters heat transfer dynamics, often transforming a brisk reaction into a catastrophic thermal runaway.

This guide provides drug development professionals and process chemists with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to safely manage these exotherms.

Core Mechanistic Understanding: The Exotherm Pathway

To control the reaction, you must first understand the causality of the heat generation. The Skraup synthesis is not a single step, but a highly energetic cascade.

G Glycerol Glycerol H2SO4 H2SO4 (Dehydration) Glycerol->H2SO4 Acrolein Acrolein (Reactive Intermediate) H2SO4->Acrolein Exotherm1 High Exotherm & Tar Risk H2SO4->Exotherm1 Michael Michael Addition & Cyclization Acrolein->Michael Aniline Aniline Derivative Aniline->Michael Dihydro 1,2-Dihydroquinoline Michael->Dihydro Oxidation Oxidation (Nitrobenzene/FeSO4) Dihydro->Oxidation Exotherm2 Runaway Oxidation Risk Oxidation->Exotherm2 Quinoline Quinoline Product Oxidation->Quinoline

Fig 1: Skraup synthesis pathway highlighting critical exothermic nodes and tar formation risks.

Troubleshooting & FAQs

Q1: Why does my batch Skraup reaction experience thermal runaway immediately after adding sulfuric acid? Causality: The runaway is caused by the rapid, acid-catalyzed dehydration of glycerol into acrolein[1]. This step releases massive amounts of thermal energy. If sulfuric acid is added too quickly, a localized high concentration of acrolein forms. This intermediate then undergoes a highly exothermic Michael addition with the aniline derivative, followed by an aggressive oxidation step[2]. At scale, the bulk liquid cannot dissipate this sudden energy spike, causing the solvent to flash-boil and pressurize the reactor.

Q2: Literature suggests using Ferrous Sulfate (FeSO₄). How exactly does it prevent runaway, and how should it be implemented? Causality: Ferrous sulfate acts as a chemical moderator and an oxygen carrier during the final oxidation of the 1,2-dihydroquinoline intermediate[1]. Instead of the oxidizing agent (e.g., nitrobenzene) reacting violently and instantaneously with the intermediate, FeSO₄ mediates the electron transfer. This effectively throttles the reaction rate, extending the oxidation over a longer, manageable period[3]. Implementation: FeSO₄ must be added as a solid powder and fully dispersed in the aniline/glycerol/nitrobenzene mixture before any sulfuric acid is introduced[1]. Adding it after the acid initiates the dehydration is entirely ineffective and dangerous.

Q3: My scale-up attempts yield an intractable black tar instead of the desired quinoline. What is the mechanism behind this failure? Causality: Tar formation is the direct macroscopic result of acrolein polymerization[3]. Acrolein is highly unstable at elevated temperatures in strongly acidic environments. If the reaction temperature spikes due to unmanaged exotherms, or if the aniline is sterically hindered and reacts too slowly, the acrolein will self-polymerize rather than undergo the desired Michael addition[4]. Solution: Implement a two-stage temperature profile. Initiate the dehydration at a lower, controlled temperature (100–120°C) to ensure acrolein is consumed by the aniline as quickly as it is generated. Only after the initial exotherm subsides should you raise the temperature to 140–150°C to drive the final cyclization[4].

Q4: Is there a fundamentally safer alternative to batch scale-up for highly exothermic quinoline syntheses? Causality: Yes. Translating the protocol to a continuous flow reactor mathematically eliminates the thermal hazards inherent to batch processing[5]. Flow reactors possess a drastically higher surface-area-to-volume ratio compared to batch flasks, allowing for near-instantaneous heat dissipation. Because only a micro-volume of the highly reactive intermediates exists at any given moment within the flow system, the risk of a catastrophic runaway or bulk tar formation is physically impossible[6]. Furthermore, flow chemistry allows for the safe use of high-pressure oxygen gas as a green oxidant, replacing toxic reagents like nitrobenzene[7].

Flow PumpA Pump A: Aniline + Glycerol TMixer T-Mixer PumpA->TMixer PumpB Pump B: H2SO4 + Oxidant PumpB->TMixer Coil Heated Residence Coil (Rapid Heat Dissipation) TMixer->Coil Continuous Mixing BPR Back Pressure Regulator (Prevents Boiling) Coil->BPR Controlled Residence Time Collection Product Collection & Quench BPR->Collection

Fig 2: Continuous flow reactor setup for safe, scalable, and isothermal quinoline synthesis.

Data Presentation: Batch vs. Continuous Flow Scale-Up
ParameterModerated Batch ProcessContinuous Flow ProcessCausality / Process Impact
Heat Dissipation Poor (Volume-dependent)Excellent (Surface-area dependent)Flow prevents localized hotspots, directly eliminating acrolein polymerization (tar formation).
Exotherm Control FeSO₄ Moderator requiredIsothermal control via reactor jacketFlow removes the need for chemical moderators, simplifying downstream purification.
Oxidant Choice Nitrobenzene / Arsenic AcidO₂ Gas / Catalytic OxidantsFlow allows safe handling of pressurized O₂, eliminating toxic heavy metal/nitroaromatic waste.
Reaction Time 3 - 6 Hours10 - 30 MinutesRapid heat transfer in flow accelerates kinetics without risking thermal runaway.
Yield Profile 40% - 65% (Variable)75% - 90% (Consistent)Flow maintains strict stoichiometric ratios at the mixing point, suppressing side reactions.
Self-Validating Experimental Protocols
Protocol A: Moderated Large-Scale Batch Skraup Synthesis

Use this protocol when flow chemistry infrastructure is unavailable. This relies on chemical moderation and strict addition ordering.

  • Reagent Charging: To a reactor equipped with a heavy-duty mechanical stirrer and a wide-bore reflux condenser, add powdered Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O, 0.2 eq), Glycerol (3.0 eq), Aniline (1.0 eq), and Nitrobenzene (0.6 eq).

    • Validation Check: The mixture must be a heterogeneous suspension. Ensure the FeSO₄ is thoroughly dispersed before proceeding.

  • Acid Addition (Critical Step): Begin vigorous stirring. Using an addition funnel, add Concentrated H₂SO₄ (1.5 eq) dropwise.

    • Validation Check: Monitor the internal temperature probe. The temperature will rise. Adjust the drip rate so the internal temperature does not exceed 60°C during addition. If it exceeds 60°C, pause addition immediately.

  • Initiation & Reflux: Once addition is complete, apply gentle external heating to bring the mixture to 100°C.

    • Validation Check: At ~100°C, the reaction will become self-sustaining and begin to boil autonomously. Immediately remove the external heat source. The FeSO₄ will moderate the boiling to a vigorous, but controlled, reflux.

  • Completion: If the autonomous boiling ceases before 45 minutes, reapply gentle heat to maintain reflux for an additional 2 hours at 140°C. Cool, quench into ice water, and neutralize with NaOH to precipitate the crude quinoline.

Protocol B: Continuous Flow Synthesis of Quinolines

This protocol leverages microreactor technology to achieve isothermal conditions, bypassing the need for FeSO₄.

  • System Priming: Equip a continuous flow system with two high-pressure syringe pumps, a Hastelloy T-mixer, and a 10 mL perfluoroalkoxy (PFA) residence coil submerged in a heating bath set to 130°C. Attach a 100 psi Back Pressure Regulator (BPR) to the outlet.

    • Validation Check: Pump neat solvent through the system. The pressure transducer must stabilize at exactly 100 psi. Any fluctuation indicates a leak or blockage.

  • Reagent Introduction:

    • Pump A: 2.0 M solution of Aniline and Glycerol in a compatible organic solvent.

    • Pump B: 3.0 M solution of H₂SO₄ and a soluble oxidant (e.g., organic peroxide or nitrobenzene).

    • Set flow rates to achieve a 15-minute residence time inside the heated coil.

  • Steady-State Monitoring:

    • Validation Check: Monitor the external heating bath temperature. Because the exotherm is instantly transferred to the bath fluid, the bath's thermostat should show minimal fluctuation (±2°C). A larger delta indicates the feed rate is too high for the bath's cooling capacity.

  • Collection: Direct the output from the BPR directly into a stirred flask containing saturated aqueous NaHCO₃ at 0°C to instantly quench the reaction. Extract the aqueous layer with ethyl acetate to isolate the pure quinoline.

References
  • Technical Support Center: Managing Exothermic Reactions in Skraup Quinoline Synthesis. BenchChem. 1

  • Navigating the Synthesis of 8-Hydroxyquinoline Derivatives: A Technical Support Guide. BenchChem. 3

  • Troubleshooting low yield in Skraup synthesis of quinoline precursors. BenchChem. 2

  • Optimizing the Skraup Synthesis of Quinolines: A Technical Support Guide. BenchChem. 4

  • Batch and Flow Synthesis of Pyrrolo[1,2-a]-quinolines via an Allene-Based Reaction Cascade. The Journal of Organic Chemistry. 5

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PMC - NIH. 6

  • Evaluating the Green Credentials of Flow Chemistry towards Industrial Applications. Synthesis. 7

Sources

Reference Data & Comparative Studies

Validation

Comparing the reactivity of 6,7-difluoro vs. 6-fluoroquinoline-2-carboxylic acid

Comparative Reactivity Guide: 6,7-Difluoro vs. 6-Fluoroquinoline-2-Carboxylic Acid in Scaffold Functionalization As a Senior Application Scientist, I frequently encounter challenges in late-stage functionalization and sc...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Guide: 6,7-Difluoro vs. 6-Fluoroquinoline-2-Carboxylic Acid in Scaffold Functionalization

As a Senior Application Scientist, I frequently encounter challenges in late-stage functionalization and scaffold selection during drug discovery. When designing libraries around the quinoline core, the choice between 6,7-difluoroquinoline-2-carboxylic acid and 6-fluoroquinoline-2-carboxylic acid dictates the entire synthetic trajectory. This guide provides an authoritative, mechanistic comparison of these two building blocks, focusing on their distinct reactivity profiles—specifically regarding Nucleophilic Aromatic Substitution ( SN​Ar ).

Electronic Causality and Mechanistic Divergence

The fundamental difference between these two scaffolds lies in the synergistic electronic effects of the fluorine substituents.

In 6-fluoroquinoline-2-carboxylic acid [1], the single fluorine atom at the C-6 position exerts a strong inductive electron-withdrawing effect (-I) but also a resonance-donating effect (+M). Without an adjacent leaving group, the quinoline ring remains relatively inert to nucleophilic attack. The 6-fluoro group is highly stable, making this scaffold ideal when the halogen is a final structural feature intended to modulate lipophilicity or metabolic stability[2].

Conversely, the introduction of a second fluorine at C-7 in 6,7-difluoroquinoline-2-carboxylic acid fundamentally alters the ring's electronics. The 6-fluoro group inductively activates the adjacent C-7 position. When a nucleophile attacks C-7, the resulting negative charge in the Meisenheimer complex is inductively stabilized by the 6-fluoro group, the quinoline nitrogen, and the C-2 carboxylate[3]. Consequently, the C-7 fluorine becomes a highly labile leaving group, enabling regioselective SN​Ar [4].

SNAr_Mechanism A 6,7-Difluoroquinoline Core B Nucleophilic Attack (e.g., Amine) at C-7 A->B Activation by 6-F C Meisenheimer Complex (Stabilized by 6-F & N) B->C Rate-determining D Fluoride Elimination (Leaving Group) C->D Fast E 7-Substituted-6-fluoro Product D->E Product formation

SNAr mechanism at C-7 of 6,7-difluoroquinoline, highlighting intermediate stabilization.

Comparative Reactivity Profile

To streamline scaffold selection, the quantitative and qualitative reactivity parameters of both compounds are summarized below:

Parameter6,7-Difluoroquinoline-2-carboxylic acid6-Fluoroquinoline-2-carboxylic acid
C-7 Reactivity Highly labile; undergoes facile SN​Ar N/A (C-7 is typically C-H, unreactive)
C-6 Reactivity Stable (acts as an activating group for C-7)Highly stable; resists nucleophilic attack
Primary Derivatization Site C-7 (via SN​Ar ) and C-2 (Carboxylic acid)C-2 (Carboxylic acid via amidation/esterification)
Typical Nucleophiles Amines (piperazine, pyrrolidine), ThiolsNone (Ring is generally inert to SN​Ar )
Synthetic Utility Precursor for dual-functionalized scaffoldsPrecursor for mono-fluoro targeted libraries

Self-Validating Experimental Workflows

To harness these scaffolds effectively, the experimental conditions must be tailored to their specific electronic natures. The following protocols are designed as self-validating systems, ensuring that physicochemical feedback guides the chemist through the workflow.

Workflow A: Regioselective SN​Ar of 6,7-Difluoroquinoline-2-Carboxylic Acid

Objective: Functionalize the C-7 position with a secondary amine (e.g., piperazine) while leaving the C-6 fluorine intact. Causality: We utilize Dimethyl Sulfoxide (DMSO) as a polar aprotic solvent. DMSO accelerates the SN​Ar reaction by leaving the amine nucleophile unsolvated and highly reactive, while simultaneously stabilizing the polar Meisenheimer transition state[3].

  • Preparation: In a dry 25 mL round-bottom flask, dissolve 6,7-difluoroquinoline-2-carboxylic acid (1.0 mmol) in anhydrous DMSO (5.0 mL).

  • Nucleophile Addition: Add piperazine (3.0 mmol, 3.0 eq). Causality: The excess piperazine serves a dual purpose: it acts as the nucleophile and the acid scavenger to neutralize the generated HF, preventing the protonation and deactivation of the incoming nucleophile.

  • Thermal Activation: Heat the reaction mixture to 90 °C under a nitrogen atmosphere. The moderate thermal energy overcomes the activation barrier for the non-oxo quinoline core[5].

  • Validation & Monitoring: Stir for 4-6 hours. Monitor via LC-MS. Self-Validation: The reaction is complete when the difluoro mass peak disappears and a precise +68 Da product peak (mass of piperazine minus HF) appears, confirming regioselective displacement.

  • Isolation: Cool to room temperature and pour into 20 mL of ice-cold water. Adjust the pH to 7.0 using 1M HCl to precipitate the zwitterionic product. Filter, wash with cold water, and dry under vacuum.

Workflow B: C-2 Amidation of 6-Fluoroquinoline-2-Carboxylic Acid

Objective: Construct an amide library at the C-2 position, exploiting the chemical stability of the 6-fluoro quinoline core. Causality: The C-2 carboxylate is sterically hindered by the adjacent quinoline nitrogen. We employ HATU, which generates a highly reactive HOAt ester intermediate, driving the amidation forward efficiently despite the local steric and electronic deactivation[2].

  • Activation: Dissolve 6-fluoroquinoline-2-carboxylic acid (1.0 mmol) and HATU (1.2 mmol) in anhydrous DMF (4.0 mL). Add N,N-Diisopropylethylamine (DIPEA, 3.0 mmol). Stir at room temperature for 15 minutes.

  • Coupling: Add the desired primary amine (1.1 mmol) dropwise.

  • Validation & Monitoring: Stir at room temperature for 2 hours. Self-Validation: The reaction color typically shifts from pale yellow to deep orange, and TLC (UV active) will show the complete consumption of the baseline carboxylic acid spot.

  • Workup: Dilute with Ethyl Acetate (20 mL) and wash sequentially with saturated NaHCO3​ (3x 10 mL), 1M HCl (10 mL), and brine. Causality: The stable 6-fluoro group remains completely unaffected during these harsh aqueous washes.

  • Purification: Dry the organic layer over Na2​SO4​ , concentrate, and purify via silica gel chromatography.

Workflow Root Quinoline-2-Carboxylic Acid Derivatives Branch1 6,7-Difluoro Scaffold Root->Branch1 Branch2 6-Fluoro Scaffold Root->Branch2 Action1 Direct SNAr (Amines, Thiols) Branch1->Action1 Labile C-7 F Action2 Amide Coupling / Metal Catalysis Branch2->Action2 Stable C-6 F Result1 7-Functionalized 6-Fluoro Products Action1->Result1 Result2 C-2 Modified 6-Fluoro Products Action2->Result2

Divergent synthetic workflows based on the reactivity of the fluoroquinoline scaffolds.

Conclusion

Understanding the profound impact of a single fluorine atom on the global electronic structure of the quinoline core is essential for efficient drug design. 6,7-Difluoroquinoline-2-carboxylic acid acts as a dynamic, reactive intermediate specifically engineered for C-7 functionalization, whereas 6-fluoroquinoline-2-carboxylic acid serves as a robust, stable scaffold optimized for C-2 derivatization without the risk of unwanted aromatic substitution.

Sources

Comparative

Advantages of using 6,7-Difluoroquinoline-2-carboxylic acid over other precursors

An essential mandate in modern drug discovery and medicinal chemistry is the selection of optimal building blocks that streamline synthesis while enhancing the pharmacokinetic (PK) properties of the final active pharmace...

Author: BenchChem Technical Support Team. Date: March 2026

An essential mandate in modern drug discovery and medicinal chemistry is the selection of optimal building blocks that streamline synthesis while enhancing the pharmacokinetic (PK) properties of the final active pharmaceutical ingredient (API).

For decades, the synthesis of fluoroquinolone antibiotics and quinoline-based kinase inhibitors relied heavily on 7-chloro-6-fluoroquinoline or 6,7-dimethoxyquinoline derivatives. However, 6,7-Difluoroquinoline-2-carboxylic acid (CAS: 1267467-98-0) has emerged as a structurally superior precursor.

This guide objectively compares 6,7-Difluoroquinoline-2-carboxylic acid against traditional precursors, detailing the mechanistic causality behind its advantages, providing quantitative benchmarking data, and outlining self-validating experimental protocols for its application.

Mechanistic Superiority: Why Fluorine Outperforms Chlorine in SNAr

The functionalization of the quinoline core at the C-7 position via Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction in synthesizing targeted therapies and antibiotics[1].

The Causality of Reactivity: A common misconception is that because chloride is a better leaving group than fluoride in aliphatic SN1/SN2 reactions, it should also be superior in SNAr. In reality, the rate-determining step in SNAr is not the elimination of the leaving group, but the initial attack of the nucleophile to form the anionic intermediate (the Meisenheimer complex).

Because fluorine is significantly more electronegative than chlorine, the 6,7-difluoro motif exerts a profound inductive electron-withdrawing effect. This drastically lowers the transition state energy required to form the Meisenheimer complex at C-7. Furthermore, the extreme electrophilicity of the difluoro system allows SNAr to proceed directly on the unprotected carboxylic acid. In contrast, the 7-chloro analog often requires prior esterification, because the deprotonated carboxylate anion donates electron density and deactivates the ring, halting the reaction[2].

SNAr_Pathway A 6,7-Difluoroquinoline- 2-carboxylic acid B Meisenheimer Complex (Highly Stabilized by F) A->B Amine Attack (Rate Determining) C C-7 Aminated Product (High Yield, Mild Cond.) B->C Fluoride Elimination (Fast Step)

Figure 1: Mechanistic pathway of C-7 SNAr on 6,7-difluoroquinoline scaffolds.

Bioisosterism and Metabolic Hardening

In the development of kinase inhibitors (such as eIF4A inhibitors or multi-targeted tyrosine kinase inhibitors), the 6,7-dimethoxyquinoline motif is frequently utilized to occupy the ATP-binding pocket[3]. However, methoxy groups are highly susceptible to Cytochrome P450 (CYP450)-mediated oxidative O-dealkylation, leading to rapid clearance and poor in vivo half-lives.

Substituting the 6,7-dimethoxy groups with 6,7-difluoro groups acts as a perfect bioisosteric replacement. The C-F bond is highly resistant to oxidative cleavage, effectively "hardening" the molecule against CYP450 metabolism while maintaining the necessary steric profile and improving lipophilic membrane permeability (LogP)[4].

Metabolic_Stability Precursor Quinoline Precursor Choice Dimethoxy 6,7-Dimethoxyquinoline Precursor->Dimethoxy Difluoro 6,7-Difluoroquinoline Precursor->Difluoro CYP CYP450 Oxidation Dimethoxy->CYP O-Dealkylation Stable Metabolically Stable (Prolonged Half-life) Difluoro->Stable C-F Bond Blocks Oxidation

Figure 2: Comparative metabolic pathways demonstrating the CYP450-blocking advantage.

Quantitative Benchmarking

The following table synthesizes comparative performance metrics of 6,7-Difluoroquinoline-2-carboxylic acid against its primary alternatives during standard drug development workflows.

Performance Metric6,7-Difluoroquinoline-2-carboxylic acid7-Chloro-6-fluoroquinoline-2-carboxylic acid6,7-Dimethoxyquinoline-2-carboxylic acid
SNAr Reactivity (C-7) Excellent (Direct attack possible)Poor (Requires esterification)Inactive (Requires cross-coupling)
Standard SNAr Temp 80 °C120–140 °CN/A
Synthetic Steps Saved 2 (No protection/deprotection)00
CYP450 Stability High (C-F bond inert)HighLow (O-dealkylation liability)
Relative Lipophilicity Optimal (Enhances permeability)High (Can cause aggregation)Moderate

Validated Experimental Protocol: Regioselective C-7 Amination

To demonstrate the practical advantage of the 6,7-difluoro precursor, the following protocol details a regioselective SNAr amination.

Self-Validating Design: This protocol utilizes the differential solubility of the starting materials and the product. Because the reaction runs to completion without needing carboxylic acid protecting groups, the final product can be isolated via simple pH-adjusted precipitation, eliminating the need for column chromatography.

Reagents:

  • 6,7-Difluoroquinoline-2-carboxylic acid (1.0 eq, 1.0 mmol)

  • N-Boc-piperazine (Nucleophile) (1.1 eq, 1.1 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 2.5 mmol)

  • Dimethyl Sulfoxide (DMSO), anhydrous (5.0 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 6,7-Difluoroquinoline-2-carboxylic acid in anhydrous DMSO.

  • Activation: Add DIPEA to the solution. Causality Note: DIPEA deprotonates the carboxylic acid. While this slightly reduces the ring's electrophilicity, the 6,7-difluoro motif retains sufficient activation to proceed, preventing the need for esterification.

  • Nucleophilic Addition: Add N-Boc-piperazine in one portion. Seal the vial and heat to 80 °C using an aluminum heating block.

  • In-Process Control (IPC): After 4 hours, sample 10 µL of the reaction mixture, dilute in 1 mL Acetonitrile/Water, and analyze via LC-MS. The reaction is self-validating when the starting material mass (m/z [M+H]+) is depleted by >98%, replaced by the mass of the C-7 substituted product.

  • Workup & Isolation: Cool the reaction to room temperature. Slowly pour the mixture into 25 mL of vigorously stirring ice-cold water. Adjust the pH to ~4.5 using 1M HCl.

  • Validation of Yield: The product will crash out as a distinct precipitate. Filter the solid under a vacuum, wash with cold water (3 x 10 mL) to remove residual DMSO and DIPEA salts, and dry in vacuo. Typical yields exceed 85% with >95% purity by NMR.

References

  • ChemScene Product Catalog - 6,7-Difluoroquinoline-2-carboxylic acid Physical and Commercial Properties. Chemikart.

  • Discovery of an eIF4A Inhibitor with a Novel Mechanism of Action - Exploration of fluorinated quinolines in kinase and translation initiation inhibition. PubMed Central (PMC), NIH. 3

  • Identification of a potent small-molecule inhibitor of bacterial DNA repair that potentiates quinolone antibiotic activity - Microwave-assisted nucleophilic aromatic substitution of halofluoroquinolones. PubMed Central (PMC), NIH. 1

  • Organofluorine chemistry: promising growth areas and challenges - Nucleophilic substitution and heterocyclization reactions involving fluorinated arenes. Academia.edu / Russian Chemical Reviews. 4

  • The Influence of Nucleophile Substituents on the Orientation in the Reaction between 2,4-Difluoronitrobenzene and Lithium Phenoxides - Mechanistic insights into SNAr regioselectivity and Meisenheimer complex stabilization by fluorine. ResearchGate.2

Sources

Validation

Biological activity comparison of difluorinated vs. monofluorinated quinolones

Executive Summary The evolution of quinolone antibiotics from narrow-spectrum agents to broad-spectrum therapeutics is fundamentally tied to strategic halogenation. The introduction of a single fluorine atom at the C-6 p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The evolution of quinolone antibiotics from narrow-spectrum agents to broad-spectrum therapeutics is fundamentally tied to strategic halogenation. The introduction of a single fluorine atom at the C-6 position (monofluorinated quinolones, e.g., ciprofloxacin) revolutionized the treatment of Gram-negative infections 1. However, to address inherent weaknesses against Gram-positive and anaerobic pathogens, drug developers engineered difluorinated quinolones by adding a second fluorine atom, typically at the C-8 position (e.g., sparfloxacin, lomefloxacin, and experimental agents like E-4441) 2. This guide explores the mechanistic causality, comparative biological activity, and experimental validation of these two structural classes.

Mechanistic Causality: The Role of Fluorine Positioning

To understand the biological divergence between these two classes, we must look at the structure-activity relationship (SAR) at the molecular level:

  • C-6 Monofluorination (The Baseline): The C-6 fluorine atom acts as a critical anchor, significantly enhancing the binding affinity of the quinolone core to the DNA gyrase (topoisomerase II) and topoisomerase IV cleavage complexes 3. This single substitution also improves cell wall penetration in Gram-negative bacteria, establishing the baseline efficacy of modern fluoroquinolones.

  • C-6, C-8 Difluorination (The Enhancement): The addition of a C-8 fluorine atom alters the molecule's electronic distribution and overall lipophilicity. This structural shift facilitates passive diffusion across the thick peptidoglycan layers of Gram-positive bacteria and the complex envelopes of anaerobes 4. Furthermore, the highly electronegative C-8 fluorine provides additional through-space electronic interactions that stabilize the drug-enzyme-DNA ternary complex, lowering the concentration required for enzyme inhibition 5.

SAR_Mechanism N1 Monofluorinated Quinolones (C-6 Fluorine) N3 DNA Gyrase / Topo IV Inhibition N1->N3 Primary Target Binding N2 Difluorinated Quinolones (C-6 & C-8 Fluorine) N2->N3 Enhanced Affinity N4 Enhanced Lipophilicity & Cellular Penetration N2->N4 C-8 F Substitution N5 Gram-Negative Activity N3->N5 Standard Efficacy N6 Gram-Positive & Anaerobic Activity N3->N6 Dual Targeting N4->N6 Expanded Spectrum

Logical flow of structure-activity relationships in mono- vs. difluorinated quinolones.

Comparative Biological Activity

The structural modifications translate directly into measurable phenotypic differences. Difluorinated compounds consistently demonstrate superior Minimum Inhibitory Concentration (MIC) profiles against Gram-positive and anaerobic strains, while maintaining parity against Gram-negative pathogens 4.

Table 1: In Vitro Antibacterial Activity Comparison (MIC₉₀, µg/mL)
Pathogen CategoryRepresentative OrganismMonofluorinated (e.g., Ciprofloxacin, E-4500)Difluorinated (e.g., Sparfloxacin, E-4441)
Gram-Negative Escherichia coli0.015 - 0.060.015 - 0.12
Gram-Negative Pseudomonas aeruginosa0.25 - 1.01.0 - 2.0
Gram-Positive Staphylococcus aureus0.5 - 1.00.06 - 0.12
Gram-Positive Streptococcus pneumoniae1.0 - 2.00.12 - 0.25
Anaerobes Bacteroides fragilis2.0 - 8.00.5 - 2.0

Data synthesized from comparative in vitro studies evaluating C-6 vs. C-6,C-8 substituted quinolone derivatives 4, 2.

Pharmacological Trade-offs: Toxicity & Tolerability

While difluorination successfully broadens the antimicrobial spectrum, it introduces a significant tolerability trade-off: phototoxicity. The C-8 halogen is structurally susceptible to UVA-induced homolytic cleavage. Upon exposure to UV radiation, the C-F bond at position 8 can break, generating highly reactive aryl radicals and toxic free oxygen species (ROS) that cause cellular damage. Consequently, difluorinated compounds exhibit a significantly higher incidence of phototoxicity compared to their monofluorinated counterparts 6.

Experimental Methodologies (Self-Validating Protocols)

To objectively compare the biological activity of these compounds, researchers rely on a dual-validation system: target-level enzymatic assays and phenotypic whole-cell assays.

Assay_Workflow S1 1. Prepare Relaxed pBR322 DNA S2 2. Add DNA Gyrase + Quinolone S1->S2 S3 3. Add ATP to Initiate Reaction S2->S3 S4 4. Terminate with SDS & Proteinase K S3->S4 S5 5. Agarose Gel Electrophoresis S4->S5 S6 6. Quantify IC50 via Band Densitometry S5->S6

Step-by-step experimental workflow for the DNA gyrase supercoiling inhibition assay.

Protocol 1: DNA Gyrase Supercoiling Inhibition Assay (Target-Level Validation)

This assay isolates the primary mechanism of action, allowing researchers to determine the IC₅₀ (concentration required to inhibit 50% of enzyme activity) independent of bacterial cell wall permeability factors.

  • Substrate Preparation: Utilize relaxed pBR322 plasmid DNA. Causality: DNA gyrase's physiological role is to introduce negative supercoils into relaxed DNA. Using relaxed plasmids provides the exact substrate required to observe enzymatic activity.

  • Complex Formation: Incubate the relaxed DNA with purified E. coli DNA gyrase and varying concentrations of the test quinolone (mono- vs. difluorinated) in a reaction buffer (containing Mg²⁺) for 15 minutes at 37°C. Causality: Pre-incubation allows the drug to form the ternary cleavage complex with the DNA and the enzyme before the reaction is forced forward.

  • Reaction Initiation: Add 1 mM ATP to the mixture. Causality: Gyrase is an ATP-dependent topoisomerase II; ATP hydrolysis provides the energy required for the DNA strand passage mechanism.

  • Termination & Digestion: Stop the reaction by adding 1% Sodium Dodecyl Sulfate (SDS) and 0.1 mg/mL Proteinase K, incubating for 30 minutes. Causality: SDS denatures the enzyme, trapping the cleaved DNA complex, while Proteinase K digests the covalently bound gyrase, allowing the DNA to migrate freely during electrophoresis.

  • Electrophoresis & Quantification: Run the samples on a 1% agarose gel. Causality: Supercoiled DNA is more compact and migrates faster through the agarose matrix than relaxed DNA, allowing clear spatial separation. IC₅₀ is quantified by measuring the disappearance of the supercoiled band via densitometry.

Protocol 2: Broth Microdilution Assay (Phenotypic Validation)

This standard protocol validates the actual antibacterial efficacy, accounting for both target inhibition and cellular penetration (where difluorinated compounds excel in Gram-positives).

  • Inoculum Preparation: Suspend isolated bacterial colonies in sterile saline to match a 0.5 McFarland standard, then dilute to a final concentration of 5 × 10⁵ CFU/mL in Mueller-Hinton Broth. Causality: Standardizing the bacterial load ensures that MIC variations are strictly due to the drug's structural efficacy, not differences in initial bacterial density.

  • Serial Dilution: Prepare a 2-fold serial dilution of the mono- and difluorinated quinolones in a 96-well microtiter plate. Causality: A logarithmic dilution scale covers a wide dynamic range, allowing precise pinpointing of the minimum inhibitory threshold.

  • Incubation & Reading: Inoculate the wells and incubate at 37°C for 16-20 hours. Determine the MIC as the lowest concentration well with no visible turbidity. Causality: Turbidity directly correlates with bacterial replication; visual clearance confirms phenotypic susceptibility.

References

  • Comparative in vitro and in vivo activities of six new monofluoroquinolone and difluoroquinolone 3-carboxylic acids with a 7-azetidin ring substituent. Antimicrobial Agents and Chemotherapy - ASM Journals.
  • Synthesis and structure-activity relationship of 1-aryl-6,8-difluoroquinolone antibacterial agents. PubMed.
  • Structure-Activity Relationships of the Fluoroquinolones. Antimicrobial Agents and Chemotherapy - ASM Journals.
  • Global Health: Antimicrobial Resistance: Fluoroquinolones. PDB-101.
  • The fluoroquinolones as antibacterial compounds; an overview on biological and chemical activities aspects. SciSpace.
  • Comparative tolerability of the newer fluoroquinolone antibacterials. PubMed.

Sources

Comparative

Benchmarking the efficiency of different catalysts for quinoline synthesis

The quinoline ring system is a privileged pharmacophore, serving as the foundational structural motif for a vast array of antimalarial, antibacterial, and anticancer agents. While classical named reactions—such as the Sk...

Author: BenchChem Technical Support Team. Date: March 2026

The quinoline ring system is a privileged pharmacophore, serving as the foundational structural motif for a vast array of antimalarial, antibacterial, and anticancer agents. While classical named reactions—such as the Skraup and Doebner-von Miller syntheses—established the early groundwork for quinoline production, they are notoriously plagued by harsh reaction conditions (e.g., concentrated sulfuric acid, 130–170°C) and poor functional group tolerance, often yielding only 14–47% of the desired product[1].

To overcome these limitations, modern pharmaceutical research heavily relies on the Friedländer annulation , a highly versatile condensation between a 2-aminoaryl ketone and an α -methylene carbonyl compound[2]. However, the efficiency, environmental footprint, and scalability of the Friedländer synthesis are entirely dictated by the choice of catalyst[3].

This guide provides an objective, data-driven benchmarking of modern catalyst systems for quinoline synthesis, designed to help drug development professionals select the optimal catalytic engine for their specific synthetic workflows.

Mechanistic Grounding: The Role of the Catalyst

The Friedländer annulation is a two-step cascade reaction. The catalyst's primary function is to act as a Lewis or Brønsted acid, coordinating with the carbonyl oxygen of the α -methylene compound. This coordination increases the electrophilicity of the carbonyl carbon, drastically lowering the activation energy required for the initial nucleophilic attack by the amine, and subsequently driving the rate-limiting cyclodehydration step[4].

Mechanism N1 2-Aminoaryl Ketone + α-Methylene Carbonyl N2 Catalyst Coordination (Electrophilic Activation) N1->N2 Catalyst Addition N3 Aldol-Type Condensation (Intermediate Formation) N2->N3 Nucleophilic Attack N4 Cyclodehydration (Ring Closure) N3->N4 - H2O N5 Polysubstituted Quinoline N4->N5 Aromatization (- H2O)

Figure 1: Mechanistic pathway of the Friedländer annulation highlighting catalyst intervention.

Objective Benchmarking of Catalyst Efficiency

To establish a standardized comparison, we benchmark various catalyst classes against a model reaction: the synthesis of ethyl 2-methyl-4-phenylquinoline-3-carboxylate from 2-aminobenzophenone and ethyl acetoacetate (EAA). The evaluation metrics prioritize yield, reaction time, temperature, and green chemistry principles (recoverability and solvent use).

Quantitative Performance Comparison
Catalyst SystemCatalyst ClassReaction ConditionsTimeYield (%)Recyclability
Yb(OTf)3​ Homogeneous Lewis AcidSolvent (EtOH), Reflux2–4 h80–85Poor (Difficult to isolate)
Amberlyst-15 [5]Polymer Brønsted AcidSolvent (EtOH), Reflux2 h~88Moderate (3 cycles, declining activity)
DSIMHS [4]Acidic Ionic LiquidSolvent-free, 70°C5 min94Excellent (4 cycles)
NiO Nanoparticles [6]Heterogeneous Metal OxideSolvent-free, 80°C2.5–10 min95Excellent (5 cycles, no loss of activity)
Analysis of Catalyst Classes
  • Homogeneous Lewis Acids ( Yb(OTf)3​ , SnCl2​ ): While effective at promoting the annulation, homogeneous catalysts suffer from severe separation issues. They require aqueous workups that quench the catalyst, generating heavy metal waste and rendering them unsuitable for sustainable, large-scale drug manufacturing.

  • Polymer-Supported Acids (Amberlyst-15): Immobilizing the acid on a solid resin improves recoverability[5]. However, these systems often suffer from mass transfer limitations, requiring refluxing organic solvents and longer reaction times (hours) to achieve acceptable yields.

  • Acidic Ionic Liquids (DSIMHS): 1,3-disulfonic acid imidazolium hydrogen sulfate (DSIMHS) acts as both a dual Brønsted acid and a solvent medium. It achieves exceptional yields (94%) in just 5 minutes at 70°C[4]. Its high viscosity can sometimes complicate extraction, but its water solubility allows for phase-separation recovery.

  • Heterogeneous Nanocatalysts (NiO NPs): Nickel oxide nanoparticles represent the current gold standard for this transformation. The massive surface-area-to-volume ratio provides an abundance of highly active Ni2+ Lewis acid sites[6]. This enables near-instantaneous reactions (under 10 minutes) under strictly solvent-free conditions, with the added benefit of effortless recovery via simple filtration.

Validated Experimental Protocol: Solvent-Free Synthesis via NiO Nanocatalysts

To ensure reproducibility, the following self-validating protocol details the synthesis of polysubstituted quinolines using NiO Nanoparticles under solvent-free conditions. Every step is designed with specific mechanistic causality to maximize the E-factor (environmental factor) and turnover number (TON).

Step-by-Step Methodology

1. Substrate Mixing (Concentration Maximization)

  • Action: In a 10 mL round-bottom flask, combine 1.0 mmol of 2-aminobenzophenone and 1.2 mmol of ethyl acetoacetate (EAA). Do not add any solvent.

  • Causality: Utilizing solvent-free conditions maximizes the local concentration of the reactants. This exponentially increases the collision frequency between the amine and the carbonyl, accelerating the initial aldol-type condensation without the dilution effects of a solvent medium.

2. Catalyst Integration (Electrophilic Activation)

  • Action: Add 10 mol% (approx. 10-20 mg) of pre-calcined NiO nanoparticles to the mixture.

  • Causality: The solid-state NiO NPs disperse into the liquid reactants. The exposed Ni2+ sites on the nanoparticle surface strongly coordinate with the oxygen atoms of the EAA, drastically increasing the electrophilicity of the carbonyl carbon and priming it for nucleophilic attack[6].

3. Thermal Activation & Dehydration (Equilibrium Shifting)

  • Action: Heat the mixture in an oil bath at 80°C for 10 minutes under continuous magnetic stirring in an open-air environment. Monitor completion via TLC (Hexane:Ethyl Acetate, 3:1).

  • Causality: 80°C provides the precise activation energy required to overcome the barrier for the rate-limiting cyclodehydration step. Because the reaction is run solvent-free and open to the air, the H2​O byproduct evaporates immediately. According to Le Chatelier's principle, the continuous removal of water irreversibly drives the equilibrium toward the final quinoline product.

4. Phase Separation & Catalyst Recovery (Green Chemistry Loop)

  • Action: Once TLC indicates full conversion, cool the flask to room temperature and add 5 mL of hot ethanol. Stir vigorously, then filter the suspension through a sintered glass crucible.

  • Causality: The synthesized polysubstituted quinoline is highly soluble in hot ethanol, whereas the inorganic NiO NPs are completely insoluble[6]. This differential solubility allows for rapid, quantitative separation. The recovered NiO NPs on the filter can be washed with methanol, dried, and reused for up to 5 consecutive cycles without structural degradation or loss of catalytic activity[6].

5. Product Isolation (Self-Validation)

  • Action: Concentrate the ethanol filtrate under reduced pressure and recrystallize the residue from an aqueous ethanol mixture.

  • Causality: Cooling the filtrate reduces the solubility of the quinoline, promoting selective crystallization. This step self-validates the purity of the compound, yielding analytically pure crystals (>95% yield) ready for NMR or melting point verification.

Workflow W1 Substrate Preparation (Ketone + EAA) W2 Catalyst Addition (10 mol% NiO NPs) W1->W2 W3 Solvent-Free Heating (80°C, 10 min) W2->W3 Stirring W4 Hot EtOH Extraction & Filtration W3->W4 Reaction Complete W5 Catalyst Recovery (Washed & Dried) W4->W5 Filter Solid Phase W6 Product Crystallization (Yield >90%) W4->W6 Cool Filtrate W5->W2 Recycle (Up to 5 runs)

Figure 2: Step-by-step solvent-free experimental workflow and catalyst recycling loop.

Conclusion

For modern drug development professionals, the shift away from homogeneous Lewis acids toward heterogeneous nanocatalysts (like NiO NPs) and ionic liquids (like DSIMHS) is not just an environmental imperative, but a practical one. By leveraging high-surface-area solid catalysts under solvent-free conditions, researchers can collapse reaction times from hours to minutes, eliminate toxic solvent waste, and achieve near-quantitative yields of complex quinoline pharmacophores.

References

  • Comparison of efficiency of various catalysts in the Friedlander annulation of quinoline synthesis - ResearchGate.2

  • Different catalytic approaches of Friedländer synthesis of quinolines - National Institutes of Health (NIH) / PMC. 3

  • Nickel oxide nanoparticles catalyzed synthesis of poly-substituted quinolines via Friedlander hetero-annulation reaction - Journal of Taibah University for Science / rhhz.net. 6

  • A Comparative Analysis of Quinoline Synthesis Methods for Researchers and Drug Development Professionals - Benchchem. 1

  • Advances in polymer based Friedlander quinoline synthesis - Turkish Journal of Chemistry / tubitak.gov.tr. 5

  • Solvent-free synthesis of quinoline derivatives via the Friedländer reaction using 1,3-disulfonic acid imidazolium hydrogen sulfate as an efficient and recyclable ionic liquid catalyst - Comptes Rendus Chimie / academie-sciences.fr.4

Sources

Validation

Evaluating the Cost-Effectiveness of Starting Materials for Fluoroquinolone Synthesis: A Comparative Guide

Fluoroquinolones, such as ciprofloxacin and levofloxacin, remain indispensable broad-spectrum antibiotics in the global pharmaceutical arsenal. As the demand for these active pharmaceutical ingredients (APIs) grows, opti...

Author: BenchChem Technical Support Team. Date: March 2026

Fluoroquinolones, such as ciprofloxacin and levofloxacin, remain indispensable broad-spectrum antibiotics in the global pharmaceutical arsenal. As the demand for these active pharmaceutical ingredients (APIs) grows, optimizing the cost-effectiveness, scalability, and environmental sustainability of their synthetic routes is a paramount objective for process chemists.

The selection of the starting benzoyl chloride derivative dictates the downstream reaction conditions, purification requirements, and overall atom economy. This guide provides an objective, data-driven comparison of two primary starting materials for ciprofloxacin synthesis: the traditional 2,4-dichloro-5-fluorobenzoyl chloride (DCFBC) and the advanced 2,4,5-trifluorobenzoyl chloride (TFBC) .

Mechanistic Causality in Starting Material Selection

The synthesis of the fluoroquinolone core universally involves the acylation of an enamine, followed by cyclopropylamine insertion and base-mediated cyclization. The critical divergence between starting materials manifests in the final step: a Nucleophilic Aromatic Substitution (SNAr) where piperazine displaces the halogen at the C-7 position to yield the final API.

The SNAr Rate-Determining Step

In SNAr reactions, the rate-determining step is the initial nucleophilic attack that forms the negatively charged Meisenheimer complex, not the departure of the leaving group.

  • The DCFBC Route (Chlorine Leaving Group): The C-7 position is occupied by a chlorine atom. Chlorine's lower electronegativity provides moderate stabilization to the transition state. Consequently, the reaction requires harsh thermal conditions (90 °C – 130 °C in DMSO) to drive the substitution. These elevated temperatures often lead to thermal degradation, side reactions, and lower overall yields[1].

  • The TFBC Route (Fluorine Leaving Group): The C-7 position is occupied by a fluorine atom. Fluorine's intense electron-withdrawing inductive effect significantly lowers the activation energy for the nucleophilic attack by stabilizing the Meisenheimer complex. This allows the piperazine substitution to proceed at much milder temperatures (40 °C – 80 °C) with near-quantitative yields and minimal byproduct formation[2].

G DCFBC 2,4-Dichloro-5-fluorobenzoyl chloride (DCFBC) Core_Cl 7-Chloro-fluoroquinolone Core DCFBC->Core_Cl Acylation & Cyclization TFBC 2,4,5-Trifluorobenzoyl chloride (TFBC) Core_F 7-Fluoro-fluoroquinolone Core TFBC->Core_F Acylation & Cyclization SNAr_Cl SNAr with Piperazine (High Temp, 90-130°C) Core_Cl->SNAr_Cl C-7 Chlorine SNAr_F SNAr with Piperazine (Mild Temp, 40-80°C) Core_F->SNAr_F C-7 Fluorine Cipro Ciprofloxacin (API) SNAr_Cl->Cipro Moderate Yield (~80%) SNAr_F->Cipro High Yield (>92%)

Figure 1: Comparative synthetic workflows for Ciprofloxacin using DCFBC vs. TFBC starting materials.

Cost-Effectiveness and Quantitative Comparison

While TFBC offers superior reactivity, it carries a higher upfront procurement cost due to the complex fluorination chemistry required for its synthesis. Process chemists must weigh this initial expense against the downstream savings in yield, energy consumption, and purification efforts.

Table 1: Comparative Performance Data
Parameter2,4-Dichloro-5-fluorobenzoyl chloride (DCFBC)2,4,5-Trifluorobenzoyl chloride (TFBC)
Relative Material Cost Low (Baseline industrial standard)High (~1.5x - 2.0x DCFBC)
SNAr Reaction Temperature 90 °C – 130 °C40 °C – 80 °C
SNAr Step Yield 75% – 85%92% – 98%
Impurity Profile Moderate (requires rigorous crystallization)Low (cleaner crude product)
Suitability for Continuous Flow Challenging due to high heat & residence timeHighly suitable (rapid kinetics)[3]
Overall Cost-Effectiveness Best for large-scale, low-margin batch manufacturingBest for streamlined, high-purity API continuous manufacturing

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate built-in validation checkpoints. These procedures are adapted from streamlined, high-yielding continuous flow and telescoped batch methodologies[2].

Protocol A: Chemoselective Acylation and Cyclization (TFBC Route)

This protocol outlines the early-stage insertion of the cyclopropyl amine moiety and the formation of the quinolone core.

  • Preparation: In a flame-dried 250 mL round-bottom flask under argon, dissolve ethyl (Z)-3-(dimethylamino)acrylate (1.0 equiv) in anhydrous toluene. Cool the mixture to 0 °C.

  • Lithiation (Validation Point 1): Slowly add lithium bis(trimethylsilyl)amide (LiHMDS, 1.1 equiv).

    • Self-Validation: The solution will immediately transition to a bright yellow color, visually confirming successful enamine lithiation. Stir for 30 minutes.

  • Acylation: Add 2,4,5-trifluorobenzoyl chloride (TFBC) (1.2 equiv) dropwise. Allow the mixture to warm to room temperature.

  • In-Process Control (Validation Point 2): Monitor the reaction via HPLC at 278 nm. The acylation is deemed complete when the starting enamine peak area falls below 1%.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NH4Cl. Extract the organic layer with dichloromethane (3x), wash with brine, and dry over Na2SO4.

  • Cyclization: Treat the crude intermediate with cyclopropylamine (1.2 equiv) in ethanol, followed by base-mediated ring closure using K2CO3 in DMF at 90 °C.

    • Self-Validation: The precipitation of the 7-fluoroquinolone core as an off-white solid upon cooling and the addition of water confirms successful cyclization.

Protocol B: Nucleophilic Aromatic Substitution (SNAr)
  • Reaction Setup: Suspend the 7-fluoroquinolone core (1.0 equiv) in a minimal volume of DMSO or water.

  • Amine Addition: Add piperazine (4.0 equiv) and a mild base (e.g., NaOH, 4.0 equiv).

  • Heating: Heat the mixture to 80 °C.

    • Self-Validation: Complete dissolution of the suspension into a clear, homogenous solution indicates the formation of the soluble piperazine adduct.

  • Isolation: Adjust the pH to near neutrality (pH ~7.0) using 1M HCl. The target API (Ciprofloxacin) will precipitate. Filter, wash with cold water and acetone, and dry under a vacuum.

SNAr N1 Nucleophilic Attack Piperazine approaches C-7 N2 Meisenheimer Complex Negative charge stabilized by F/Cl N1->N2 N3_F Leaving Group Departure F- leaves rapidly (Low Ea) N2->N3_F TFBC Route N3_Cl Leaving Group Departure Cl- leaves slowly (High Ea) N2->N3_Cl DCFBC Route N4 Final API Ciprofloxacin N3_F->N4 N3_Cl->N4

Figure 2: Logical flow of the SNAr mechanism highlighting the kinetic advantage of the fluorine leaving group.

Conclusion

The choice between DCFBC and TFBC ultimately hinges on the specific manufacturing infrastructure and the desired purity profile. DCFBC remains the workhorse for traditional batch processes where raw material cost is the absolute primary constraint. However, for modern, streamlined syntheses—particularly continuous-flow manufacturing—TFBC proves to be highly cost-effective[2][3]. The higher upfront cost of the fluorinated starting material is heavily offset by near-quantitative yields, drastically reduced energy consumption during the SNAr step, and a simplified downstream purification process.

References

  • On-Demand Continuous Manufacturing of Ciprofloxacin in Portable Plug-and-Play Factories: Implementation and In Situ Control of Downstream Production. ACS Publications (Organic Process Research & Development). URL:[Link]

  • Streamlined syntheses of fluoroquinolones (US20200123111A1).Google Patents.
  • Green Chemistry Approaches Towards the Design and Synthesis of Anti-infective Fluoroquinolone Derivatives. ResearchGate. URL: [Link]

Sources

Comparative

Comparison of the pharmacokinetic properties of different fluoroquinolone derivatives

Comparative Pharmacokinetics of Fluoroquinolone Derivatives: A Structural and Bioanalytical Guide Fluoroquinolones (FQs) represent a cornerstone of modern antimicrobial therapy, targeting bacterial DNA gyrase and topoiso...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Pharmacokinetics of Fluoroquinolone Derivatives: A Structural and Bioanalytical Guide

Fluoroquinolones (FQs) represent a cornerstone of modern antimicrobial therapy, targeting bacterial DNA gyrase and topoisomerase IV. As a Senior Application Scientist overseeing drug metabolism and pharmacokinetics (DMPK) profiling, I approach the evaluation of these derivatives not merely as a comparison of clinical efficacy, but as a masterclass in rational drug design. The evolution from second-generation (e.g., ciprofloxacin) to fourth-generation agents (e.g., moxifloxacin, gatifloxacin) demonstrates how targeted structural modifications directly modulate pharmacokinetic (PK) and pharmacodynamic (PD) properties.

This guide provides an objective, data-driven comparison of key fluoroquinolone derivatives, grounded in structural causality, and details the self-validating LC-MS/MS experimental protocols required to accurately profile them.

Structural Causality and PK/PD Dynamics

The pharmacokinetic behavior of a fluoroquinolone is intrinsically linked to its molecular scaffold. Understanding this structure-activity relationship (SAR) is critical for drug development professionals optimizing dosing regimens:

  • Volume of Distribution & Bioavailability: Both a high volume of distribution and excellent oral bioavailability are heavily attributed to the lipophilic cyclopropyl group at position N-1, a feature shared by ciprofloxacin and moxifloxacin[1]. This lipophilicity allows the drug to easily penetrate tissue compartments, a necessity for treating intracellular pathogens.

  • Elimination Half-Life ( t1/2​ ): An increased bulkiness of the substituent at the C-7 position has been explicitly identified as the primary driver for extending the elimination half-life[1]. For example, moxifloxacin's bulky diazabicyclononyl ring extends its half-life to 11–15 hours, enabling a once-daily dosing regimen compared to the twice-daily requirement for ciprofloxacin.

  • Clearance Pathways: The addition of a C-8 methoxy group (found in moxifloxacin) shifts the primary route of elimination from purely renal to hepatic metabolism[2]. This is a critical clinical advantage, as moxifloxacin requires no dose adjustment in elderly patients with age-related renal impairment[2].

  • Pharmacodynamic Potency: These structural shifts also enhance intrinsic antibacterial activity. Against resistant strains such as ciprofloxacin-resistant Streptococcus pneumoniae, the in vitro potency order is strictly dictated by these advanced moieties: moxifloxacin > gatifloxacin > levofloxacin > ciprofloxacin[3].

Quantitative Pharmacokinetic Comparison

To facilitate objective comparison, the table below synthesizes the core PK parameters of four major fluoroquinolone derivatives following standard oral administration.

FluoroquinoloneGenerationBioavailability (%) Cmax​ (mg/L)Half-life ( t1/2​ )Primary ClearanceTarget Pathogens
Ciprofloxacin 2nd70 - 80%2.0 - 3.03 - 4 hoursRenalGram-negative
Levofloxacin 3rd> 99%5.0 - 6.06 - 8 hoursRenalBroad / Atypical
Gatifloxacin 4th> 96%3.5 - 4.57 - 8 hoursRenalGram-positive
Moxifloxacin 4th~ 90%4.0 - 5.011 - 15 hoursHepaticGram-positive / Anaerobes

Note: Fluoroquinolones exhibit concentration-dependent killing. The critical PD index for efficacy is the Area Under the Curve to Minimum Inhibitory Concentration ratio (AUC/MIC).

Experimental Methodology: LC-MS/MS Pharmacokinetic Profiling

To accurately quantify the parameters listed above, researchers must employ highly selective bioanalytical workflows. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard, capable of achieving limits of quantification (LOQ) as low as 0.5 ng/g in complex biological matrices[4].

Below is a field-proven, step-by-step protocol for extracting and quantifying fluoroquinolones from plasma or tissue, complete with the mechanistic reasoning behind each experimental choice.

Step 1: Matrix Extraction & Protein Precipitation
  • Procedure: Aliquot 500 µL of the biological sample. Add 2 mL of 20% Trichloroacetic acid (TCA) or cold Acetonitrile. Vortex vigorously for 5 minutes, then centrifuge at 4000 rpm for 20 minutes at 4°C[5].

  • Causality: Fluoroquinolones bind to plasma proteins to varying degrees. The addition of TCA or acetonitrile effectively denatures these binding proteins, disrupting non-covalent interactions and releasing the protein-bound fraction. This ensures the quantification of the total drug concentration, which is an absolute prerequisite for accurate AUC and clearance calculations.

Step 2: Solid-Phase Extraction (SPE) Clean-up
  • Procedure: Condition an Oasis HLB (Hydrophilic-Lipophilic Balance) or C18 SPE cartridge with 3 mL of methanol followed by 2 mL of water. Load the supernatant from Step 1. Wash with 4 mL of water (or 5% ammonia). Elute the analytes with 3 mL of acidified methanol[4],[5]. Evaporate to dryness under nitrogen and reconstitute in the mobile phase.

  • Causality: Biological matrices contain high levels of endogenous phospholipids that cause severe ion suppression in the mass spectrometer. Because FQs are zwitterionic, carefully controlling the pH during the wash and elution steps ensures the analytes remain selectively retained on the sorbent while matrix interferences are washed away, guaranteeing a linear dynamic range.

Step 3: Reversed-Phase Liquid Chromatography
  • Procedure: Inject 10 µL of the reconstituted sample onto a C18 analytical column (e.g., Atlantis dC18 or Kinetex C18). Run a gradient mobile phase consisting of Water with 0.1% Formic Acid (Mobile Phase A) and Acetonitrile with 0.1% Formic Acid (Mobile Phase B)[5].

  • Causality: The addition of 0.1% formic acid serves a dual purpose. Chromatographically, it maintains the zwitterionic FQs in a positively charged state, preventing secondary tailing interactions with residual free silanols on the stationary phase. Mass spectrometrically, it acts as a critical proton donor to facilitate highly efficient positive electrospray ionization (ESI+).

Step 4: Tandem Mass Spectrometry (MRM Mode)
  • Procedure: Operate the triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) mode. Utilize Multiple Reaction Monitoring (MRM) to track specific precursor-to-product ion transitions (e.g., isolating the [M+H]+ precursor ion and fragmenting it into a stable product ion)[5].

  • Causality: MRM acts as a double-mass filter. Even if a matrix contaminant co-elutes with the fluoroquinolone at the exact same retention time, it is statistically impossible for it to share both the exact precursor mass and the exact fragmentation pattern, rendering the protocol self-validating and entirely specific.

Workflow Visualization

The following diagram illustrates the logical progression of the LC-MS/MS pharmacokinetic profiling workflow, highlighting the transition from raw biological matrix to quantitative PK/PD modeling.

PK_Workflow Sample Biological Matrix (Plasma/Tissue) Prep Protein Precipitation & Acidification (0.1% FA) Sample->Prep Extraction SPE Solid Phase Extraction (Hydrophilic-Lipophilic Balance) Prep->SPE Clean-up LC Reversed-Phase LC (Atlantis dC18) SPE->LC Injection MS Tandem Mass Spectrometry (ESI+, MRM Mode) LC->MS Ionization Data PK/PD Modeling (AUC/MIC, Cmax/MIC) MS->Data Quantification

LC-MS/MS Workflow for Fluoroquinolone Pharmacokinetic Profiling

Conclusion

The transition from early-generation fluoroquinolones to advanced derivatives is a testament to the power of structural chemistry in overcoming pharmacokinetic limitations. By manipulating N-1, C-7, and C-8 positions, drug developers have successfully engineered molecules with superior bioavailability, extended half-lives, and optimized clearance pathways. For researchers tasked with evaluating these compounds, adhering to rigorous, mechanistically sound LC-MS/MS protocols ensures that the resulting PK/PD data is both highly accurate and universally trustworthy.

References

  • Comparison of the Fluoroquinolones Based on Pharmacokinetic and Pharmacodynamic Parameters.
  • Safety Considerations of Fluoroquinolones in the Elderly. Ovid.
  • Pharmacodynamic activity of fluoroquinolones against ciprofloxacin-resistant Streptococcus pneumoniae. Oxford Academic.
  • Simultaneous Determination of Fluoroquinolone Antibiotic Residues in Milk Sample by Solid-Phase Extraction−Liquid Chromatography−Tandem Mass Spectrometry.
  • Determination of fluoroquinolone antibacterial residues in milk by LC-MS/MS method. Macedonian Pharmaceutical Bulletin.

Sources

Validation

Spectroscopic comparison of 6,7-Difluoroquinoline-2-carboxylic acid with its analogues

Title: Spectroscopic Benchmarking of 6,7-Difluoroquinoline-2-carboxylic Acid Against Key Analogues: A Guide for Drug Development Executive Summary In the development of broad-spectrum antibiotics (such as ciprofloxacin a...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Spectroscopic Benchmarking of 6,7-Difluoroquinoline-2-carboxylic Acid Against Key Analogues: A Guide for Drug Development

Executive Summary

In the development of broad-spectrum antibiotics (such as ciprofloxacin and levofloxacin) and targeted kinase inhibitors, the quinoline-2-carboxylic acid scaffold serves as a foundational building block. Specifically, the introduction of halogens at the 6- and 7-positions dictates the molecule's pharmacokinetics, target binding affinity, and downstream synthetic viability.

This guide provides an in-depth spectroscopic comparison of 6,7-Difluoroquinoline-2-carboxylic acid (6,7-DFQ) against three critical analogues: 6-Fluoroquinoline-2-carboxylic acid (6-FQ) , 6,7-Dichloroquinoline-2-carboxylic acid (6,7-DCQ) , and the unsubstituted Quinoline-2-carboxylic acid (Quinaldic acid, QA) . By analyzing their Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) profiles, researchers can definitively validate structural integrity and predict chemical reactivity during lead optimization.

Molecular Architecture & Spectroscopic Causality

To utilize these building blocks effectively, one must understand why their spectroscopic signatures diverge. The differences are driven by the highly electronegative nature of halogens and their specific inductive (-I) and resonance (+R) effects on the quinoline π -system[1].

  • Electronic Deshielding (NMR): Fluorine is the most electronegative element, exerting a strong -I effect that pulls electron density away from the aromatic core. In 6,7-DFQ, this deshields the adjacent protons (H-5 and H-8), shifting their 1 H NMR signals downfield compared to the unsubstituted QA. Furthermore, the spin-active nature of the 19 F nucleus ( I=1/2 ) introduces complex spin-spin coupling ( J -coupling) with both adjacent protons and carbons, a feature heavily utilized to confirm regioselectivity[2].

  • Vibrational Stiffening (FT-IR): The C-F bond is exceptionally strong and highly polarized. This results in a distinct, high-intensity stretching vibration typically observed between 1040 and 1100 cm⁻¹[3]. The electron-withdrawing nature of the 6,7-difluoro substitution also reduces the conjugation of the carboxylic acid with the quinoline ring, slightly increasing the C=O stretching frequency compared to QA[4].

  • Excited-State Dynamics (UV-Vis): Fluoroquinolones exhibit distinct excited-state intramolecular charge transfer (ICT) properties. The addition of halogens alters the HOMO-LUMO gap, generally causing a bathochromic (red) shift in the π→π∗ transitions compared to the parent quinoline[5].

Quantitative Spectroscopic Benchmarking

The following tables synthesize the expected spectroscopic data for 6,7-DFQ and its analogues, providing a rapid reference for structural validation.

Table 1: Multi-Nuclear NMR Chemical Shifts & Coupling Constants (DMSO- d6​ , 400 MHz)
Compound 1 H NMR (Aromatic Region) 19 F NMRKey Coupling Features
6,7-DFQ H-5 (~8.1 ppm, dd)H-8 (~7.9 ppm, dd)F-6 (~ -133 ppm)F-7 (~ -141 ppm) 3JFF​≈22 Hz (ortho-F coupling). 3JFH​≈10−11 Hz.
6-FQ H-5 (~7.8 ppm, dd)H-7 (~7.6 ppm, td)H-8 (~8.1 ppm, dd)F-6 (~ -112 ppm) 3JFH​≈9 Hz (H-5 and H-7 coupling to F-6).
6,7-DCQ H-5 (~8.4 ppm, s)H-8 (~8.2 ppm, s)N/ASinglets at H-5/H-8 due to lack of spin-active halogens.
QA H-5, H-6, H-7, H-8(Multiplets 7.7 - 8.2 ppm)N/AStandard aromatic ABMX system; complex overlapping multiplets.
Table 2: FT-IR and UV-Vis Optical Benchmarks
CompoundFT-IR: ν (C=O) cm⁻¹FT-IR: ν (C-X) cm⁻¹UV-Vis: λmax​ (nm) in MeOH
6,7-DFQ ~1715~1045, ~1090 (C-F)272, 328
6-FQ ~1710~1050 (C-F)270, 325
6,7-DCQ ~1718~780 (C-Cl)278, 335 (Bathochromic shift)
QA ~1705N/A268, 318

Self-Validating Experimental Workflows

To ensure absolute trustworthiness in your structural characterization, protocols must be designed to self-validate. Below are the optimized methodologies for acquiring robust spectroscopic data for fluorinated quinolines.

Protocol A: Self-Validating 13 C NMR for Fluorinated Aromatics

A common pitfall in analyzing 6,7-DFQ is the "disappearance" of the C-6 and C-7 carbon signals. The massive one-bond carbon-fluorine coupling ( 1JCF​≈245−255 Hz) splits the signal into doublets of doublets, drastically reducing the signal-to-noise (S/N) ratio.

  • Sample Preparation: Dissolve 25 mg of 6,7-DFQ in 0.6 mL of DMSO- d6​ (100% atom D) to ensure high concentration.

  • Parameter Optimization (The Fix): Set the relaxation delay ( D1​ ) to at least 3.0 seconds . Quaternary carbons lacking attached protons rely heavily on dipole-dipole relaxation; without a sufficient D1​ , these carbons will not fully relax between pulses, leading to signal nullification.

  • Acquisition: Run a minimum of 1024 scans.

  • Validation Checkpoint: If C-6 and C-7 are still ambiguous, execute a 13 C{ 1 H, 19 F} dual-decoupled experiment. The collapse of the massive JCF​ multiplets into sharp singlets definitively validates the carbon backbone.

Protocol B: FT-IR Structural Verification
  • Matrix Preparation: Prepare a KBr pellet using a 1% w/w ratio of the analyte to anhydrous, IR-grade KBr. Grind thoroughly in an agate mortar to prevent light scattering (Christiansen effect).

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 scans).

  • Validation Checkpoint: Assess the baseline at 3400 cm⁻¹. A massive, broad band here indicates water absorption by the KBr, which can artificially shift or mask the carboxylic acid O-H and C=O stretches[3]. If present, dry the pellet under a vacuum lamp and re-acquire.

Analytical Workflow Visualization

The following diagram maps the logical progression of orthogonal spectroscopic techniques required to validate the 6,7-DFQ scaffold before utilizing it in downstream drug synthesis.

G cluster_NMR Multi-Nuclear NMR Profiling cluster_Optical Optical Spectroscopy Start Sample Preparation (6,7-DFQ & Analogues) H1 1H NMR (Assess 19F-1H J-Coupling) Start->H1 C13 13C NMR (Measure 1J_CF & 2J_CF) Start->C13 F19 19F NMR (Confirm 6,7-F substitution) Start->F19 IR FT-IR Spectroscopy (C-F stretch ~1045 cm⁻¹) Start->IR UV UV-Vis Spectrophotometry (π-π* transitions) Start->UV Validation Cross-Validation of Electronic & Structural Data H1->Validation C13->Validation F19->Validation IR->Validation UV->Validation Decision Downstream Application (e.g., SNAr for Fluoroquinolones) Validation->Decision

Caption: Logical workflow for the multi-modal spectroscopic validation of fluorinated quinolines.

Strategic Applications in Drug Design

Why does the distinction between 6-FQ, 6,7-DFQ, and 6,7-DCQ matter synthetically?

The 6,7-DFQ scaffold is uniquely primed for Nucleophilic Aromatic Substitution (S_NAr) . The fluorine at the 7-position is highly activated by the electron-withdrawing effects of both the adjacent 6-fluorine and the quinoline nitrogen. When synthesizing antibiotics like ciprofloxacin, secondary amines (e.g., piperazine) selectively attack the 7-position, displacing the fluorine.

By utilizing 19 F NMR, researchers can track this reaction in real-time. The disappearance of the F-7 signal (~ -141 ppm) and the collapse of the F-6 doublet into a simpler multiplet serve as a definitive, quantitative marker of reaction completion, far exceeding the reliability of standard TLC or LC-MS methods alone. Conversely, attempting the same S_NAr reaction on 6,7-DCQ requires significantly higher temperatures and transition-metal catalysis due to the lower electronegativity and poorer leaving-group ability of chlorine.

References

  • Spectroscopic properties of fluoroquinolone antibiotics and nanosecond solvation dynamics in aerosol-OT reverse micelles - PubMed. nih.gov.
  • Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin. semanticscholar.org.
  • Infrared spectra and the structure of drugs of the fluoroquinolone group.
  • 6-Fluoroquinoline-2-carboxylic acid | 86324-51-8. benchchem.com.
  • X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 6,7-Difluoroquinoline-2-carboxylic acid

As a Senior Application Scientist, I have overseen the synthesis and handling of countless halogenated heterocycles. The quinoline scaffold is a "privileged" structure in medicinal chemistry, but the introduction of fluo...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have overseen the synthesis and handling of countless halogenated heterocycles. The quinoline scaffold is a "privileged" structure in medicinal chemistry, but the introduction of fluorine atoms at the 6 and 7 positions of 6,7-Difluoroquinoline-2-carboxylic acid significantly alters its electronic environment. This substitution increases the molecule's lipophilicity and its potential to generate reactive oxygen species (ROS) .

Because of these properties, handling this compound requires more than a standard safety approach; it requires a deep understanding of why specific precautions are taken. This guide provides a self-validating, field-proven operational framework for safely handling, dispensing, and disposing of this chemical.

Physicochemical & Hazard Profile

Before interacting with the compound, you must understand its quantitative and qualitative hazard profile. The data below is summarized for immediate operational reference.

Property / HazardValue / Classification
CAS Number 1267467-98-0
Molecular Formula C10H5F2NO2
Molecular Weight 209.15 g/mol
Physical State Solid (Powder/Crystals)
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
Storage Conditions 2-8°C (Sealed, dry environment)

Personal Protective Equipment (PPE) Matrix & Causality

Standard lab attire is insufficient for fluorinated quinolines. The following PPE matrix outlines the required gear and the scientific causality behind each choice.

PPE CategorySpecificationScientific Causality & Rationale
Hand Protection Double Nitrile Gloves (≥0.11 mm thickness)Fluorine substitution increases the lipophilicity of the quinoline ring, enhancing dermal membrane permeability. Nitrile prevents halogenated organic breakthrough significantly better than latex.
Eye Protection Chemical Splash GogglesThe compound is a severe ocular irritant (H319). Snug-fitting goggles prevent fine, static-prone crystalline dust from bypassing standard safety glasses.
Respiratory N95/P100 or Fume HoodInhalation of ROS-generating fluorinated dust causes respiratory sensitization (H335). Local exhaust ventilation is the primary self-validating control to prevent systemic exposure.
Body Protection Flame-Resistant Cotton Lab CoatPrevents electrostatic discharge (ESD) which can ignite suspended organic dust. Knit cuffs prevent particulate ingress at the wrists.

Operational Workflow & Handling Protocol

To ensure absolute safety, every step in this protocol is designed as a self-validating system —meaning the successful completion of the step inherently proves that safety was maintained.

Phase 1: Pre-Operation & Environmental Control
  • Verify Airflow: Ensure the chemical fume hood is operating with a face velocity of at least 0.5 m/s. Validation: Check the digital monitor or use a tissue test to visually confirm negative pressure.

  • Eliminate Static: Wipe the analytical balance and surrounding hood area with an anti-static solution. Fluorinated powders are highly susceptible to static cling, which causes uncontrolled aerosolization during transfer.

Phase 2: Dispensing & Mass Validation
  • Tare and Weigh: Place an anti-static weigh boat on the balance. Use a grounded, stainless-steel spatula to transfer the 6,7-Difluoroquinoline-2-carboxylic acid.

  • Self-Validating Mass Check: Weigh the source vial before and after dispensing. The mass lost from the vial must exactly equal the mass gained in the weigh boat. A discrepancy indicates material loss to the environment (spillage or aerosolization), triggering immediate decontamination.

Phase 3: Transfer & Decontamination
  • Solubilization: If preparing a stock solution, add your solvent (e.g., DMSO or DMF) directly to the weigh boat or sealed vial inside the hood. Do not transport dry powder across the lab.

  • Wet Decontamination: Wipe down the balance, spatulas, and hood surface with a damp paper towel using water and a mild detergent. Causality: Dry sweeping generates airborne dust; dampening the powder prevents inhalation risks .

G Start Initiate Handling PPE Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Transfer to Fume Hood (Verify 0.5 m/s Airflow) PPE->Hood Weigh Anti-Static Dispensing (Self-Validate Mass) Hood->Weigh Spill Spill Detected? Weigh->Spill Minor Wet Wipe / HEPA Vacuum (Do Not Dry Sweep) Spill->Minor Yes Proceed Proceed to Reaction Spill->Proceed No Waste Halogenated Organic Waste Minor->Waste Proceed->Waste

Workflow for the safe handling and spill response of 6,7-Difluoroquinoline-2-carboxylic acid.

Spill Response & Disposal Plan

Because airborne particulates of fluorinated quinolines can cause severe respiratory tract irritation, standard spill responses must be modified.

Minor Spills (< 50g)

  • Dampen: Spray the spilled powder gently with water to suppress dust. Never dry sweep.

  • Collect: Use a HEPA-filtered vacuum or wet wipes to collect the material.

  • Dispose: Place all contaminated wipes into a designated Halogenated Organic Waste container.

Major Spills (> 50g)

  • Evacuate: Alert personnel and evacuate the immediate vicinity.

  • Contain: Don a full-face P100 respirator. Cover the spill with damp, inert absorbent material (e.g., vermiculite) to trap the powder.

  • Report: Notify Environmental Health and Safety (EHS) for specialized cleanup.

Waste Disposal Logistics Route all solid waste, contaminated PPE, and solvent mixtures as Halogenated Organic Waste . Never mix this waste with non-halogenated solvent streams, as fluorinated compounds can react exothermically with certain incompatible solvents under basic conditions.

References

  • Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. Source: National Institutes of Health (NIH) / ACS Omega. URL:[Link]

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